molecular formula C3H11ClN2O B1428235 (2-Methoxyethyl)hydrazine hydrochloride CAS No. 936249-35-3

(2-Methoxyethyl)hydrazine hydrochloride

Cat. No.: B1428235
CAS No.: 936249-35-3
M. Wt: 126.58 g/mol
InChI Key: UCSPGOKFJCRSFN-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C3H11ClN2O and its molecular weight is 126.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxyethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.ClH/c1-6-3-2-5-4;/h5H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSPGOKFJCRSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745361
Record name (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936249-35-3
Record name (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (2-Methoxyethyl)hydrazine Hydrochloride in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyethyl)hydrazine hydrochloride is a versatile and reactive building block in modern organic synthesis. Its unique structural features—a nucleophilic hydrazine moiety, a flexible ethyl linker, and a coordinating methoxy group—govern its reactivity and utility in a variety of chemical transformations. This guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its role in the formation of hydrazones, the synthesis of important heterocyclic scaffolds such as pyrazoles and triazoles, its application in the Fischer indole synthesis, and its capacity as a reducing agent. By elucidating the electronic and steric influences of the 2-methoxyethyl group and the practical implications of its hydrochloride salt form, this document aims to equip researchers with the fundamental knowledge to effectively harness this reagent in their synthetic endeavors.

Introduction: Chemical Profile and Intrinsic Properties

(2-Methoxyethyl)hydrazine is an alkylhydrazine characterized by the presence of a methoxyethyl substituent on one of the nitrogen atoms.[1] It is typically supplied and used as its hydrochloride salt to enhance stability and handling.[2] Understanding the intrinsic properties of this molecule is paramount to appreciating its reactivity.

Table 1: Physicochemical Properties of (2-Methoxyethyl)hydrazine and its Hydrochloride Salt

Property(2-Methoxyethyl)hydrazine(2-Methoxyethyl)hydrazine dihydrochloride
Molecular Formula C₃H₁₀N₂OC₃H₁₂Cl₂N₂O
Molecular Weight 90.12 g/mol 163.04 g/mol
Appearance Colorless oilWhite to off-white solid
pKa (Predicted) 7.48 ± 0.70Not applicable
Hydrogen Bond Donors 23
Hydrogen Bond Acceptors 33

Data sourced from PubChem CID 542451 and 45791445.[3][4]

The key to the reactivity of (2-Methoxyethyl)hydrazine lies in the interplay of several structural features:

  • Nucleophilicity of the Hydrazine Moiety: As an alkylhydrazine, it is a potent nucleophile due to the electron-donating nature of the alkyl group, which increases the electron density on the nitrogen atoms.[5] This enhanced nucleophilicity makes it highly reactive towards electrophilic centers, particularly carbonyl carbons.

  • The (2-Methoxyethyl) Group: This substituent exerts both electronic and steric effects.

    • Electronic Effects: The ether oxygen has an electron-withdrawing inductive effect, which can subtly modulate the nucleophilicity of the hydrazine.[6] Furthermore, the methoxy group can participate in intramolecular hydrogen bonding with the N-H protons, influencing the conformation and reactivity of the molecule.[5][7]

    • Steric Effects: The flexible ethyl chain allows the methoxy group to adopt various conformations, which can influence the approach of the hydrazine to a reactive center. While bulkier than a simple methyl group, it is not considered to be excessively sterically hindering in most applications.[8]

  • The Hydrochloride Salt: The use of the hydrochloride salt necessitates a neutralization step, typically with a non-nucleophilic base, to liberate the free hydrazine for reaction. This allows for controlled release of the reactive species and improves the shelf-life of the reagent. The acidic conditions initially present can also play a catalytic role in certain reactions, such as hydrazone formation.

Core Mechanism: Hydrazone Formation

The cornerstone of (2-Methoxyethyl)hydrazine's utility is its reaction with aldehydes and ketones to form hydrazones. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.

The Mechanistic Pathway

The formation of a hydrazone from this compound proceeds through a well-established, typically acid-catalyzed mechanism.

G cluster_0 Step 1: Liberation of Free Hydrazine cluster_1 Step 2: Acid-Catalyzed Carbonyl Activation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Dehydration A (2-Methoxyethyl)hydrazine Hydrochloride C Free (2-Methoxyethyl)hydrazine A->C Deprotonation B Base G Free Hydrazine D Aldehyde or Ketone F Protonated Carbonyl (Enhanced Electrophilicity) D->F Protonation E H+ H Protonated Carbonyl G->H Addition I Tetrahedral Intermediate (Carbinolamine) H->I J Carbinolamine K Hydrazone J->K -H2O L H2O

Caption: General workflow for hydrazone formation.

  • Liberation of the Free Hydrazine: In the presence of a base (e.g., sodium acetate, triethylamine), the hydrochloride salt is neutralized to generate the free (2-Methoxyethyl)hydrazine.

  • Carbonyl Activation: A catalytic amount of acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: The terminal nitrogen of the free hydrazine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone.

Causality Behind Experimental Choices: The Role of pH

The rate of hydrazone formation is highly pH-dependent, exhibiting a characteristic bell-shaped curve.[6]

  • Low pH (Highly Acidic): At very low pH, the hydrazine nucleophile becomes protonated, forming the hydrazinium ion. This positively charged species is no longer nucleophilic, and the rate of reaction decreases significantly.[9]

  • High pH (Basic/Neutral): In neutral or basic conditions, there is an insufficient concentration of acid to effectively protonate the carbonyl oxygen. This lack of activation of the carbonyl group leads to a slower reaction rate.[6]

  • Optimal pH (Mildly Acidic): The optimal pH for hydrazone formation is typically in the range of 4.5 to 6.[6] In this window, there is a sufficient concentration of the free, nucleophilic hydrazine and enough acid to catalyze the dehydration of the carbinolamine intermediate.

When using this compound, the initial reaction mixture is acidic. The addition of a base is often necessary to adjust the pH to the optimal range for the specific carbonyl compound being used.

Self-Validating Protocol: Synthesis of a Hydrazone

This protocol describes a general procedure for the synthesis of a hydrazone from an aldehyde or ketone using this compound.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.1 eq)

  • Sodium Acetate (1.2 eq)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, if needed)

Procedure:

  • Dissolve the aldehyde or ketone and this compound in ethanol in a round-bottom flask.

  • Add sodium acetate to the mixture to neutralize the hydrochloride and liberate the free hydrazine.

  • If the carbonyl compound is particularly unreactive, add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the hydrazone may precipitate from the solution upon cooling or after the addition of water.

  • Collect the product by filtration, wash with cold ethanol or water, and dry under vacuum. If the product does not precipitate, it can be extracted with an organic solvent.

Application in Heterocyclic Synthesis

Hydrazones derived from (2-Methoxyethyl)hydrazine are valuable intermediates for the synthesis of a wide array of nitrogen-containing heterocycles.

Synthesis of Pyrazoles: The Knorr Pyrazole Synthesis

The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[1][2]

Mechanism:

  • Initial Condensation: The more nucleophilic terminal nitrogen of (2-Methoxyethyl)hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrazole ring.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration A (2-Methoxyethyl)hydrazine B 1,3-Dicarbonyl A->B Condensation C Hydrazone Intermediate B->C D Hydrazone Intermediate E Cyclic Intermediate D->E Intramolecular Attack F Pyrazole E->F -H2O

Caption: Knorr pyrazole synthesis workflow.

Regioselectivity: When an unsymmetrical 1,3-dicarbonyl is used, a mixture of two regioisomeric pyrazoles can be formed. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric bulk of the hydrazine substituent.

Synthesis of 1,2,4-Triazoles

(2-Methoxyethyl)hydrazine can also be employed in the synthesis of 1,2,4-triazoles, often through a multi-step or one-pot procedure involving the initial formation of a hydrazone or a related intermediate.[10][11] A common route involves the reaction of a hydrazone with a source of a C-N fragment, such as an amine, under oxidative conditions.[11]

General Mechanistic Consideration: The synthesis often proceeds via the formation of an amidrazone, which then undergoes cyclization and oxidation to form the aromatic triazole ring.

The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[2][12] While the classic Fischer indole synthesis utilizes arylhydrazines, the principles can be extended to alkylhydrazines under certain conditions, although this is less common. The reaction proceeds through the formation of a hydrazone, which then undergoes a[6][6]-sigmatropic rearrangement.

Mechanism:

  • Hydrazone Formation: (2-Methoxyethyl)hydrazine reacts with an aldehyde or ketone to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [6][6]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[6][6]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond.

  • Cyclization and Aromatization: The resulting intermediate undergoes cyclization and elimination of ammonia (or an amine in the case of a substituted hydrazine) to yield the aromatic indole ring.

G A Hydrazine + Carbonyl B Hydrazone A->B Condensation C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Cyclization D->E F Indole E->F Aromatization (-NH3)

Caption: Key steps in the Fischer indole synthesis.

This compound as a Reducing Agent

Hydrazine and its derivatives are well-known reducing agents in organic synthesis.[13] The driving force for these reductions is often the formation of the highly stable dinitrogen molecule (N₂).

Reduction of Nitroarenes

Hydrazine, in the presence of a catalyst such as palladium on carbon (Pd/C) or iron oxide, can selectively reduce nitroarenes to the corresponding anilines.[14][15] This catalytic transfer hydrogenation is a valuable alternative to using flammable hydrogen gas. (2-Methoxyethyl)hydrazine can serve as the hydrogen donor in these reactions.

Proposed Mechanism: The reaction likely proceeds through a series of single-electron or hydride transfers from the hydrazine to the nitro group, mediated by the catalyst surface.

Reduction of α,β-Unsaturated Carbonyl Compounds

The reduction of α,β-unsaturated carbonyl compounds with hydrazine can lead to either reduction of the carbon-carbon double bond (1,4-reduction) or the carbonyl group (1,2-reduction). The Wolff-Kishner reduction, which reduces a carbonyl to a methylene group, proceeds via a hydrazone intermediate.[16] Under specific conditions, hydrazine derivatives can also effect the 1,4-reduction of enones to yield saturated ketones.[10]

Conclusion

This compound is a multifaceted reagent whose reactivity is governed by the interplay of its nucleophilic hydrazine core and the electronic and steric properties of the 2-methoxyethyl substituent. Its primary role as a precursor to hydrazones opens up a vast landscape of synthetic possibilities, most notably in the construction of diverse and medicinally relevant heterocyclic systems such as pyrazoles and triazoles. Furthermore, its capacity to act as a reducing agent adds another dimension to its synthetic utility. A thorough understanding of its mechanism of action, particularly the influence of reaction conditions such as pH, is crucial for harnessing the full potential of this valuable synthetic tool. This guide provides a foundational framework for researchers to confidently and effectively employ this compound in their synthetic strategies.

References

(2-Methoxyethyl)hydrazine Hydrochloride: A Computational Chemistry and Modeling Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the computational chemistry and modeling approaches for (2-Methoxyethyl)hydrazine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of computational methods to elucidate the molecular properties and reactive behavior of this versatile chemical entity.

Introduction

(2-Methoxyethyl)hydrazine and its hydrochloride salt are compounds of significant interest in organic synthesis and medicinal chemistry.[1] The presence of a hydrazine moiety attached to a methoxyethyl group imparts unique chemical properties and reactivity compared to other hydrazine derivatives.[1] These compounds serve as crucial intermediates in the synthesis of various chemical entities, including those with potential therapeutic applications, such as in cancer treatment.[1] Understanding the molecule's electronic structure, conformational landscape, and interaction potential is paramount for its effective application. Computational chemistry and molecular modeling offer powerful tools to investigate these aspects at a molecular level, providing insights that can guide experimental design and accelerate discovery.[2][3]

This guide will explore the key computational methodologies, from quantum mechanics to molecular dynamics, that can be applied to this compound. We will discuss the causality behind the choice of specific computational protocols and provide step-by-step workflows for their implementation.

Molecular Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is the starting point for any computational study. These properties, summarized in the table below, inform the parameterization of molecular models and provide a basis for validating computational results.

PropertyValueSource
Molecular Formula C3H12Cl2N2OPubChem[4]
Molecular Weight 163.04 g/mol PubChem[4]
IUPAC Name 2-methoxyethylhydrazine;dihydrochloridePubChem[4]
Canonical SMILES COCCNNSmolecule[1]
InChI Key IBELBRDFPCFICX-UHFFFAOYSA-NSmolecule[1]
Topological Polar Surface Area 47.3 ŲPubChem[5]
Complexity 24.8PubChem[5]
Hydrogen Bond Donor Count 2PubChem[6]
Hydrogen Bond Acceptor Count 3PubChem[6]
Rotatable Bond Count 3PubChem[6]

Part 1: Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for elucidating the electronic structure, reactivity, and spectroscopic properties of a molecule. For a relatively small molecule like this compound, high-level QM methods can be employed to achieve high accuracy.

Theoretical Background

Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost.[7] It is particularly well-suited for studying the ground-state properties of molecules. For more accurate energy calculations, especially for reaction barriers, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be utilized, though they are more computationally demanding.[8][9]

The choice of basis set is also crucial. A basis set like 6-311++G(d,p) is often a good starting point, providing a flexible description of the electron density.[7]

Experimental Protocol: Geometry Optimization and Frequency Calculation

This protocol outlines the steps to perform a geometry optimization and frequency calculation for this compound using a QM software package (e.g., Gaussian, ORCA).

  • Input Structure Generation:

    • Build the 3D structure of (2-Methoxyethyl)hydrazine.

    • Protonate the hydrazine nitrogens to represent the dihydrochloride salt. Place two chloride counter-ions in the vicinity.

    • Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.

  • QM Input File Preparation:

    • Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Define the charge (0 for the neutral molecule, +2 for the dication) and multiplicity (singlet for the ground state).

    • Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

  • Execution and Analysis:

    • Run the QM calculation.

    • Verify that the optimization converged successfully and that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.

    • Analyze the output to obtain the optimized geometry, electronic energy, dipole moment, and vibrational frequencies.

Visualizing the Workflow

QM_Workflow cluster_prep Preparation cluster_qm Quantum Mechanics Calculation cluster_analysis Analysis start Build 3D Structure protonate Protonate & Add Counter-ions start->protonate mm_opt MM Optimization protonate->mm_opt input Prepare QM Input File mm_opt->input run Execute Calculation input->run converge Check Convergence run->converge freq Verify Frequencies converge->freq analyze Analyze Output freq->analyze MD_Workflow cluster_prep_md System Preparation cluster_sim MD Simulation cluster_analysis_md Trajectory Analysis start_md QM Optimized Structure ff_params Assign Force Field Parameters start_md->ff_params solvate Solvate in Water Box ff_params->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT/NPT) minimize->equilibrate production Production Run equilibrate->production analyze_traj Analyze Trajectory (RMSD, RDF, etc.) production->analyze_traj Docking_Workflow cluster_prep_dock Preparation cluster_dock Docking cluster_analysis_dock Analysis prep_receptor Prepare Receptor (Protein) define_site Define Binding Site prep_receptor->define_site prep_ligand Prepare Ligand run_docking Run Docking Simulation prep_ligand->run_docking define_site->run_docking analyze_poses Analyze Binding Poses & Scores run_docking->analyze_poses visualize Visualize Interactions analyze_poses->visualize

References

An In-depth Technical Guide to the Solubility of (2-Methoxyethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter in chemical synthesis and drug development, profoundly influencing reaction kinetics, purification strategies, and bioavailability. This guide provides a comprehensive technical overview of the solubility of (2-Methoxyethyl)hydrazine hydrochloride. As explicit solubility data for this compound is not widely published, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and robust experimental protocols necessary to determine its solubility empirically. We delve into the theoretical principles governing solubility, present a detailed methodology for the universally accepted shake-flask equilibrium solubility assay, and discuss the key factors that influence the dissolution of this compound.

Introduction to this compound

This compound is a hydrazine derivative used in various chemical synthesis applications. Its structure, featuring a methoxyethyl group, a hydrazine moiety, and a hydrochloride salt form, dictates its chemical reactivity and physical properties. The hydrochloride salt is specifically designed to enhance aqueous solubility and stability compared to its freebase form, (2-Methoxyethyl)hydrazine. Understanding the solubility of this compound is paramount for its effective use, whether as a reactant in a complex synthesis where solvent choice is key, or as a building block in pharmaceutical chemistry where aqueous solubility can be a determinant of a drug candidate's ultimate success.

Compound Properties:

  • Molecular Formula: C₃H₁₁ClN₂O (for the monohydrochloride, though a dihydrochloride is also possible[1][2])

  • Molecular Weight: 126.59 g/mol (Monohydrochloride)

  • CAS Number: 18345-09-0 (Monohydrochloride)

The presence of the ether linkage and the hydrazine group, which can participate in hydrogen bonding, combined with its ionic character as a hydrochloride salt, suggests a complex solubility profile that will be highly dependent on the chosen solvent system.

The Theoretical Underpinnings of Solubility

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like," which is a function of intermolecular forces. For this compound, several factors come into play:

  • Polarity and Ionic Nature: As a salt, the compound is ionic and thus highly polar. It will exhibit the highest solubility in polar solvents capable of solvating both the cation ((2-Methoxyethyl)hydrazinium) and the chloride anion.

  • Hydrogen Bonding: The hydrazine moiety (-NH-NH₃⁺) has hydrogen bond donors, and the methoxy group (-OCH₃) has a hydrogen bond acceptor (the oxygen atom). Solvents that are both hydrogen bond donors and acceptors (polar protic solvents) are predicted to be effective.

  • Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the positive and negative ions of the salt, facilitating their separation and dissolution[3][4].

Based on these principles, we can predict a general trend for solubility:

High Solubility Expected: Polar protic solvents like water, methanol, and ethanol. Moderate to Low Solubility Expected: Polar aprotic solvents like DMSO, DMF, and acetonitrile, which can solvate the cation but are less effective with the anion. Very Low to Insoluble Expected: Nonpolar solvents like hexane, toluene, and diethyl ether, which lack the necessary intermolecular forces to overcome the crystal lattice energy of the salt.

The following diagram illustrates the interaction between the solute and different solvent types.

G cluster_solute Solute: (2-Methoxyethyl)hydrazine HCl cluster_solvents Solvent Environments solute (CH₃OCH₂CH₂NHNH₃)⁺ Cl⁻ water Water (H₂O) Polar Protic solute->water Strong Interaction (Ion-Dipole, H-Bonding) -> High Solubility dmso DMSO Polar Aprotic solute->dmso Moderate Interaction (Ion-Dipole) -> Lower Solubility hexane Hexane Nonpolar solute->hexane Weak Interaction (van der Waals) -> Insoluble

Caption: Solute-solvent interactions predicting solubility.

Quantitative Solubility Data

Specific, publicly available quantitative solubility data for this compound is sparse. One supplier notes that the parent compound, (2-Methoxyethyl)hydrazine, is soluble in water and organic solvents, which provides a general guideline but is not specific to the hydrochloride salt[5]. Therefore, empirical determination is necessary for any research or development application. The following section provides a robust, self-validating protocol for this purpose.

Experimental Determination of Solubility: A Practical Guide

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method .[6][7][8] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound.[9][10]

Core Principles & Experimental Considerations
  • Purity: Both the solute (this compound) and the solvents used must be of high purity to ensure accurate results[7].

  • Equilibrium: The system must reach a state of equilibrium where the rate of dissolution equals the rate of precipitation. This can take anywhere from a few hours to 72 hours, depending on the compound and solvent[6][9]. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus[11].

  • Temperature Control: Solubility is temperature-dependent. All experiments must be conducted at a constant, controlled temperature (e.g., 25 °C)[7][8].

  • Solid-Liquid Separation: Complete separation of the saturated solution from the excess undissolved solid is critical to avoid overestimation of solubility[7]. This is typically achieved through centrifugation followed by filtration.

  • Quantification: A reliable and validated analytical method, such as HPLC-UV or LC-MS, is required to accurately measure the concentration of the dissolved compound in the filtrate[9].

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a chosen solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, DMSO)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • HPLC or LC-MS system for quantification

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point of ~10-20 mg is often sufficient.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached[6][9].

  • Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic solid particles. Note: The first few drops from the filter should be discarded to avoid adsorption effects.

  • Dilution: The filtered saturated solution may need to be diluted with the mobile phase to fall within the linear range of the analytical method's calibration curve. Perform and record a precise dilution factor.

  • Quantification: Analyze the final diluted sample using a validated HPLC-UV or LC-MS method. Determine the concentration by comparing the instrument response to a calibration curve prepared from known standards of this compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

The entire workflow is visualized below.

G start Start: Add Excess Solid to Vial add_solvent Add Precise Volume of Solvent start->add_solvent shake Equilibrate on Shaker (e.g., 24-48h at 25°C) add_solvent->shake centrifuge Centrifuge to Pellet Undissolved Solid shake->centrifuge filter Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filter dilute Dilute Filtrate (If Necessary) filter->dilute analyze Quantify Concentration (HPLC / LC-MS) dilute->analyze end End: Calculate Solubility analyze->end

Caption: Experimental workflow for the Shake-Flask method.

Data Presentation

Results should be compiled into a clear, comparative table.

SolventPolarity Index[3]Dielectric Constant (20°C)[3]H-BondingSolubility (mg/mL) @ 25°C
Water10.280.1Donor & Acceptor[Experimental Value]
Methanol5.132.7Donor & Acceptor[Experimental Value]
Ethanol4.324.6Donor & Acceptor[Experimental Value]
DMSO7.246.7Acceptor Only[Experimental Value]
Acetonitrile5.837.5Acceptor Only[Experimental Value]
Hexane0.11.88None[Experimental Value]

Conclusion

While published quantitative data on the solubility of this compound is limited, a thorough understanding of its chemical structure and the principles of solubility allows for strong predictions of its behavior. As an ionic salt, it is expected to be most soluble in polar protic solvents. For researchers and drug developers, the empirical determination of this property is essential. The shake-flask method detailed in this guide provides a reliable and universally accepted protocol to generate the precise, high-quality solubility data needed to advance scientific and pharmaceutical development projects.

References

Navigating the Thermal Landscape of (2-Methoxyethyl)hydrazine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methoxyethyl)hydrazine hydrochloride is a valuable reagent in synthetic chemistry and a potential building block in pharmaceutical development. As with many hydrazine derivatives, a thorough understanding of its thermal stability is paramount for safe handling, process development, and ensuring the integrity of drug substances. This in-depth technical guide provides a comprehensive framework for assessing the thermal stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of hydrazine chemistry, data from closely related analogs, and standardized analytical methodologies to empower researchers in drug development and chemical synthesis with the necessary knowledge for safe and effective utilization.

Introduction: The Significance of Thermal Stability in Drug Development

In the journey of a molecule from a laboratory reagent to a therapeutic agent, its inherent stability under various stress conditions is a critical quality attribute. Thermal stability, in particular, dictates storage conditions, manufacturing processes, and ultimately, the safety and efficacy of the final drug product. For hydrazine derivatives, a class of compounds known for their reactivity, a proactive and in-depth assessment of thermal hazards is not merely a regulatory requirement but a fundamental aspect of responsible research and development.[1][2] This guide will delve into the theoretical underpinnings of the thermal decomposition of hydrazine salts and provide practical, field-proven methodologies for its characterization.

The Chemistry of Hydrazine Salt Decomposition: A Predictive Framework

The thermal decomposition of hydrazinium salts, such as this compound, is often initiated by a dissociation equilibrium in the molten state. The salt dissociates into its constituent free base, (2-Methoxyethyl)hydrazine, and the corresponding acid, in this case, hydrochloric acid.[1]

Equation 1: Dissociation of this compound

The subsequent decomposition pathway is then largely governed by the thermal stability of the free hydrazine derivative.[1] Hydrazine itself is known to decompose into ammonia, nitrogen, and hydrogen, a process that can be catalyzed by various metals.[3][4] The presence of the 2-methoxyethyl substituent will influence the decomposition mechanism, potentially leading to a more complex mixture of volatile products.

A study on the closely related compound, 2-hydroxyethylhydrazine (HEH), provides valuable insights. The high-temperature thermal decomposition of HEH was investigated using flash pyrolysis coupled with photoionization time-of-flight mass spectrometry.[5] This study is critical as the initial decomposition of its nitrate salt (HEHN) involves a proton transfer to form HEH and nitric acid, mirroring the initial step for the hydrochloride salt.[5]

Core Experimental Protocols for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of the thermal behavior of this compound. The following experimental workflows are considered industry standards for this purpose.[6][7][8]

Differential Scanning Calorimetry (DSC)

Purpose: DSC is a primary screening tool to determine the melting point, heat of fusion, and the onset temperature of decomposition (exothermic or endothermic events).[9] It provides critical information on the temperatures at which the material begins to exhibit thermal instability.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a suitable DSC pan. Given the potential for interaction with metals, especially at elevated temperatures, the use of inert pan materials such as glass-lined or gold-plated crucibles is recommended to avoid catalytic decomposition.[10][11] A hermetically sealed pan should be used to contain any evolved gases.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a final temperature well beyond the expected decomposition, for instance, 350 °C.[8]

    • Maintain a constant flow of inert gas (e.g., nitrogen) over the sample to provide a controlled atmosphere.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic events (melting) and exothermic events (decomposition). The onset temperature of the exotherm is a key indicator of the beginning of thermal decomposition.

Thermogravimetric Analysis (TGA)

Purpose: TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the temperature at which decomposition begins, the extent of mass loss, and identifying distinct decomposition stages.[6]

Step-by-Step Methodology:

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of this compound into a TGA pan.

  • Instrument Setup: Position the sample pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).[4]

  • Data Analysis: The TGA curve will show the percentage of weight loss as a function of temperature. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

Purpose: To identify the gaseous byproducts of decomposition, TGA can be coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).[7][8] This provides crucial information about the decomposition pathway and potential hazardous volatiles.

Workflow: The experimental setup is similar to a standard TGA analysis, but the off-gas from the TGA furnace is directed into the MS or FTIR for real-time analysis of the evolved components as a function of temperature.

Data Presentation and Interpretation

For clarity and comparative analysis, the quantitative data obtained from thermal analysis should be summarized in a structured table.

Table 1: Summary of Expected Thermal Analysis Data for this compound

ParameterAnalytical TechniqueExpected ObservationSignificance
Melting Point (°C) DSCA sharp endothermic peak.A key physical property and an indicator of purity.
Onset of Decomposition (°C) DSC, TGAThe temperature at which an exothermic event or significant mass loss begins.Defines the upper limit for safe handling and processing temperatures.
Mass Loss (%) TGAOne or more distinct steps of mass loss.Correlates to the loss of specific molecular fragments during decomposition.
Decomposition Products TGA-MS, TGA-FTIRIdentification of evolved gases (e.g., HCl, NH₃, N₂, fragments of the methoxyethyl group).Elucidates the decomposition mechanism and identifies potential hazards.

Visualization of Experimental Workflow

The logical flow of a comprehensive thermal stability assessment can be visualized as follows:

Thermal_Stability_Workflow cluster_0 Initial Screening cluster_1 Primary Thermal Analysis cluster_2 In-depth Analysis cluster_3 Data Synthesis & Risk Assessment A Sample Preparation (2-Methoxyethyl)hydrazine HCl B Differential Scanning Calorimetry (DSC) - Melting Point - Onset of Decomposition A->B C Thermogravimetric Analysis (TGA) - Mass Loss vs. Temperature A->C E Data Interpretation - Determine Safe Operating Limits - Elucidate Decomposition Pathway B->E D Evolved Gas Analysis (EGA) (TGA-MS or TGA-FTIR) - Identification of Decomposition Products C->D D->E

Caption: Workflow for the comprehensive thermal stability assessment of this compound.

Safety, Handling, and Storage Considerations

Based on the known hazards of hydrazine and its derivatives, stringent safety protocols must be implemented when handling this compound.[2][12]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[13]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as oxidizing agents.[14][15] The material should be stored in tightly sealed containers.[13]

  • Spill Response: Have a spill kit readily available. In case of a spill, evacuate the area and follow established institutional procedures for hazardous material cleanup.[12]

Conclusion

While direct, published thermal stability data for this compound is scarce, a robust safety and stability profile can be constructed through a systematic approach. By applying the principles of hydrazine salt decomposition and utilizing standard analytical techniques such as DSC, TGA, and EGA, researchers can generate the necessary data to ensure safe handling, inform process development, and meet regulatory expectations. The insights gained from analogous compounds, coupled with the rigorous experimental workflows outlined in this guide, provide a solid foundation for navigating the thermal landscape of this important chemical entity.

References

An In-depth Technical Guide to (2-Methoxyethyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2-Methoxyethyl)hydrazine hydrochloride (CAS Number: 936249-35-3), a versatile reagent in organic synthesis and a building block with significant potential in medicinal chemistry. While specific literature on this particular hydrochloride salt is limited, this document synthesizes available data from its free base, (2-Methoxyethyl)hydrazine (CAS: 3044-15-3), and its dihydrochloride salt (CAS: 885330-03-0), alongside established principles for hydrazine derivatives, to offer a robust resource for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

This compound is the salt form of the parent compound, (2-Methoxyethyl)hydrazine. The hydrochloride form enhances stability and simplifies handling compared to the free base. The core structure features a hydrazine functional group attached to a 2-methoxyethyl moiety, which imparts distinct chemical properties and reactivity.[1]

Key physicochemical data, primarily extrapolated from the free base and dihydrochloride salt, are summarized below for practical laboratory use.

PropertyValueSource
Molecular Formula C₃H₁₁ClN₂O
Molecular Weight 126.59 g/mol (for monohydrochloride)Calculated
IUPAC Name 2-methoxyethylhydrazine;hydrochlorideInferred
Appearance Likely a white to off-white crystalline solidGeneral knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge
pKa 7.48 ± 0.70 (Predicted for the parent hydrazine)[2]
XLogP3 -1.1 (for the parent hydrazine)[1][3]
Topological Polar Surface Area 47.3 Ų (for the parent hydrazine)[2][3]

Synthesis and Manufacturing

The synthesis of the core (2-Methoxyethyl)hydrazine molecule is a critical aspect of its availability for research and development. One common synthetic route involves the reaction of hydrazine with 2-methoxyethanol under controlled conditions.[1] Industrial-scale production would likely follow a similar pathway, incorporating additional purification steps to achieve the high purity required for pharmaceutical and fine chemical applications.[1] Another potential route starts from 1-Bromo-2-methoxyethane.[4]

The hydrochloride salt is then typically prepared by treating the free base with an appropriate amount of hydrochloric acid in a suitable solvent.

G cluster_synthesis Conceptual Synthesis Workflow start Starting Materials (e.g., Hydrazine, 2-Methoxyethanol) reaction Nucleophilic Substitution Reaction (Controlled Conditions, Catalyst) start->reaction React purification Purification of Free Base (e.g., Distillation) reaction->purification Isolate salt_formation Salt Formation (Addition of HCl) purification->salt_formation Treat final_product (2-Methoxyethyl)hydrazine HCl (Final Product) salt_formation->final_product Crystallize & Isolate

Caption: Conceptual workflow for the synthesis of (2-Methoxyethyl)hydrazine HCl.

Applications in Organic Synthesis and Drug Discovery

Hydrazine derivatives are fundamental building blocks in organic chemistry, prized for their reactivity and versatility.[5] (2-Methoxyethyl)hydrazine is no exception, serving as a key intermediate in various synthetic transformations.

Formation of Hydrazones and Heterocycles

The primary utility of hydrazine derivatives lies in their condensation reactions with aldehydes and ketones to form hydrazone linkages.[5] These hydrazones are stable intermediates and are prevalent in many biologically active compounds.[1][5] Furthermore, the inherent nucleophilicity of the hydrazine group allows for its use as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds, which are core scaffolds in many pharmaceuticals.[5]

Role in C-C Bond Formation

Recent advancements have highlighted the use of monosubstituted hydrazine derivatives as precursors for carbon-centered radicals.[6] Through oxidation and the extrusion of a stable dinitrogen molecule, these compounds can generate radicals for use in C-C bond-forming reactions, such as alkene difunctionalization and cascade cyclizations.[6]

Potential in Medicinal Chemistry

The hydrazine moiety is a recognized pharmacophore. Research into hydrazine derivatives has explored their potential as therapeutic agents, particularly in oncology.[1] Hydrazone-containing compounds have demonstrated unique biological activities and coordination abilities, making them a focal point in pharmaceutical research for targeting cell death pathways like apoptosis.[1] The electron-rich nature of the hydrazine warhead makes it a versatile tool for chemoproteomic profiling, allowing it to target a wide range of cofactor-dependent enzymes.[7][8] This broad reactivity is valuable for both target discovery and the development of novel inhibitors.[7][8]

G cluster_apps Key Application Areas reagent (2-Methoxyethyl)hydrazine HCl CAS: 936249-35-3 synthesis Organic Synthesis - Hydrazone Formation - Heterocycle Synthesis - C-C Bond Formation reagent->synthesis Utilized In medchem Medicinal Chemistry - Pharmacophore for APIs - Chemoproteomic Probes - Enzyme Inhibition Studies reagent->medchem Applied To synthesis->medchem Enables materials Material Science - Precursor for Specialty Chemicals synthesis->materials Leads To

Caption: Key application areas for this compound.

Safety, Handling, and Storage

Hydrazine and its derivatives are classified as hazardous substances and must be handled with appropriate precautions.[9][10] The hydrochloride salt form generally reduces some of the risks associated with the free base, such as volatility, but requires stringent safety protocols.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][11]

  • Skin and Eye Damage: Causes skin irritation and serious eye irritation.[9][11] Hydrazine compounds can be corrosive.[9]

  • Sensitization: May cause an allergic skin reaction.[12]

  • Carcinogenicity: Hydrazine and its derivatives are suspected human carcinogens.[9][12]

  • Reactivity: Hydrazine is a strong reducing agent and can react violently with oxidizing agents, strong acids, and metal oxides.[13]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves, such as butyl or nitrile rubber.[9][10][13]

    • Eye Protection: Use splash-proof safety goggles or a face shield.[9][13]

    • Body Protection: A lab coat is mandatory. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended.[9][13]

    • Respiratory Protection: If working outside a fume hood is unavoidable, a NIOSH-approved respirator is required.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as oxidizing agents and strong acids.[13]

  • Spill & Exposure Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][12][14] Seek immediate medical attention.[10][12]

    • Eye Contact: Immediately flush eyes with water for at least 15-30 minutes, holding eyelids open.[10][14] Seek immediate medical attention.[10]

    • Ingestion/Inhalation: Move the individual to fresh air. If swallowed, rinse mouth but do not induce vomiting.[15] Seek immediate medical attention.[9][15]

Experimental Protocol: General Procedure for Hydrazone Synthesis

This protocol provides a generalized, self-validating framework for the synthesis of a hydrazone from an aldehyde or ketone using this compound. The causality for each step is explained to ensure experimental integrity.

Objective: To synthesize a (2-methoxyethyl)hydrazone derivative.

Materials:

  • This compound

  • Aldehyde or Ketone substrate

  • Ethanol (or other suitable protic solvent)

  • Sodium acetate (or other mild base)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Reagent Preparation (Justification: Salt Neutralization):

    • In a round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

    • Causality: The hydrochloride salt is stable but the free hydrazine is the reactive nucleophile. The mild base (sodium acetate) deprotonates the hydrazinium salt in situ to generate the free hydrazine necessary for the reaction, while avoiding the harsh conditions of a strong base that could cause side reactions.

  • Reaction Initiation (Justification: Nucleophilic Attack):

    • To the stirred solution from Step 1, add the aldehyde or ketone substrate (1.0 eq) dissolved in a minimal amount of ethanol. The addition can be done dropwise if the reaction is exothermic.

    • Causality: The lone pair of electrons on the terminal nitrogen of the free hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Reaction Monitoring (Justification: Ensuring Completion):

    • Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes.

    • Causality: TLC allows for the visualization of the consumption of starting materials and the formation of the product, confirming the reaction is proceeding as expected and determining the point of completion. The new, typically less polar hydrazone product should have a different Rf value than the starting carbonyl compound.

  • Product Isolation (Justification: Purification):

    • Once the reaction is complete, the product may precipitate out of the solution. If so, it can be collected by vacuum filtration.

    • If the product remains in solution, the solvent can be removed under reduced pressure (rotary evaporation).

    • The crude product can then be purified. A common method is recrystallization from a suitable solvent system (e.g., ethanol/water) to remove unreacted starting materials and salts.

    • Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is dissolved in a hot solvent and crystallizes out as the solution cools, leaving impurities behind in the solvent.

  • Characterization (Justification: Structure Verification):

    • Dry the purified product and determine its melting point.

    • Confirm the structure of the resulting hydrazone using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Causality: These analytical methods provide definitive proof of the molecular structure. NMR spectroscopy confirms the connectivity of atoms and the formation of the C=N double bond, while mass spectrometry confirms the molecular weight of the synthesized compound.

This comprehensive guide provides a foundational understanding of this compound, enabling researchers to utilize this versatile compound effectively and safely in their synthetic and drug discovery endeavors.

References

The Multifaceted Biological Landscape of (2-Methoxyethyl)hydrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the core biological activities of (2-Methoxyethyl)hydrazine and its derivatives, offering a critical resource for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of their synthesis, diverse pharmacological effects, mechanisms of action, and pertinent toxicological considerations, moving beyond a mere recitation of facts to offer actionable insights grounded in established scientific principles.

Introduction: The Hydrazine Scaffold in Medicinal Chemistry

Hydrazine derivatives represent a cornerstone in modern pharmaceutical synthesis, valued for their reactive nature and structural versatility that allows for the creation of complex molecular frameworks essential for novel therapeutics.[1] The hydrazide-hydrazone moiety, in particular, is a well-known structural core in a wide array of biologically active compounds.[2][3] This guide focuses specifically on derivatives of (2-Methoxyethyl)hydrazine, exploring how the introduction of the 2-methoxyethyl group influences the pharmacological profile of this important class of molecules. These compounds have garnered significant interest for their potential applications in various fields, including medicinal chemistry and organic synthesis.[4]

Synthesis of (2-Methoxyethyl)hydrazine Derivatives

The synthesis of (2-Methoxyethyl)hydrazine and its subsequent derivatives is a critical first step in exploring their biological potential. A common method for synthesizing the parent compound involves the direct reaction of hydrazine with 2-methoxyethanol under controlled conditions, often requiring a catalyst and heat.[4] Another approach involves the reaction of hydrazine monohydrate with 1-bromo-2-methoxy ethane in ethanol.[5]

From this core structure, a diverse library of derivatives can be generated. A prevalent synthetic route involves the condensation of (2-Methoxyethyl)hydrazine with various aldehydes or ketones to form hydrazones. This reaction is typically acid-catalyzed and provides a straightforward method for introducing a wide range of substituents, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Experimental Protocol: General Synthesis of (2-Methoxyethyl)hydrazone Derivatives

  • Dissolution: Dissolve (2-Methoxyethyl)hydrazine in a suitable solvent, such as ethanol or methanol.

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount of the desired aldehyde or ketone.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or under gentle reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product can be isolated by cooling the reaction mixture to induce precipitation, followed by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][7]

Key Biological Activities and Mechanisms of Action

(2-Methoxyethyl)hydrazine derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Monoamine Oxidase (MAO) Inhibition: A Legacy in Neuroscience

Hydrazine derivatives have a long history as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoaminergic neurotransmitters like serotonin, dopamine, and norepinephrine.[8] Inhibition of MAO increases the levels of these neurotransmitters in the brain, which is the basis for the antidepressant effects of drugs like iproniazid and phenelzine.[3][6][9]

Derivatives of (2-Methoxyethyl)hydrazine are being investigated for their potential as selective and reversible MAO inhibitors.[6] Irreversible MAO inhibitors, while effective, can have significant side effects.[6] The development of reversible inhibitors is therefore a key goal in this area.[10][11]

The inhibitory activity of these compounds is influenced by the nature of the substituents attached to the hydrazone moiety. Structure-activity relationship (SAR) studies have shown that the presence of specific functional groups can confer selectivity for either MAO-A or MAO-B.[8][10] For instance, certain acyl hydrazine derivatives show stronger inhibition against MAO-B than MAO-A.[10]

Diagram: Mechanism of MAO Inhibition by Hydrazine Derivatives

MAO_Inhibition MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Increased_Neurotransmitters Increased Neurotransmitter Levels in Synaptic Cleft MAO->Increased_Neurotransmitters Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Neurotransmitters->MAO Metabolism Hydrazine_Derivative (2-Methoxyethyl)hydrazine Derivative Hydrazine_Derivative->MAO Inhibition Therapeutic_Effect Antidepressant/Neuroprotective Effect Increased_Neurotransmitters->Therapeutic_Effect

Caption: Inhibition of MAO by (2-Methoxyethyl)hydrazine derivatives.

Anticancer Activity: Targeting Cell Proliferation and Survival

A growing body of evidence suggests that hydrazine derivatives possess significant anticancer properties.[4][12][13] These compounds have been shown to be cytotoxic to various cancer cell lines, including breast and neuroblastoma cells.[2][14] The mechanisms underlying their anticancer activity are multifaceted and can include:

  • Induction of Apoptosis: Some hydrazide compounds induce apoptosis through a caspase- and mitochondrial-dependent pathway, as evidenced by an increased Bax/Bcl-2 ratio and caspase-3 cleavage.[2]

  • Cell Cycle Arrest: Certain quinoline hydrazides have been shown to induce G1 cell cycle arrest and upregulate the cell cycle regulating protein p27kip1.[14]

  • Targeting Specific Pathways: Hydrazine derivatives can be designed to target specific biological pathways involved in cancer progression.[1]

In vivo studies have also demonstrated the antitumor activity of novel hydrazide derivatives in animal models.[2]

Table: In Vitro Anticancer Activity of Selected Hydrazide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Hydrazide Derivative 1MCF-7 (Breast Cancer)0.7[2]
Hydrazide Derivative 2MCF-7 (Breast Cancer)0.18[2]
Quinoline Hydrazide 19Neuroblastoma CellsMicromolar Potency[14]
Quinoline Hydrazide 22Neuroblastoma CellsMicromolar Potency[14]
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-229 (Glioblastoma)0.77[15]
Antimicrobial Activity: A Broad Spectrum of Action

Hydrazide-hydrazone derivatives are of considerable interest to medicinal chemists due to their vast spectrum of biological activity, including potent antimicrobial effects.[12][16] They have demonstrated activity against a range of bacterial and fungal pathogens.[16][17][18] Some derivatives have shown promising activity against multidrug-resistant strains like MRSA.[15]

The antimicrobial efficacy of these compounds is often enhanced when they form metal complexes, which can increase the permeability of cell membranes and inactivate key microbial enzymes.[13]

Neuroprotective Effects: Beyond MAO Inhibition

Certain hydrazine-based antidepressants, such as phenelzine, exhibit neuroprotective properties that are independent of their MAO-inhibiting activity.[19][20][21] These effects are attributed to various mechanisms, including:

  • Modulation of GABA-Glutamate Balance: Phenelzine and its active metabolite can alter the balance between the inhibitory neurotransmitter GABA and the excitatory neurotransmitter glutamate.[19][20]

  • Sequestration of Reactive Aldehydes: These compounds can sequester reactive and toxic aldehydes that are produced during oxidative stress, thereby protecting neurons from damage.[19][20]

  • Increased Expression of Neurotrophic Factors: Antidepressants, in general, have been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and neurogenesis.[22][23]

These findings suggest that (2-Methoxyethyl)hydrazine derivatives could be developed as novel neuroprotective agents for the treatment of neurodegenerative diseases and brain injury.[19][20][21]

Toxicological Profile and Biotransformation

While hydrazine derivatives hold significant therapeutic promise, it is crucial to consider their potential toxicity. Hydrazines are known to be environmental and food pollutants and can pose health risks to humans, including mutagenicity and carcinogenicity.[9] Some studies have shown that hydrazine can cause DNA damage both in vitro and in vivo.[24] However, other research suggests that hydrazine may not be mutagenic in mammalian cells, indicating a nonmutagenic mechanism of carcinogenicity.[25]

The toxicity of hydrazine derivatives is often linked to their biotransformation into reactive species.[9] Metabolic activation, catalyzed by enzymes like cytochrome P450 and monoamine oxidase, can lead to the formation of free radicals.[9] These reactive intermediates can bind to cellular macromolecules, leading to cellular dysfunction and oxidative stress.[9]

A thorough understanding of the metabolic pathways and potential for bioactivation is therefore essential in the development of safe and effective drugs based on the (2-Methoxyethyl)hydrazine scaffold. In vitro and in vivo toxicological studies are critical for assessing the safety profile of any new derivative.[25][26]

Future Directions and Conclusion

(2-Methoxyethyl)hydrazine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as MAO inhibitors, anticancer agents, antimicrobial compounds, and neuroprotective agents warrants further investigation.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To design more potent and selective derivatives with improved pharmacokinetic and safety profiles.

  • Mechanism of Action Studies: To fully elucidate the molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Safety Assessment: To validate the therapeutic potential of promising candidates in relevant animal models of disease.

  • Exploration of Novel Therapeutic Applications: To investigate the potential of these derivatives in other disease areas where their unique mechanisms of action may be beneficial.

References

Methodological & Application

derivatization of (2-Methoxyethyl)hydrazine hydrochloride for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: GC-MS-08A

Quantitative Analysis of (2-Methoxyethyl)hydrazine, a Potential Genotoxic Impurity, in Pharmaceutical Intermediates by GC-MS Following Derivatization

Audience: Researchers, scientists, and drug development professionals in Quality Control, Process Development, and Analytical R&D.

Abstract: This application note presents a robust and sensitive method for the quantitative determination of (2-Methoxyethyl)hydrazine hydrochloride at trace levels. Due to its high polarity and low volatility, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging.[1][2] The described method employs a pre-column derivatization step using benzaldehyde to form a stable, less polar, and more volatile hydrazone derivative. This protocol provides a comprehensive workflow, from sample preparation and derivatization to GC-MS analysis and method validation, suitable for monitoring this potential genotoxic impurity (PGI) in pharmaceutical manufacturing.

Introduction: The Analytical Challenge

(2-Methoxyethyl)hydrazine is an organic intermediate used in the synthesis of various specialty chemicals and active pharmaceutical ingredients (APIs).[3] Like hydrazine itself, its structural alerts classify it as a potential genotoxic impurity (PGI), which can pose a significant safety risk by damaging DNA.[4][5] Regulatory agencies mandate strict control of such impurities in final drug products, often requiring quantification at parts-per-million (ppm) levels.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred technique for analyzing volatile and semi-volatile impurities due to its high chromatographic resolution and selective, sensitive detection.[6][7] However, (2-Methoxyethyl)hydrazine, particularly in its common hydrochloride salt form, exhibits poor chromatographic behavior. Its key analytical challenges include:

  • High Polarity: The hydrazine moiety leads to strong interactions with the stationary phase, resulting in poor peak shape and retention.

  • Low Volatility: The compound does not readily vaporize at typical GC inlet temperatures.

  • Thermal Instability: Hydrazines can degrade at elevated temperatures in the GC system.[2]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[8][9] The process modifies the analyte to create a derivative with properties more suitable for GC-MS analysis, such as increased volatility, improved thermal stability, and enhanced mass spectral characteristics.[8][9]

The Derivatization Strategy: Hydrazone Formation

This method utilizes the classic condensation reaction between a hydrazine and an aldehyde to form a stable hydrazone. Benzaldehyde is selected as the derivatizing reagent due to its reliability, commercial availability, and the robust nature of the resulting derivative.[4][10][11]

The Causality Behind the Choice:

  • Neutralization: The starting material is this compound. A base (sodium hydroxide) is added to neutralize the hydrochloride salt, liberating the free hydrazine base, which is necessary for the reaction to proceed.

  • Reaction: The nucleophilic primary amine of the free hydrazine attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Condensation: This is followed by the elimination of a water molecule to form N'-benzylidene-2-methoxyethanohydrazide (the hydrazone derivative).[12]

This derivatization achieves the primary analytical goals:

  • Increased Molecular Weight: Shifts the mass of the analyte to a more unique and less interfered region of the spectrum.

  • Reduced Polarity: Replaces the polar -NH2 group with a larger, nonpolar imine linkage, significantly improving peak shape.

  • Enhanced Thermal Stability: The resulting hydrazone is more stable under GC conditions than the parent hydrazine.

Figure 1: Chemical reaction for the derivatization of (2-Methoxyethyl)hydrazine.

Experimental Protocol

Materials and Reagents
ItemSpecification/Supplier
(2-Methoxyethyl)hydrazine HClReference Standard (>98% purity)
BenzaldehydeReagent Grade (>99%)
TolueneHPLC or GC Grade
MethanolHPLC or GC Grade
Sodium Hydroxide (NaOH)Analytical Grade
Sodium Sulfate (Anhydrous)Analytical Grade
WaterDeionized or Milli-Q
GC Vials & Caps2 mL, Amber, with PTFE/Silicone Septa
Volumetric Flasks & PipettesClass A
GC-MS SystemAgilent 7890/5977 or equivalent with EI source
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Preparation of Solutions
  • Sodium Hydroxide Solution (1 M): Dissolve 4.0 g of NaOH in 100 mL of deionized water.

  • Benzaldehyde Derivatizing Reagent (5% v/v): Dilute 5 mL of benzaldehyde to 100 mL with methanol in a volumetric flask. Prepare fresh weekly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound. Calculate the equivalent weight of the free base (Molecular Weight of free base / MW of HCl salt). Dissolve in a 100 mL volumetric flask with methanol to obtain a 1000 µg/mL solution of the free base.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with methanol.

Derivatization and Sample Preparation Workflow

The following protocol is a self-validating system; a reagent blank and a matrix blank should be run with each sequence to ensure the absence of contamination and interference.

Figure 2: Step-by-step workflow for sample derivatization and extraction.

GC-MS Instrumental Conditions
ParameterSettingRationale
GC System
Inlet ModeSplitlessMaximizes transfer of trace analyte onto the column for best sensitivity.
Inlet Temperature250 °CEnsures efficient vaporization of the higher molecular weight derivative.
Injection Volume1.0 µLStandard volume for good reproducibility.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Oven ProgramInitial 80°C (hold 1 min), ramp 20°C/min to 280°C (hold 5 min)Separates the derivative from solvent and matrix peaks, ensuring sharp elution.
MS System
Ionization ModeElectron Ionization (EI), 70 eVStandard, robust ionization technique creating reproducible fragmentation.
Source Temperature230 °COptimal temperature to maintain ionization efficiency and minimize contamination.
Quadrupole Temperature150 °CStandard setting for stable mass filtering.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions.[6]
SIM Ions (Quant/Qual)To be determined from derivative mass spectrum.Example: m/z 178 (M+), 104, 77.The molecular ion (M+) is often used for quantification for specificity.
Dwell Time100 msSufficient time to acquire statistically significant signal for each ion.

Results and Method Performance

A well-developed method should demonstrate excellent performance characteristics according to ICH guidelines.[4]

ParameterTarget SpecificationJustification
Specificity No interference at the retention time of the derivativeConfirmed by analyzing reagent blank and matrix blank.
Linearity Correlation Coefficient (r²) ≥ 0.999Demonstrates a direct proportional response of the detector to analyte concentration over the desired range.[13]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) S/N ≥ 10; typically ≤ 1 ppm for a 100 mg/mL sampleThe lowest concentration that can be quantified with acceptable precision and accuracy.[13]
Accuracy (Recovery) 80 - 120%Assessed by spiking the matrix at different concentration levels (e.g., LOQ, 100%, 150%).[13]
Precision (RSD) Repeatability (n=6) ≤ 15% at LOQ; ≤ 10% at higher levelsMeasures the closeness of agreement between a series of measurements from multiple samplings of the same sample.[13]

Conclusion

The described derivatization GC-MS method provides a reliable, sensitive, and specific solution for the challenging trace-level analysis of this compound. By converting the polar, non-volatile analyte into a stable hydrazone, the method overcomes inherent analytical difficulties and is suitable for routine quality control and process monitoring in the pharmaceutical industry. The protocol is designed to be self-validating and robust, ensuring data integrity for regulatory compliance.

References

The Strategic Application of (2-Methoxyethyl)hydrazine Hydrochloride in the Synthesis of Pyrazole-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold and the Role of Substituted Hydrazines

In the landscape of modern medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold." This five-membered heterocycle, featuring two adjacent nitrogen atoms, is a core component in a multitude of approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] A significant number of recently developed kinase inhibitors, a cornerstone of targeted cancer therapy, incorporate the pyrazole motif to achieve high potency and selectivity.[3]

The construction of the pyrazole ring is most commonly achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][4] The choice of the substituted hydrazine is a critical determinant of the final molecule's physicochemical and pharmacological properties. The substituent on the hydrazine nitrogen directly influences the resulting pyrazole's polarity, solubility, metabolic profile, and potential for further functionalization.

(2-Methoxyethyl)hydrazine hydrochloride (CAS No: 4735-77-9) is an increasingly important building block in this context. The methoxyethyl group it carries can enhance aqueous solubility and offers a site for hydrogen bonding, which can be advantageous for improving the pharmacokinetic profile of a drug candidate. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of pyrazole-based pharmaceutical intermediates, with a focus on a key intermediate for kinase inhibitors.

Chemical Properties and Handling

PropertyValue
Molecular Formula C₃H₁₁ClN₂O
Molecular Weight 126.59 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and alcohols

This compound is typically supplied as a stable, crystalline solid. The hydrochloride salt form enhances its stability and shelf-life compared to the free base, which is a liquid. However, for most synthetic applications, the free base is the reactive species. Therefore, the hydrochloride salt is typically treated in situ with a base to liberate the free (2-Methoxyethyl)hydrazine prior to or during the reaction.

Safety Precautions: Like all hydrazine derivatives, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Hydrazine compounds are known to be toxic and potential carcinogens, so exposure should be minimized.[5]

Core Application: Synthesis of a 1-(2-Methoxyethyl)pyrazole Intermediate

A primary application of this compound is in the synthesis of 1-substituted pyrazoles. A particularly relevant class of intermediates are aminopyrazoles, which are versatile precursors for more complex heterocyclic systems like pyrazolo[1,5-a]pyrimidines, a common core in many kinase inhibitors.[6]

This section provides a detailed protocol for the synthesis of 1-(2-methoxyethyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine , a valuable intermediate for the development of various targeted therapies. The protocol is adapted from established methods for the synthesis of structurally similar pyrazoles.[7][8]

Reaction Scheme

The synthesis involves a cyclocondensation reaction between (2-Methoxyethyl)hydrazine and an activated β-ketoenamine, (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 CF3-C(=O)-CH=C(NH2)-OEt p1 1-(2-methoxyethyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine r1->p1 + r2 CH3O-CH2CH2-NHNH2 • HCl r2->p1 c1 Base (e.g., Triethylamine) c1->p1 c2 Solvent (e.g., Ethanol) c2->p1 c3 Heat (Reflux) c3->p1

Caption: Synthesis of a key pyrazole intermediate.

Causality Behind Experimental Choices
  • Starting Materials : (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a highly electrophilic 1,3-dicarbonyl equivalent. The trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, promoting nucleophilic attack. The enamine moiety provides a leaving group for the final aromatization step.

  • Use of Hydrochloride Salt : (2-Methoxyethyl)hydrazine is used as its hydrochloride salt for improved stability and ease of handling.

  • Base : A non-nucleophilic organic base, such as triethylamine (Et₃N), is added to neutralize the hydrochloride salt and liberate the free hydrazine. An excess of the base is often used to drive the reaction to completion.

  • Solvent : A protic solvent like ethanol is commonly used for this type of condensation as it effectively solvates the reagents and intermediates.

  • Temperature : Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and subsequent dehydration/elimination steps, leading to the formation of the aromatic pyrazole ring.

Detailed Experimental Protocol

Objective: To synthesize 1-(2-methoxyethyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine.

Materials:

  • (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (1.5 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) and anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add this compound (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq) at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-methoxyethyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine.

Mechanism of Pyrazole Formation

The formation of the pyrazole ring proceeds through a well-established reaction pathway involving nucleophilic attack, cyclization, and elimination.

G A Free (2-Methoxyethyl)hydrazine attacks the carbonyl carbon of the β-ketoenamine. B Formation of a tetrahedral intermediate. A->B C Intramolecular nucleophilic attack of the second nitrogen atom on the enamine carbon. B->C D Formation of a five-membered heterocyclic intermediate. C->D E Elimination of ethanol and ammonia (or their equivalents). D->E F Aromatization to form the stable pyrazole ring. E->F

Caption: Key steps in the pyrazole synthesis mechanism.

Conclusion and Future Outlook

This compound serves as a valuable and versatile reagent for the synthesis of pyrazole-containing pharmaceutical intermediates. The methoxyethyl substituent offers desirable properties for drug design, potentially improving the pharmacokinetic profile of the final active pharmaceutical ingredient. The protocol detailed herein for the synthesis of 1-(2-methoxyethyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine provides a robust and adaptable method for accessing a key building block for a range of therapeutic agents, particularly kinase inhibitors. As the demand for targeted therapies continues to grow, the strategic use of tailored building blocks like this compound will be instrumental in the efficient discovery and development of novel medicines.

References

Application Notes & Protocols: (2-Methoxyethyl)hydrazine hydrochloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Hydrazone Ligation in Bioconjugation

In the landscape of bioconjugation, the formation of a stable yet strategically cleavable linkage between a biomolecule and a payload is paramount. Hydrazone ligation, the reaction between a hydrazine and an aldehyde or ketone, has emerged as a cornerstone technology, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1][2] The unique pH-sensitivity of the resulting hydrazone bond—stable at the physiological pH of blood (~7.4) but labile in the acidic environments of endosomes and lysosomes (pH 4.5-6.0)—offers a sophisticated mechanism for controlled payload release.[][4][5]

This application note provides a detailed guide to the use of (2-Methoxyethyl)hydrazine hydrochloride , a specialized hydrazine derivative, in bioconjugation. We will explore the underlying chemical principles, the anticipated advantages conferred by the methoxyethyl moiety, and provide robust protocols for its application, empowering researchers to leverage this versatile tool in their work.

The Chemistry of Hydrazone Formation

The reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form the final C=N hydrazone bond.[2][6] The reaction is generally reversible and its rate is pH-dependent, with optimal rates typically observed in a mildly acidic buffer (pH ~4.5-5.5).[2][6]

Figure 1: General reaction scheme for hydrazone formation.

Rationale for Using this compound

While a simple hydrazine can be used, substituted hydrazines are often employed to modulate the properties of the resulting conjugate. The selection of this compound is a deliberate choice aimed at enhancing the biophysical characteristics of the final bioconjugate.

  • Enhanced Aqueous Solubility: The methoxyethyl group is hydrophilic. Its incorporation is expected to improve the solubility of the reagent in aqueous buffers commonly used for bioconjugation and, importantly, may help to mitigate aggregation issues with the final conjugate, a common challenge when conjugating hydrophobic payloads.

  • Flexible, Non-Immunogenic Spacer: The ethyl chain provides a flexible spacer arm, which can be beneficial in reducing steric hindrance between the biomolecule and the conjugated payload, potentially preserving the biological activity of the protein.

  • Influence on Stability: The electronic properties of the substituent on the hydrazine can influence the stability of the hydrazone bond. Electron-donating groups on the hydrazine moiety tend to increase the stability of the hydrazone bond.[1] The ether oxygen in the methoxyethyl group has a mild electron-donating effect through resonance, which may contribute to a more stable hydrazone linkage at physiological pH compared to unsubstituted hydrazones.

Factors Influencing Hydrazone Bond Stability: A Comparative Overview

The stability of the hydrazone linkage is not absolute and is influenced by several factors. Understanding these is critical for designing a successful bioconjugate.

Linkage TypeRelative Stability at pH 7.4Key Considerations
Aliphatic Hydrazone Low to ModerateFormed from aliphatic aldehydes/ketones. More susceptible to hydrolysis at neutral pH.[1]
Aromatic Hydrazone Moderate to HighFormed from aromatic aldehydes/ketones. Resonance stabilization increases stability.[1][7]
Acylhydrazone HighGenerally more resistant to hydrolysis at neutral pH while retaining acid-lability.[4]
Oxime Very HighSignificantly more stable to hydrolysis across a wide pH range compared to hydrazones. Often considered for applications requiring long-term in vivo stability.[2]

This table provides a general comparison. Actual stability is highly dependent on the specific molecular context.

Experimental Protocol: Labeling of Glycoproteins with this compound

This protocol details a common application of hydrazine chemistry: the site-specific labeling of glycoproteins. The carbohydrate moieties of glycoproteins, particularly sialic acids, can be mildly oxidized with sodium periodate to generate reactive aldehyde groups, which are then targeted by the hydrazine.[8][9][10]

G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification Glycoprotein Glycoprotein (with cis-diols) Oxidized_GP Oxidized Glycoprotein (with aldehydes) Glycoprotein->Oxidized_GP NaIO₄ (Sodium Periodate) pH 5.5 Conjugate Labeled Glycoprotein (Hydrazone linkage) Oxidized_GP->Conjugate Reaction at pH 5.5 - 6.0 Reagent (2-Methoxyethyl)hydrazine • HCl Reagent->Conjugate Purified_Conj Purified Conjugate Conjugate->Purified_Conj Size Exclusion Chromatography

Figure 2: Experimental workflow for glycoprotein labeling.

Materials and Reagents
  • Glycoprotein of interest (e.g., IgG antibody)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Protocol

Part A: Generation of Aldehyde Groups on the Glycoprotein

  • Prepare Glycoprotein Solution: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 2-5 mg/mL.

  • Prepare Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer. Causality Note: Periodate solutions are not stable and should be made fresh. The mildly acidic pH of 5.5 is optimal for the oxidation reaction.

  • Oxidation Reaction: Add the periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1-2 mM. Incubate for 20-30 minutes at 4°C in the dark. Causality Note: The reaction is performed at a low temperature and in the dark to minimize non-specific oxidation of amino acid residues such as methionine, tryptophan, and cysteine.

  • Quench Reaction: Stop the oxidation by adding glycerol to a final concentration of 10-20 mM. Incubate for 10 minutes at 4°C. Causality Note: Glycerol contains a vicinal diol and will consume any excess periodate, preventing further reaction.

  • Buffer Exchange: Immediately remove the excess periodate and glycerol by buffer exchange into 0.1 M Sodium Acetate Buffer (pH 5.5) using a desalting column. The resulting protein solution now contains reactive aldehyde groups.

Part B: Conjugation with this compound

  • Prepare Hydrazine Solution: Prepare a 50-100 mM stock solution of this compound in DMSO or water.

  • Conjugation Reaction: Add a 100- to 500-fold molar excess of the (2-Methoxyethyl)hydrazine solution to the oxidized glycoprotein solution. Causality Note: A large molar excess of the hydrazine drives the reaction equilibrium towards the formation of the hydrazone product.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing. The optimal reaction time should be determined empirically.

  • Purification: Remove the excess, unreacted (2-Methoxyethyl)hydrazine and by-products from the glycoprotein conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization of the Conjugate
  • Degree of Labeling (DOL): The extent of conjugation can be assessed using mass spectrometry. An increase in the molecular weight of the glycoprotein corresponding to the mass of the attached (2-methoxyethyl)hydrazone moieties will be observed.

  • Stability Analysis: The stability of the hydrazone linkage should be assessed. This is typically done by incubating the purified conjugate in buffers of different pH (e.g., pH 5.0 and pH 7.4) at 37°C. Aliquots are taken at various time points and analyzed by techniques like HPLC or SDS-PAGE to monitor for the release of the payload or changes in the conjugate.[5]

Hypothetical Stability Data for a Hydrazone-Linked Conjugate

Incubation ConditionTime (hours)% Intact Conjugate (Example)
PBS, pH 7.4, 37°C0100
2492
4885
Acetate Buffer, pH 5.0, 37°C0100
265
630

This table presents illustrative data. Actual stability will depend on the specific glycoprotein and conjugation conditions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Inefficient oxidation of the glycoprotein.Optimize periodate concentration and reaction time. Ensure periodate solution is fresh.
Sub-optimal pH for hydrazone formation.Ensure the reaction buffer is between pH 5.5 and 6.0.
Protein Aggregation Hydrophobic nature of the payload or linker.The use of (2-Methoxyethyl)hydrazine is intended to mitigate this. Further optimization of the reaction conditions (e.g., lower protein concentration) may be needed.
Loss of Protein Activity Over-oxidation or modification of critical residues.Reduce the concentration of sodium periodate or the reaction time.
Instability at Neutral pH Inherent lability of the specific hydrazone bond formed.Consider forming the hydrazone from an aromatic aldehyde for increased stability.[1][7] For applications requiring very high stability, an oxime linkage may be a better alternative.

Conclusion and Future Perspectives

This compound represents a valuable reagent for bioconjugation, offering a balance of reactivity, pH-sensitive cleavability, and potentially favorable solubility characteristics. The protocols and principles outlined in this guide provide a solid foundation for researchers to apply this chemistry to create sophisticated bioconjugates for a range of applications, from targeted drug delivery to advanced diagnostics. As with any bioconjugation strategy, empirical optimization of reaction conditions is key to achieving the desired outcome of a stable, active, and effective conjugate.

References

Application Note: (2-Methoxyethyl)hydrazine Hydrochloride for Sensitive Detection of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of (2-Methoxyethyl)hydrazine hydrochloride as a derivatization reagent for the detection and quantification of carbonyl compounds (aldehydes and ketones). Hydrazine-based reagents are widely utilized due to their high reactivity towards the carbonyl group, forming stable hydrazone derivatives.[1] These derivatives can then be analyzed using various techniques, including spectrophotometry and high-performance liquid chromatography (HPLC).[2][3] This document outlines the chemical principles, step-by-step experimental procedures, data analysis, and troubleshooting, designed for researchers in drug development, environmental analysis, and quality control.

Introduction: The Challenge and Solution in Carbonyl Analysis

The accurate detection of aldehydes and ketones is critical across numerous scientific disciplines. These carbonyl compounds can be indicators of oxidative stress in biological systems, contaminants in environmental samples, or key components and impurities in pharmaceutical products.[4] Direct analysis is often hampered by their volatility, reactivity, and lack of a strong chromophore for UV-Vis detection.

Derivatization, the process of converting an analyte into a more easily detectable form, is a cornerstone of carbonyl analysis.[3] Hydrazine reagents, such as the well-known 2,4-dinitrophenylhydrazine (DNPH), react with carbonyls to form stable hydrazone products that are amenable to analysis.[3][5] this compound offers a valuable alternative, possessing unique properties imparted by the methoxyethyl group that can influence solubility and reactivity.[6]

Chemical Principle and Reaction Mechanism

(2-Methoxyethyl)hydrazine acts as a potent nucleophile, attacking the electrophilic carbon of a carbonyl group. The reaction proceeds via a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the stable hydrazone.[7][8] This reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thus accelerating the reaction.[8]

The resulting (2-methoxyethyl)hydrazone derivative incorporates the structural features of the reagent, facilitating its detection and quantification.

Caption: Reaction of a carbonyl with (2-Methoxyethyl)hydrazine.

Experimental Protocols

Materials and Reagents
Material/ReagentGradeSupplier ExampleNotes
This compound≥98% PuritySigma-AldrichStore in a cool, dry place.
Carbonyl Standards (e.g., Formaldehyde, Acetone)Analytical StandardMerckPrepare fresh dilutions.
Acetonitrile (ACN)HPLC GradeFisher ScientificUse for reagent and sample prep.[9]
Methanol (MeOH)HPLC GradeVWR
WaterHPLC/MS GradeMillipore
Hydrochloric Acid (HCl)ACS Reagent GradeJ.T. BakerFor pH adjustment.
Sodium Hydroxide (NaOH)ACS Reagent GradeEMD MilliporeFor pH adjustment.

Safety Note: (2-Methoxyethyl)hydrazine and its salts are hazardous. They can be harmful if swallowed, toxic in contact with skin, and may cause skin irritation.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol 1: General Spectrophotometric Quantification

This protocol is suitable for determining the total carbonyl content in a sample.

1. Reagent Preparation:

  • Derivatization Reagent (10 mM): Dissolve 16.3 mg of this compound in 10 mL of acetonitrile.[10] This solution should be prepared fresh daily.

  • Acid Catalyst (0.1 M HCl): Dilute concentrated HCl in HPLC-grade water.

2. Standard Curve Preparation:

  • Prepare a 1 M stock solution of a representative carbonyl standard (e.g., formaldehyde) in acetonitrile.

  • Perform serial dilutions in acetonitrile to create a set of standards ranging from 1 µM to 100 µM.

3. Derivatization Procedure:

  • To 500 µL of each standard and sample in a microcentrifuge tube, add 500 µL of the 10 mM derivatization reagent.

  • Add 50 µL of 0.1 M HCl to catalyze the reaction.

  • Vortex briefly and incubate at 40°C for 60 minutes in a water bath or heating block.

  • Allow the tubes to cool to room temperature.

4. Spectrophotometric Analysis:

  • Use a UV-Vis spectrophotometer. Zero the instrument using a reagent blank (500 µL ACN, 500 µL derivatization reagent, 50 µL 0.1 M HCl).

  • Measure the absorbance of each standard and sample at the wavelength of maximum absorbance (λmax) for the formed hydrazone. This must be determined experimentally by scanning the spectrum of a derivatized standard (typically in the 350-400 nm range for similar hydrazones).[5]

  • Plot the absorbance of the standards versus their concentration to generate a calibration curve.

  • Determine the concentration of carbonyls in the samples using the linear regression equation from the calibration curve.

Protocol 2: HPLC-UV Analysis for Specific Carbonyls

This method allows for the separation and quantification of individual aldehyde and ketone species.

1. Reagent and Sample Preparation:

  • Follow steps 1-3 from Protocol 1 for preparing the derivatization reagent and derivatizing standards and samples.

2. HPLC System and Conditions:

  • HPLC System: An Agilent 1290 Infinity II LC system or equivalent, equipped with a UV-Vis detector.[9]

  • Column: Agilent ZORBAX Eclipse Plus C18 (e.g., 4.6 x 150 mm, 5 µm).[9]

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Detection Wavelength: 360 nm (a common wavelength for DNPH derivatives, adjust based on experimental λmax).[5]

  • Injection Volume: 10 µL.

3. Chromatographic Gradient (Example):

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Flow Rate (mL/min)
0.060401.0
15.010901.0
20.010901.0
20.160401.0
25.060401.0

4. Data Analysis:

  • Run a mixture of derivatized carbonyl standards to determine the retention time for each specific hydrazone.

  • Generate individual calibration curves for each target analyte by plotting peak area versus concentration.

  • Quantify the concentration of each carbonyl in the samples by comparing their peak areas to the respective calibration curves.

Workflow and Data Interpretation

Caption: General workflow for carbonyl detection.

Interpreting Results:

  • Spectrophotometry: Provides a rapid assessment of the total carbonyl load. The result is an aggregate concentration, often expressed as "carbonyl equivalents" relative to the standard used.

  • HPLC-UV: Offers superior specificity. The retention time identifies the specific parent carbonyl, while the peak area provides accurate quantification. This method is essential when the identity and concentration of individual carbonyls are required.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Signal Incomplete derivatization reaction; Reagent degradation; Incorrect detection λ.Ensure correct pH (acid catalysis). Prepare fresh derivatization reagent daily. Perform a wavelength scan to confirm the λmax of the hydrazone.
High Background/Blank Signal Contaminated solvents or reagents (especially acetonitrile with carbonyls).Use high-purity HPLC-grade solvents.[5] Run reagent blanks to verify purity. Purify reagents if necessary.[5]
Poor Peak Shape in HPLC Column overload; Inappropriate mobile phase; Sample matrix effects.Dilute the sample. Adjust the mobile phase gradient or composition. Implement a sample clean-up step (e.g., solid-phase extraction) before derivatization.
Inconsistent/Irreproducible Results Inconsistent incubation time/temperature; Pipetting errors; Sample instability.Use a calibrated heating block/water bath. Use calibrated pipettes. Analyze samples promptly after derivatization.[4]

Conclusion

This compound is a versatile and effective reagent for the derivatization of carbonyl compounds. By converting aldehydes and ketones into stable, UV-active hydrazones, it enables their sensitive and reliable quantification by both spectrophotometry and HPLC. The protocols provided herein offer a robust framework for researchers, which can be adapted to specific matrices and analytical requirements. Careful attention to reagent purity, reaction conditions, and safety protocols will ensure high-quality, reproducible data.

References

Application Note: Quantitative Determination of Carbonyl Compounds using (2-Methoxyethyl)hydrazine hydrochloride and UV/Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the quantification of carbonyl compounds (aldehydes and ketones) through derivatization with (2-Methoxyethyl)hydrazine hydrochloride, followed by analysis using UV/Vis spectrophotometry. This method is particularly relevant for drug development professionals and researchers requiring a simple, robust, and reliable technique for the determination of carbonyl-containing analytes, impurities, or degradation products. The described protocol includes details on the underlying chemical principles, step-by-step experimental procedures, and essential method validation parameters to ensure data integrity and regulatory compliance.

Introduction: The Rationale for Hydrazone Derivatization

The quantification of aldehydes and ketones is critical in numerous scientific disciplines, including pharmaceutical analysis, environmental monitoring, and food chemistry. These carbonyl compounds often lack a strong chromophore, making their direct detection by UV/Vis spectrophotometry challenging, especially at low concentrations. To overcome this limitation, a derivatization strategy is employed to introduce a chromophoric tag into the analyte molecule.

The formation of a hydrazone is a widely utilized derivatization technique for carbonyl compounds.[1][2] This reaction involves the condensation of a carbonyl group with a hydrazine derivative to form a hydrazone, which typically exhibits strong UV absorbance.[3] This application note focuses on the use of this compound as the derivatizing agent. The resulting (2-Methoxyethyl)hydrazone possesses a distinct UV absorbance maximum, allowing for sensitive and selective quantification.

The Chemistry of Hydrazone Formation

The reaction between a carbonyl compound (aldehyde or ketone) and (2-Methoxyethyl)hydrazine proceeds via a nucleophilic addition-elimination mechanism. This acid-catalyzed reaction is a two-step process:

  • Nucleophilic Addition: The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate called a carbinolhydrazine.[3]

  • Dehydration: The carbinolhydrazine intermediate then undergoes acid-catalyzed dehydration, eliminating a water molecule to form the stable C=N double bond of the hydrazone.[3]

The overall reaction is reversible and its rate is pH-dependent.[3] Acid catalysis is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. It also assists in the dehydration of the carbinolhydrazine intermediate. However, excessively low pH can protonate the hydrazine, rendering it non-nucleophilic and thus inhibiting the reaction. Therefore, maintaining an optimal pH is critical for efficient hydrazone formation.

Figure 1: General mechanism of hydrazone formation.

Experimental Protocol

This protocol provides a general framework for the quantification of a model carbonyl compound. Optimization of reaction conditions (e.g., reagent concentrations, reaction time, and temperature) may be necessary for specific analytes.

Materials and Reagents
  • This compound (analytical grade)

  • Carbonyl-containing analyte or standard (e.g., acetaldehyde, acetone)

  • Hydrochloric acid (HCl), concentrated

  • Methanol (HPLC grade)

  • Deionized water

  • UV/Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Preparation of Solutions
  • (2-Methoxyethyl)hydrazine Reagent (0.1 M): Dissolve an appropriate amount of this compound in methanol to the desired final volume in a volumetric flask.

  • Acidic Catalyst (0.1 M HCl in Methanol): Carefully add concentrated HCl to methanol in a volumetric flask to achieve the final concentration.

  • Analyte Stock Solution: Prepare a stock solution of the carbonyl compound in methanol at a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with methanol to cover the desired concentration range.

Derivatization Procedure
  • To a series of test tubes, add a fixed volume of each calibration standard and the sample solution.

  • Add an equal volume of the (2-Methoxyethyl)hydrazine reagent to each tube.

  • Add a small, fixed volume of the acidic catalyst (0.1 M HCl in methanol) to each tube to initiate the reaction.

  • Vortex the tubes and allow them to react at room temperature for a predetermined time (e.g., 30 minutes). The optimal reaction time should be determined during method development.

  • After the reaction is complete, dilute the solutions to a final volume with methanol.

UV/Vis Spectrophotometric Analysis
  • Set the UV/Vis spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) of the formed hydrazone.

  • Use a blank solution (containing all reagents except the analyte) to zero the instrument.

  • Measure the absorbance of each calibration standard and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the calibration standards.

  • Determine the concentration of the carbonyl compound in the sample solution using the calibration curve.

Figure 2: Experimental workflow for carbonyl quantification.

Method Validation

To ensure the reliability and accuracy of the analytical data, the method must be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

Validation Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank or placebo at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be defined based on the intended application.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in method parameters.

Table 1: Key Method Validation Parameters and Typical Acceptance Criteria.

Data Presentation: A Model Calibration

The following table represents a hypothetical calibration data set for the quantification of acetaldehyde.

Concentration (µg/mL) Absorbance at λmax
1.00.105
2.50.258
5.00.512
7.50.765
10.01.020

From this data, a linear regression analysis would be performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which would then be used to calculate the concentration of unknown samples.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or no absorbance Incomplete reaction, incorrect pH, degraded reagent.Optimize reaction time and temperature, check pH of reaction mixture, use fresh (2-Methoxyethyl)hydrazine reagent.
Poor linearity Pipetting errors, instability of the hydrazone.Use calibrated pipettes, analyze samples promptly after derivatization.
High background signal Contaminated reagents or glassware.Use high-purity reagents and thoroughly clean all glassware.
Precipitation Low solubility of the hydrazone.Adjust the solvent composition or dilute the sample.

Table 2: Troubleshooting Guide.

Conclusion

The use of this compound for the derivatization of carbonyl compounds offers a straightforward and effective method for their quantification by UV/Vis spectrophotometry. The protocol outlined in this application note, when coupled with a thorough method validation, provides a reliable analytical tool for researchers and drug development professionals. The principles and procedures described herein can be adapted for a wide range of carbonyl-containing analytes and sample matrices.

References

Application Notes & Protocols: The Strategic Use of (2-Methoxyethyl)hydrazine Hydrochloride in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals and natural products, offering rigid scaffolds that can be precisely decorated to optimize biological activity. (2-Methoxyethyl)hydrazine hydrochloride has emerged as a particularly valuable reagent in this field. Its unique structure, featuring a flexible methoxyethyl side chain, provides a powerful tool for modulating the physicochemical properties of target molecules, such as solubility, lipophilicity, and metabolic stability.

This guide provides an in-depth exploration of the application of this compound in the synthesis of three key classes of N-heterocycles: indoles, pyrazoles, and pyridazines. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights and detailed, self-validating protocols designed for researchers and scientists in organic and medicinal chemistry.

Reagent Specifications and Safety

(2-Methoxyethyl)hydrazine and its hydrochloride salt are potent chemical reagents that require careful handling. The hydrochloride form is often preferred for its improved stability and ease of handling compared to the free base.

Table 1: Reagent Properties and Safety Information

PropertyValueSource
IUPAC Name 2-methoxyethylhydrazine;dihydrochloride[1]
CAS Number 885330-03-0 (dihydrochloride)[1]
Molecular Formula C₃H₁₂Cl₂N₂O[1]
Molecular Weight 163.04 g/mol [1]
Appearance Typically a solidN/A
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Precautionary Notes Use in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

Application 1: Synthesis of N-Substituted Indoles via the Fischer Indole Synthesis

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous antimigraine drugs (triptans), anti-inflammatory agents, and oncology candidates.[3] The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and versatile methods for constructing this heterocycle.[3][4]

Causality and Mechanistic Insight

The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[5] The key transformation is a[3][3]-sigmatropic rearrangement of the protonated enehydrazine tautomer, followed by the elimination of ammonia to form the aromatic indole ring.[3][5]

Using this compound allows for the direct installation of the N-(2-methoxyethyl) moiety. This substituent can enhance aqueous solubility and introduce a potential hydrogen bond acceptor (the ether oxygen), which can be critical for modulating drug-receptor interactions. The hydrochloride salt is typically neutralized in situ or prior to the reaction to generate the reactive free hydrazine.

Workflow for Fischer Indole Synthesis

cluster_prep Step 1: Hydrazone Formation cluster_cyclize Step 2: Indolization cluster_purify Step 3: Purification reagent (2-Methoxyethyl)hydrazine HCl + Ketone/Aldehyde base Base (e.g., NaOAc) in Solvent (e.g., EtOH) reagent->base Mix hydrazone Intermediate Hydrazone base->hydrazone Heat/Reflux acid Acid Catalyst (e.g., PPA, ZnCl₂) hydrazone->acid Isolate or use in situ indole 1-(2-Methoxyethyl)-indole Product acid->indole Heat workup Aqueous Workup & Extraction indole->workup chromatography Column Chromatography workup->chromatography final_product Pure Product chromatography->final_product

Caption: Workflow for the Fischer Indole Synthesis.

Protocol: Synthesis of 1-(2-Methoxyethyl)-2,3-dihydro-1H-carbazole

This protocol details the synthesis of a carbazole derivative, a fused indole system, using cyclohexanone as the carbonyl partner.

Table 2: Reagents and Conditions for Carbazole Synthesis

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
(2-Methoxyethyl)hydrazine HCl1.45 g1.0Limiting Reagent
Cyclohexanone1.08 mL1.05Slight excess to ensure full conversion of hydrazine.
Sodium Acetate1.23 g1.5Base to neutralize HCl salt.
Ethanol (Anhydrous)30 mL-Solvent for hydrazone formation.
Polyphosphoric Acid (PPA)~15 g-Acid catalyst and solvent for cyclization.
Reaction TemperatureReflux (Step 1), 100-120 °C (Step 2)-
Reaction Time2 hours (Step 1), 3 hours (Step 2)-Monitor by TLC.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.45 g), sodium acetate (1.23 g), and anhydrous ethanol (30 mL).

    • Stir the suspension for 10 minutes at room temperature.

    • Add cyclohexanone (1.08 mL) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between water (50 mL) and ethyl acetate (50 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude hydrazone, which can be used directly in the next step.

  • Indolization (Cyclization):

    • In a separate 100 mL flask, pre-heat polyphosphoric acid (~15 g) to 80 °C with mechanical stirring.

    • Add the crude hydrazone from the previous step to the hot PPA in portions over 15 minutes. An exothermic reaction may be observed.

    • Increase the temperature to 100-120 °C and stir vigorously for 3 hours. Monitor the reaction by TLC until the hydrazone spot has disappeared.

    • Allow the reaction to cool to ~60 °C and carefully quench by pouring it onto crushed ice (~100 g) with stirring.

    • Neutralize the acidic solution by the slow addition of 50% aqueous NaOH until the pH is ~8-9.

    • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 95:5) to afford the pure 1-(2-methoxyethyl)-2,3-dihydro-1H-carbazole.

Application 2: Synthesis of Substituted Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is a key component in a wide array of pharmaceuticals, including celecoxib (an anti-inflammatory drug) and various kinase inhibitors used in cancer therapy. The most common synthetic route is the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6]

Causality and Mechanistic Insight

The reaction involves the initial formation of a hydrazone or enehydrazine intermediate via condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl substrate.[7] This is followed by an intramolecular cyclization via attack of the terminal nitrogen onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. When using an unsymmetrical dicarbonyl, this method can lead to regioisomers, but with a symmetrical substrate like acetylacetone, a single product is formed. The (2-methoxyethyl) substituent is directly incorporated at the N1 position.

Mechanism for Pyrazole Synthesis

reagents (2-Methoxyethyl)hydrazine + Acetylacetone intermediate Hydrazone/ Enehydrazine Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration Forms hemiaminal product 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole dehydration->product Aromatization

Caption: General mechanism for pyrazole synthesis.

Protocol: Synthesis of 1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole

This protocol uses the readily available 1,3-dicarbonyl compound, acetylacetone.

Table 3: Reagents and Conditions for Pyrazole Synthesis

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
(2-Methoxyethyl)hydrazine HCl1.45 g1.0Limiting Reagent
Acetylacetone1.07 mL1.052,4-Pentanedione
Glacial Acetic Acid20 mL-Solvent and mild acid catalyst.
Reaction TemperatureReflux (~118 °C)-
Reaction Time4 hours-Monitor by TLC.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.45 g), acetylacetone (1.07 mL), and glacial acetic acid (20 mL).

    • Note: In this case, the acidic solvent facilitates the reaction without needing a separate base to free the hydrazine.

  • Cyclocondensation:

    • Heat the mixture to reflux and maintain for 4 hours.

    • Monitor the reaction's progress by TLC, observing the consumption of the starting materials.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 100 mL of ice-water.

    • Basify the solution to a pH of 9-10 by the slow, portion-wise addition of solid sodium carbonate or dropwise addition of concentrated NaOH solution.

    • Extract the product into dichloromethane (3 x 40 mL).

    • Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure pyrazole derivative.

Application 3: Synthesis of Pyridazine Derivatives

Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. This core is present in several marketed drugs, including hydralazine (an antihypertensive agent) and cadralazine (a vasodilator).[8][9] A primary synthetic route involves the reaction of hydrazines with 1,4-dicarbonyl compounds or their synthetic equivalents, such as γ-keto acids.[10][11]

Causality and Mechanistic Insight

The reaction of a γ-keto acid with a hydrazine proceeds through a [4+2] cyclocondensation. Initially, a hydrazone is formed between the more reactive ketone carbonyl and the hydrazine. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the carboxylic acid group, forming a cyclic intermediate. Subsequent dehydration leads to the formation of the stable pyridazinone ring system. The (2-methoxyethyl) group is installed on one of the ring nitrogens, influencing the final properties of the molecule.

Workflow for Pyridazinone Synthesis

start (2-Methoxyethyl)hydrazine HCl + γ-Keto Acid solvent Solvent (e.g., Acetic Acid) Heat (Reflux) start->solvent cyclization Cyclocondensation solvent->cyclization product Pyridazinone Product cyclization->product purification Precipitation/ Recrystallization product->purification

Caption: Workflow for pyridazinone synthesis from a γ-keto acid.

Protocol: Synthesis of 2-(2-Methoxyethyl)-6-phenylpyridazin-3(2H)-one

This protocol describes the synthesis from 4-oxo-4-phenylbutanoic acid.

Table 4: Reagents and Conditions for Pyridazinone Synthesis

Reagent/ParameterQuantity/ValueMolar Equiv.Notes
(2-Methoxyethyl)hydrazine HCl1.45 g1.0Limiting Reagent
4-Oxo-4-phenylbutanoic acid1.96 g1.1Also known as β-benzoylpropionic acid.
Glacial Acetic Acid25 mL-Solvent.
Reaction TemperatureReflux (~118 °C)-
Reaction Time6 hours-Monitor by TLC.

Step-by-Step Methodology:

  • Reaction Setup:

    • Charge a 100 mL round-bottom flask with this compound (1.45 g), 4-oxo-4-phenylbutanoic acid (1.96 g), and glacial acetic acid (25 mL).

    • Equip the flask with a magnetic stirrer and a reflux condenser.

  • Cyclocondensation:

    • Heat the reaction mixture to a gentle reflux and maintain for 6 hours.

    • Monitor the reaction by TLC for the consumption of the limiting reagent.

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature. A precipitate may form upon cooling.

    • Pour the cooled mixture into 150 mL of cold water with stirring.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with water (3 x 30 mL) to remove residual acetic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(2-methoxyethyl)-6-phenylpyridazin-3(2H)-one.

Conclusion

This compound stands out as a highly effective and strategic reagent for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its application in cornerstone reactions like the Fischer indole synthesis and classical condensations for pyrazoles and pyridazines allows for the direct incorporation of a flexible, polar side chain that can profoundly and beneficially influence the pharmacological profile of the final molecule. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this versatile building block in the rational design of next-generation therapeutics.

References

Application Notes & Protocols: Advanced Cross-Linking Studies Using (2-Methoxyethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of (2-Methoxyethyl)hydrazine Hydrochloride in Covalent Cross-Linking

Chemical cross-linking is an indispensable tool in modern biological and pharmaceutical research, enabling the covalent linkage of interacting molecules to study their proximity, structure, and function. Among the diverse repertoire of cross-linking agents, this compound emerges as a specialized reagent with unique utility, particularly for targeting carbonyl groups (aldehydes and ketones). This guide provides an in-depth exploration of its applications, mechanism, and detailed protocols, designed for researchers and drug development professionals seeking to leverage its capabilities.

This compound is a hydrazine derivative that offers a distinct advantage in its ability to react with aldehydes and ketones to form stable hydrazone linkages. This specificity is particularly valuable for cross-linking glycoproteins after periodate oxidation of their sugar moieties, or for conjugating molecules to antibodies that have been specifically engineered or modified to contain a reactive carbonyl group. Its methoxyethyl group can also influence solubility and spacing, providing a degree of control over the final conjugate's properties.

Part 1: Core Principles and Mechanism of Action

The Chemistry of Hydrazone Formation

The primary mechanism of action for this compound revolves around the nucleophilic attack of the hydrazine nitrogen on an electrophilic carbonyl carbon (aldehyde or ketone). This reaction is most efficient under mildly acidic conditions (pH 4.5-6.0), which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial addition of the hydrazine.[1][2] The subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of a stable C=N double bond, known as a hydrazone.[2]

This targeted reactivity allows for a controlled cross-linking strategy, often employed in a two-step process. For instance, a protein or other biomolecule can be modified to introduce a carbonyl group, which then serves as a specific docking point for the hydrazine-containing molecule. This approach is a cornerstone of bioconjugation due to its high specificity and ability to proceed under biocompatible conditions.[3]

Hydrazone_Formation_Mechanism Carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') Intermediate Hemiaminal Intermediate Carbonyl->Intermediate + Hydrazine (pH 4.5-6.0) Hydrazine (2-Methoxyethyl)hydrazine (CH3OCH2CH2NHNH2) Hydrazone Stable Hydrazone Linkage (R-CH=N-NH-CH2CH2OCH3) Intermediate->Hydrazone - H2O (Dehydration) Water H2O Glycoprotein_Cross_Linking_Workflow Start Start: Glycoprotein in Reaction Buffer (pH 5.5) Oxidation 1. Periodate Oxidation (NaIO4, on ice, dark) Start->Oxidation Quench 2. Quench Excess Periodate (Ethylene Glycol) Oxidation->Quench Desalt1 3. Desalting Column (Remove oxidation reagents) Quench->Desalt1 Crosslink 4. Add (2-Methoxyethyl)hydrazine (Room Temp, 2-4h) Desalt1->Crosslink Desalt2 5. Purification (Desalting/Dialysis) Crosslink->Desalt2 Analysis 6. Analysis (SDS-PAGE, Mass Spec) Desalt2->Analysis End End: Cross-linked Glycoprotein Analysis->End

References

(2-Methoxyethyl)hydrazine hydrochloride as a scavenger reagent in combinatorial chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to (2-Methoxyethyl)hydrazine Hydrochloride: A Soluble Scavenger for Purifying Combinatorial Libraries

Authored by: A Senior Application Scientist

In the fast-paced environment of drug discovery and high-throughput synthesis, the efficiency of compound purification is paramount. Traditional methods like column chromatography, while effective, create significant bottlenecks, slowing the iterative cycles of synthesis and screening. Combinatorial chemistry, a powerful engine for generating vast libraries of molecules, thus demands streamlined purification strategies.[1][2] This guide delves into the application of this compound, a versatile and efficient soluble scavenger reagent designed to simplify the purification of libraries synthesized using excess electrophilic reagents, specifically aldehydes and ketones.

The core principle of scavenger reagents is to selectively react with and sequester excess starting materials or byproducts, converting them into a state that is easily separated from the desired product.[3][4] This eliminates the need for laborious purification steps, replacing them with simple filtration or extraction.[1][3] While polymer-supported scavengers are common, soluble scavengers offer unique advantages, such as homogeneous reaction kinetics and no issues with reagent swelling or accessibility. This compound exemplifies this class, providing a powerful tool for medicinal and organic chemists.

The Scavenging Principle: Mechanism of Action

(2-Methoxyethyl)hydrazine functions by reacting with the carbonyl group of excess aldehydes and ketones to form a stable hydrazone.[5][6][7] This nucleophilic addition reaction is a well-established transformation in organic chemistry.[8]

The key to its utility as a scavenger lies in the properties of the resulting hydrazone. The presence of the basic nitrogen atoms and the methoxyethyl group confers high solubility in aqueous acidic solutions upon protonation. After the scavenging reaction is complete, a simple aqueous acid wash is sufficient to extract the newly formed hydrazone hydrochloride salt into the aqueous phase, leaving the purified, typically less polar, desired product in the organic layer.

Below is a diagram illustrating the scavenging mechanism.

Scavenging_Mechanism Reaction_Mixture Reaction Mixture (Desired Product + Excess Aldehyde/Ketone) Hydrazone_Formation Hydrazone Formation (Scavenging Step) Reaction_Mixture->Hydrazone_Formation Add Scavenger Scavenger (2-Methoxyethyl)hydrazine Hydrochloride Scavenger->Hydrazone_Formation Workup Liquid-Liquid Extraction (Organic Solvent + Aqueous Acid) Hydrazone_Formation->Workup Reaction Complete Organic_Phase Purified Product (in Organic Layer) Workup->Organic_Phase Separate Layers Aqueous_Phase Protonated Hydrazone Adduct (in Aqueous Layer) Workup->Aqueous_Phase

Caption: Mechanism of scavenging excess aldehydes/ketones.

Core Advantages of this compound

  • High Reactivity: Rapid and clean conversion of aldehydes and ketones to their corresponding hydrazones.

  • Homogeneous Reaction: As a soluble reagent, it avoids the kinetic limitations sometimes observed with solid-phase scavengers.

  • Simplified Workup: Eliminates the need for chromatography; purification is achieved through a simple acid wash.

  • Cost-Effectiveness: This method avoids the expense of chromatography columns, solvents, and specialized solid-phase resins.[9]

  • Scalability: The protocol is easily scalable from small discovery libraries to larger, multi-gram synthesis.

Experimental Protocols

The following protocols are designed to be general starting points. Optimization of scavenger equivalents, reaction time, and temperature may be necessary depending on the specific substrate and reaction solvent.

Protocol 1: General Procedure for Scavenging Excess Aldehydes

This protocol details the removal of an unreacted aldehyde from a reaction mixture, such as in the synthesis of secondary amines via reductive amination where the aldehyde was used in excess.

Step-by-Step Methodology:

  • Reaction Completion: Ensure the primary reaction has proceeded to completion as monitored by a suitable technique (e.g., TLC, LC-MS).

  • Scavenger Addition: To the crude reaction mixture, add this compound. A typical starting point is to use 1.5 to 2.0 equivalents of the scavenger for every 1.0 equivalent of the excess aldehyde.

  • Scavenging Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. For less reactive aldehydes, the reaction can be gently heated (e.g., to 40-50 °C) or left to stir overnight.

  • Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to ensure the desired product has good solubility in the organic phase.

  • Aqueous Wash (Extraction): Transfer the mixture to a separatory funnel and wash with an aqueous acid solution, such as 1 M hydrochloric acid (HCl). This wash protonates the hydrazone and any remaining scavenger, extracting them into the aqueous layer. Repeat the wash 1-2 times to ensure complete removal.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Product Isolation: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the purified product.

Protocol 2: General Procedure for Scavenging Excess Ketones

The procedure for scavenging ketones is nearly identical to that for aldehydes. However, ketones are generally less electrophilic than aldehydes, which may necessitate longer reaction times or mild heating to drive the hydrazone formation to completion.

Step-by-Step Methodology:

  • Reaction Completion: Confirm the primary reaction is complete.

  • Scavenger Addition: Add 2.0 to 3.0 equivalents of this compound relative to the excess ketone.

  • Scavenging Reaction: Stir the mixture at room temperature for 4-12 hours. If the reaction is sluggish, consider heating to 50 °C.

  • Workup and Isolation: Follow steps 4-7 from Protocol 1 to dilute, extract, dry, and isolate the final purified product.

The general workflow for applying this scavenger is summarized in the diagram below.

Scavenging_Workflow Start Crude Reaction Mixture (Product + Excess Electrophile) Add_Scavenger Add (2-Methoxyethyl)hydrazine HCl (1.5-3.0 eq.) Start->Add_Scavenger Stir Stir at RT or 40-50 °C (2-12 hours) Add_Scavenger->Stir Dilute Dilute with Organic Solvent Stir->Dilute Extract Wash with 1M HCl (aq) (2x) Dilute->Extract Neutralize Wash with NaHCO3 (aq) & Brine Extract->Neutralize Dry_Concentrate Dry (Na2SO4) & Concentrate Neutralize->Dry_Concentrate End Purified Product Dry_Concentrate->End

Caption: General experimental workflow for scavenger use.

Summary of Scavenging Parameters

ParameterAldehyde ScavengingKetone ScavengingRationale
Electrophile AldehydeKetoneTarget for removal.
Equivalents of Scavenger 1.5 - 2.02.0 - 3.0Ketones are less reactive, requiring more scavenger or longer times.
Temperature Room TemperatureRoom Temperature or ~50 °CGentle heating can accelerate the scavenging of less reactive ketones.
Typical Reaction Time 2 - 4 hours4 - 12 hoursReflects the difference in electrophilicity.
Workup Solution 1 M HCl (aq)1 M HCl (aq)Protonates the hydrazone adduct for efficient aqueous extraction.

Safety and Handling

As a hydrazine derivative, this compound must be handled with appropriate care. Hydrazine-based compounds are classified as toxic and potential carcinogens.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[13]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin and eyes.[10][13] In case of skin contact, wash immediately and thoroughly with water.[11]

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Consult the Safety Data Sheet (SDS) for this compound before use for complete hazard information.[13]

Conclusion

This compound is a highly effective, soluble scavenger for the removal of excess aldehydes and ketones in combinatorial and parallel synthesis. Its application significantly simplifies product purification, replacing the need for chromatography with a straightforward and scalable acid-wash extraction. By understanding the underlying mechanism and following the outlined protocols and safety precautions, researchers can leverage this reagent to accelerate their discovery chemistry workflows, making it a valuable addition to the modern chemist's toolkit.

References

Application Notes & Protocols: The Strategic Use of (2-Methoxyethyl)hydrazine Hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2][3] This methodology relies on the identification of low molecular weight fragments that bind with low affinity to a biological target, which are then optimized into high-affinity leads.[4][5][6] The choice of fragments is paramount to the success of an FBDD campaign. This document provides a detailed guide on the application of (2-Methoxyethyl)hydrazine hydrochloride, a versatile and strategically valuable reagent, in the construction of fragment libraries and subsequent hit-to-lead optimization. We will explore the underlying chemical principles that make this reagent advantageous and provide detailed protocols for its use in generating diverse and effective fragment libraries.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a rational drug design strategy that starts with the identification of small, low-complexity molecules, or "fragments," that bind to a target protein.[2] These fragments, typically with molecular weights under 300 Da, often exhibit weak binding affinities, necessitating the use of sensitive biophysical techniques for their detection, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), X-ray crystallography, and Thermal Shift Assays (TSA).[7][8][9][]

The core principle of FBDD lies in the higher "ligand efficiency" of fragments.[4] By starting with small, optimized binding units, the subsequent chemical elaboration is more efficient and more likely to lead to drug candidates with favorable pharmacokinetic properties.[11] The success of FBDD is therefore critically dependent on the quality and diversity of the fragment library.[2]

This compound: A Strategic Building Block

This compound is a hydrazine derivative with the chemical formula C₃H₁₁ClN₂O. Its dihydrochloride form is also commercially available.[12][13]

Table 1: Physicochemical Properties of (2-Methoxyethyl)hydrazine Dihydrochloride [12]

PropertyValue
Molecular Formula C₃H₁₂Cl₂N₂O
Molecular Weight 163.05 g/mol
IUPAC Name 2-methoxyethylhydrazine;dihydrochloride
CAS Number 885330-03-0

The strategic utility of this reagent in FBDD stems from several key features:

  • The Hydrazine Moiety: Hydrazines are versatile functional groups in medicinal chemistry.[14] They readily react with aldehydes and ketones to form stable hydrazones, a reaction that is efficient and proceeds under mild conditions.[15][16][17] This provides a robust and straightforward method for diversifying a fragment library.

  • The Methoxyethyl Group: The 2-methoxyethyl substituent offers a unique combination of properties. The ether oxygen can act as a hydrogen bond acceptor, while the ethyl chain provides a degree of conformational flexibility. This group can impart favorable physicochemical properties to the resulting fragments, such as improved solubility.

  • "Poised" for Elaboration: The terminal hydrazine group serves as a "growth vector."[4] Once a fragment containing this moiety is identified as a hit, the hydrazine can be further functionalized, allowing for systematic exploration of the surrounding chemical space to improve binding affinity and selectivity.[18][19]

Application in Fragment Library Synthesis

The primary application of this compound in FBDD is in the synthesis of diverse fragment libraries through the formation of hydrazones.

Rationale for Hydrazone-Based Fragment Libraries

Hydrazones are attractive scaffolds for fragment libraries due to their synthetic accessibility and desirable chemical properties. The formation of the C=N bond is a robust reaction, and the resulting hydrazone linkage is generally stable under physiological conditions.[15] Furthermore, the diversity of commercially available aldehydes and ketones allows for the rapid generation of a large and varied library from a single hydrazine starting material.

General Protocol for Hydrazone Fragment Synthesis

This protocol describes a general method for the synthesis of a hydrazone fragment from this compound and a selected aldehyde.

Materials:

  • This compound

  • Aldehyde of choice (ensure purity)

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalyst)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Purification system (e.g., flash chromatography or recrystallization)

Procedure:

  • Dissolution: In a clean, dry reaction vessel, dissolve the aldehyde (1.0 equivalent) in anhydrous ethanol.

  • Addition of Hydrazine: Add this compound (1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final hydrazone fragment using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Dissolve Aldehyde Dissolve Aldehyde Add Hydrazine Add Hydrazine Dissolve Aldehyde->Add Hydrazine Add Catalyst Add Catalyst Add Hydrazine->Add Catalyst Reaction & Monitoring Reaction & Monitoring Add Catalyst->Reaction & Monitoring Work-up Work-up Reaction & Monitoring->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization Final Fragment Final Fragment Characterization->Final Fragment Start Start Start->Dissolve Aldehyde

Caption: A typical FBDD screening cascade.

Hit-to-Lead Optimization: Leveraging the Hydrazine Moiety

Once a fragment containing the (2-Methoxyethyl)hydrazine-derived scaffold is identified and validated, the next crucial step is to elaborate the fragment into a more potent lead compound. [6]The synthetic tractability of the hydrazone is a significant advantage at this stage.

Strategies for Elaboration:

  • Modification of the Aldehyde/Ketone Moiety: Synthesizing analogues with different aldehydes or ketones allows for the exploration of the binding pocket in one direction.

  • Derivatization of the Hydrazine: The NH group of the hydrazone can be acylated or alkylated to introduce new functional groups and explore interactions in another vector.

  • Structure-Based Design: If a crystal structure of the fragment bound to the target is obtained, this provides invaluable information for the rational design of more potent analogues. [5]The structure will reveal which vectors are pointing towards solvent-exposed regions and are therefore suitable for modification. [20][21]

Conclusion

This compound is a valuable and versatile building block for the construction of fragment libraries for FBDD. Its ability to readily form stable hydrazones with a wide variety of carbonyl compounds allows for the rapid generation of diverse and synthetically tractable fragments. The inherent properties of the methoxyethyl group can confer favorable physicochemical characteristics, and the hydrazine moiety provides a convenient handle for subsequent hit-to-lead optimization. By incorporating fragments derived from this reagent into screening libraries, researchers can enhance their ability to identify novel starting points for drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (2-Methoxyethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Methoxyethyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions involving this versatile reagent. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, blending technical accuracy with field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a valuable building block in organic synthesis, primarily utilized for the formation of hydrazones and as a key component in the Fischer indole synthesis.[1][2] Its unique methoxyethyl group can influence solubility and reactivity, making it a useful alternative to simpler hydrazine derivatives. A significant application is in the synthesis of pharmaceutical ingredients, such as in precursors to Janus kinase (JAK) inhibitors like Tofacitinib.[3][4]

Q2: What are the critical safety precautions I must take when handling this compound?

This compound and its parent compound, hydrazine, are classified as toxic and potentially carcinogenic.[5][6][7] Strict adherence to safety protocols is mandatory.

Core Safety Requirements:

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[7][8]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[5][8] Do not eat, drink, or smoke in the handling area.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition.[5][8] The compound is hygroscopic and moisture-sensitive, so storage under an inert atmosphere is recommended.[5]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5][6]

Q3: How should I properly store and handle this compound to ensure its stability and reactivity?

This compound is hygroscopic and sensitive to moisture and air.[5] Improper storage can lead to degradation and reduced reactivity.

  • Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon to prevent oxidation and reaction with atmospheric moisture.[5]

  • Dry Conditions: Keep the container tightly sealed and in a dry environment.[5]

  • Temperature: Store at room temperature unless otherwise specified by the supplier.

  • Purity Check: Before use, it is good practice to assess the purity of the reagent, especially if it has been stored for an extended period.

Q4: How do I liberate the free base of (2-Methoxyethyl)hydrazine from its hydrochloride salt for a reaction?

To use (2-Methoxyethyl)hydrazine in reactions that are not acid-catalyzed, you will need to liberate the free base from its hydrochloride salt. This is typically achieved by neutralization with a suitable base.

General Protocol for Free Base Liberation:

  • Dissolve the this compound in a suitable solvent (e.g., water or a biphasic system with an organic solvent like dichloromethane or diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or a dilute solution of sodium hydroxide (NaOH), until the solution is basic (confirm with pH paper).

  • If using a biphasic system, separate the organic layer. If using an aqueous solution, extract the free base into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the free base as an oil.

Caution: The free hydrazine base can be more volatile and reactive than its salt form. Handle with extreme care.

Section 2: Troubleshooting Guide for Common Reactions

This section provides troubleshooting for common issues encountered during reactions involving this compound, particularly in the context of hydrazone formation and the Fischer indole synthesis.

Troubleshooting Workflow: Fischer Indole Synthesis

Fischer_Indole_Troubleshooting start Low or No Yield in Fischer Indole Synthesis cause1 Inappropriate Acid Catalyst start->cause1 cause2 Poor Hydrazone Formation start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Side Reactions/ Decomposition start->cause4 sol1a Screen Brønsted vs. Lewis Acids cause1->sol1a sol1b Vary Acid Concentration cause1->sol1b sol2a Confirm Hydrazone Formation (TLC/NMR) cause2->sol2a sol2b Use Fresh Hydrazine cause2->sol2b sol3a Optimize Temperature and Time cause3->sol3a sol3b Choose Appropriate Solvent cause3->sol3b sol4a Control Temperature Carefully cause4->sol4a sol4b Degas Solvents/Use Inert Atmosphere cause4->sol4b

Caption: Troubleshooting flowchart for low-yield Fischer indole synthesis.

Q5: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the likely causes and how can I fix it?

Low yields in Fischer indole synthesis are a common issue.[9][10] The problem can often be traced back to one of several key factors:

Potential Issue Explanation & Causality Recommended Optimization Steps
Inappropriate Acid Catalyst The choice of acid is critical as it facilitates the key[1][1]-sigmatropic rearrangement.[2][9] A catalyst that is too weak may not promote the reaction, while one that is too strong can cause degradation of the starting materials or the indole product.[9][11] The methoxy group in your substrate can also influence the required acidity.1. Screen Catalysts: Test a range of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][9] 2. Vary Concentration: Optimize the concentration of the chosen acid. For some substrates, a catalytic amount is sufficient, while others may require stoichiometric or even solvent quantities (e.g., polyphosphoric acid).
Poor Hydrazone Formation The Fischer indole synthesis proceeds via a hydrazone intermediate.[2] If the initial hydrazone formation is inefficient, the overall yield will be poor. This can be due to steric hindrance, electronic effects, or degraded hydrazine reagent.1. Isolate the Hydrazone: Consider a two-step procedure where the hydrazone is formed first, isolated, purified, and then subjected to the cyclization conditions. 2. Confirm Formation: Before proceeding with cyclization, confirm hydrazone formation via TLC, ¹H NMR, or LC-MS. 3. Use Fresh Reagent: Ensure your this compound is of high purity and has been stored correctly.
Unfavorable Reaction Conditions Temperature and reaction time are crucial parameters.[11] Insufficient heat may prevent the rearrangement, while excessive heat can lead to decomposition and the formation of side products.1. Temperature Optimization: Systematically vary the reaction temperature. Start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS.[12] 2. Time Course Study: Run the reaction for varying lengths of time to determine the optimal endpoint and avoid product degradation from prolonged heating.
Side Reactions Several side reactions can compete with the desired indole formation. These include N-N bond cleavage, which can be promoted by certain substituents, and abnormal cyclization patterns.[10][13] For methoxy-substituted phenylhydrazones, cyclization can sometimes occur at the methoxy-bearing carbon, leading to unexpected products.[13]1. Inert Atmosphere: Running the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative side reactions. 2. Analyze Byproducts: If possible, isolate and characterize major byproducts to understand the competing reaction pathways. This can provide clues for adjusting the reaction conditions.
Q6: I am observing the formation of an unexpected side product in my reaction. What could it be?

When using hydrazine derivatives, several side products can form.

  • Azine Formation: Hydrazine can react with two equivalents of a carbonyl compound to form a symmetrical azine.[14][15] This is more likely if the carbonyl compound is in excess or at higher temperatures.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the hydrazine to favor hydrazone formation.[14]

  • N-N Bond Cleavage: The N-N bond in the ene-hydrazine intermediate can cleave, leading to the formation of anilines and other byproducts, which prevents the desired cyclization.[10]

  • Alkylation Side Products: In the synthesis of the parent hydrazine, side reactions can lead to bis- and tri-substituted products, such as 1,2-bis(β-hydroxyethyl) hydrazine.[16] These impurities can carry through to subsequent reactions.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Hydrazone Formation

This protocol describes a general method for the formation of a hydrazone from (2-Methoxyethyl)hydrazine and a generic aldehyde or ketone.

  • Reagent Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Hydrazine Addition: Add this compound (1.05 eq) to the solution. If the free base is required, it should be prepared beforehand and added as a solution.

  • Catalysis (Optional): For slow reactions, add a catalytic amount (1-3 drops) of glacial acetic acid to achieve a mildly acidic pH (around 4-5), which is optimal for hydrazone formation.[14]

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60-80°C).[17]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl compound is consumed.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature, then in an ice bath to induce precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the product with a cold solvent (e.g., ethanol or hexane) to remove impurities.

    • If the product is an oil, concentrate the solvent and purify by column chromatography.

Protocol 2: General Procedure for Fischer Indole Synthesis

This protocol outlines a general approach for the cyclization of a pre-formed hydrazone.

  • Reactant Setup: To a flask containing the purified hydrazone (1.0 eq), add the chosen solvent (e.g., ethanol, acetic acid, toluene, or dioxane).

  • Acid Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride, or polyphosphoric acid). The amount can range from catalytic to a large excess depending on the chosen acid and substrate.

  • Heating: Heat the reaction mixture to the desired temperature (can range from 80°C to >150°C) under an inert atmosphere.

  • Monitoring: Track the formation of the indole product and the disappearance of the hydrazone by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • If using a strong acid like PPA, carefully quench the reaction by pouring it onto ice.

    • Neutralize the mixture with a base (e.g., saturated NaHCO₃ or dilute NaOH).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude indole by column chromatography or recrystallization.

Analytical Monitoring

Effective optimization requires reliable analytical methods to monitor reaction progress.

Technique Application Notes
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of the consumption of starting materials and formation of products.Use a suitable eluent system to achieve good separation between the starting materials, intermediate hydrazone, and final indole product.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction kinetics, product purity, and byproduct formation.[18]A reverse-phase C18 column is often suitable. A UV detector is effective as both hydrazones and indoles are chromophoric.
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds. Can be used for purity assessment and quantitative analysis.[18][19][20]Derivatization may be necessary for non-volatile hydrazines. Detectors like FID or NPD are commonly used.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of starting materials, intermediates, and final products.¹H NMR can clearly show the disappearance of the aldehyde proton and the appearance of the imine and indole protons.
Mass Spectrometry (MS) Confirmation of molecular weight of products and intermediates. Often coupled with LC or GC for mixture analysis.Provides valuable information for identifying unknown byproducts.

Section 4: Mechanistic Insights

Fischer Indole Synthesis Mechanism

Understanding the mechanism is key to troubleshooting. The widely accepted pathway involves several key steps.

Fischer_Indole_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization & Protonation cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization A Aryl Hydrazine + Ketone/Aldehyde B Phenylhydrazone A->B -H₂O C Ene-hydrazine (Tautomer) B->C Tautomerization D Protonated Ene-hydrazine C->D + H⁺ E Di-imine Intermediate D->E Irreversible Rearrangement (Key Step) F Cyclic Aminal E->F Cyclization G Indole F->G -NH₃, -H⁺ (Aromatization)

Caption: Simplified mechanism of the Fischer indole synthesis.

The crucial step is the irreversible, acid-catalyzed[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine.[2] If the conditions are not suitable to facilitate this step, the reaction will fail. The final step involves the elimination of ammonia to form the stable aromatic indole ring.[2]

References

troubleshooting low yield in Fischer indole synthesis with (2-Methoxyethyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Fischer Indole Synthesis with (2-Methoxyethyl)hydrazine For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Welcome to the technical support guide for optimizing the Fischer indole synthesis, with a specific focus on overcoming low-yield challenges when using (2-Methoxyethyl)hydrazine. This guide is structured to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Reaction & Potential Pitfalls with (2-Methoxyethyl)hydrazine

The Fischer indole synthesis is a robust and historic reaction for creating the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The reaction proceeds through a series of well-defined steps, including the formation of a hydrazone, tautomerization to an enamine, a key[3][3]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole.[2][4][5]

Fischer_Indole_Synthesis_Workflow Start Arylhydrazine + Aldehyde/Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Acid-Catalyzed Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat/Acid Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Aromatization Indole Indole Product Cyclization->Indole

Caption: General workflow of the Fischer indole synthesis.

Q1: Why is my yield specifically low when using (2-Methoxyethyl)hydrazine?

While a powerful synthetic tool, the Fischer indole synthesis is highly sensitive to reaction parameters, and the structure of the hydrazine itself plays a crucial role.[1] The (2-Methoxyethyl)hydrazine substrate introduces specific challenges:

  • Potential for Ether Cleavage: The methoxyethyl group contains an ether linkage, which can be susceptible to cleavage under the harsh acidic conditions (e.g., strong Brønsted acids like H₂SO₄ or high concentrations of Lewis acids) and elevated temperatures required for the reaction.[6] This can lead to the formation of side products and degradation of the starting material or desired product.

  • Chelation with Lewis Acids: The oxygen atom in the methoxyethyl side chain can act as a Lewis base, potentially chelating with Lewis acid catalysts (e.g., ZnCl₂, AlCl₃). This chelation can alter the catalyst's activity, hindering its ability to promote the key rearrangement and cyclization steps effectively.

  • Electronic Effects: The electron-donating nature of the ether oxygen can influence the electronic density of the hydrazine nitrogen atoms. This can sometimes lead to competing side reactions, such as N-N bond cleavage, which is a known failure pathway in Fischer indolizations, especially with electron-rich systems.[7][8]

Section 2: Systematic Troubleshooting Guide

Low yields are rarely due to a single factor. A systematic approach is key to identifying and resolving the issue. Use this guide to diagnose your experiment's shortcomings.

Troubleshooting_Flowchart Start Low Yield or Complex Mixture CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents HydrazinePurity Is (2-Methoxyethyl)hydrazine pure? (NMR, Titration) CheckReagents->HydrazinePurity Investigate CheckConditions Step 2: Scrutinize Reaction Conditions AcidChoice Is the acid catalyst optimal? (Screen Brønsted vs. Lewis) CheckConditions->AcidChoice Investigate CheckWorkup Step 3: Analyze Work-up & Purification QuenchMethod Is the quenching method appropriate? (Avoid product degradation) CheckWorkup->QuenchMethod Investigate CarbonylPurity Is the carbonyl compound pure? (Check for self-condensation) HydrazinePurity->CarbonylPurity Yes SolventDry Are solvents anhydrous? CarbonylPurity->SolventDry Yes SolventDry->CheckConditions Yes TempControl Is the temperature appropriate? (Too high = tar; Too low = no reaction) AcidChoice->TempControl Yes TimeControl Is reaction time optimized? (Monitor by TLC) TempControl->TimeControl Yes TimeControl->CheckWorkup Yes Purification Is purification causing loss? (Column loading, choice of stationary/mobile phase) QuenchMethod->Purification Yes

Caption: A systematic flowchart for troubleshooting low yields.

Part A: Reagent and Starting Material Issues

Q2: How can I be sure my (2-Methoxyethyl)hydrazine is of sufficient quality?

Hydrazine quality is paramount. Impurities can inhibit the reaction or lead to intractable byproducts.[9]

  • Cause: Hydrazines can oxidize over time, leading to discoloration and the presence of non-reactive species. They can also absorb water from the atmosphere.

  • Solution:

    • Assess Purity: Use freshly opened or distilled hydrazine. The hydrochloride salt is often more stable and easier to handle than the free base.[9]

    • Verify Structure: Confirm the identity and purity of your starting material via ¹H NMR before use.

    • Handle Properly: Store under an inert atmosphere (Nitrogen or Argon) and protect from light.

Q3: The hydrazone intermediate doesn't form or forms in low yield. What's wrong?

The initial condensation to form the hydrazone is a critical first step.

  • Cause: This is an equilibrium reaction. Water produced during the reaction can hydrolyze the hydrazone back to the starting materials. Steric hindrance in a bulky ketone can also slow this step.

  • Solution:

    • Catalysis: Add a few drops of a weak acid like glacial acetic acid to catalyze the condensation.[3]

    • Water Removal: If possible, use a Dean-Stark apparatus to remove water azeotropically and drive the equilibrium toward the product.

    • Consider a One-Pot Procedure: To minimize handling losses and issues with hydrazone instability, consider a one-pot method where the hydrazone is formed in situ and immediately subjected to the indolization conditions without isolation.[3]

Part B: Reaction Condition Optimization

Q4: I'm getting a lot of tar and decomposition. How do I fix this?

This is a classic sign of reaction conditions being too harsh.

  • Cause: The combination of high temperatures and strong acids can cause degradation of the starting materials, intermediates, and the final indole product.[3][6] The methoxyethyl group is particularly at risk.

  • Solution:

    • Lower the Temperature: The[3][3]-sigmatropic rearrangement has a significant activation energy, but there is a fine line between efficient reaction and decomposition.[3] Run a temperature screen (e.g., 80°C, 100°C, 120°C) while monitoring progress by TLC to find the sweet spot.

    • Use a Milder Acid: Instead of H₂SO₄ or neat PPA, try a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid like ZnCl₂.[7][9] Acetic acid can sometimes serve as both a solvent and a catalyst for sensitive substrates.[9]

    • Microwave Synthesis: Consider using microwave irradiation. It can often provide the necessary energy for the rearrangement in a much shorter time, minimizing the window for thermal degradation.[3][10]

Q5: The reaction is sluggish or stalls completely. What should I try?

This indicates that the activation energy for the key rearrangement step is not being overcome.

  • Cause: Insufficient acid catalysis or temperature.[3]

  • Solution:

    • Increase Temperature Cautiously: Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation versus decomposition by TLC.

    • Use a Stronger Acid System: Polyphosphoric acid (PPA) is a highly effective catalyst and solvent for difficult cyclizations as it is both a strong acid and a dehydrating agent.[3][9] However, use it with caution due to the risk of ether cleavage. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative.

    • Change the Solvent: The choice of solvent can dramatically impact the reaction.[6] If you are using a non-polar solvent like toluene, switching to a more polar solvent like acetic acid or triethylene glycol may improve results.[9][11]

Part C: Work-up and Purification Challenges

Q6: I see the product on my TLC, but I lose most of it during purification. Why?

Indoles, especially those with certain functional groups, can be sensitive.

  • Cause: The product may be degrading on silica gel, which is acidic. It could also be partially soluble in the aqueous phase during extraction.

  • Solution:

    • Neutralize Carefully: After the reaction, pour the mixture onto crushed ice and carefully neutralize the acid with a base like NaOH or NaHCO₃. Ensure the pH is basic before extraction.

    • Use a Different Stationary Phase: If you suspect degradation on silica, try using deactivated silica (pre-treated with a base like triethylamine) or switch to a different stationary phase like alumina.

    • Avoid Chromatography if Possible: If the product precipitates upon quenching, it can often be collected by filtration and washed to achieve high purity without the need for chromatography.[3][9]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best all-around acid catalyst to start with for (2-Methoxyethyl)hydrazine?

    • A: A good starting point is often p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent like toluene or xylenes. It is effective but generally less harsh than H₂SO₄ or PPA, offering a better chance to avoid ether cleavage.

  • Q: Should I run the reaction under an inert atmosphere?

    • A: Yes. For sensitive substrates and to prevent oxidative side reactions that can lead to colored impurities, performing the entire synthesis under an inert atmosphere (N₂ or Ar) is highly recommended.[3]

  • Q: My ketone is unsymmetrical. How do I control regioselectivity?

    • A: Regioselectivity is a known challenge and is influenced by the acid strength, steric effects, and the hydrazine itself.[1] Generally, cyclization occurs at the less sterically hindered carbon. A thorough screening of acid catalysts is often required to favor one isomer.

  • Q: Can I use a one-pot, two-step procedure?

    • A: Absolutely. A one-pot procedure is often preferred to maximize yield by avoiding the isolation of the potentially unstable hydrazone intermediate.[3] You would form the hydrazone in a suitable solvent (e.g., ethanol with a catalytic amount of acetic acid), then add the indolization catalyst and heat.

Section 4: Optimized Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis (Recommended for Speed and Yield)

This protocol is adapted for substrates prone to thermal degradation.

  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add the ketone (1.0 eq), (2-Methoxyethyl)hydrazine hydrochloride (1.1 eq), and anhydrous ethanol (to 0.5 M concentration).

  • Hydrazone Formation: Add glacial acetic acid (0.1 eq). Seal the vial and heat in a microwave reactor to 80°C for 10 minutes.

  • Indolization: Cool the vial briefly. Carefully add your chosen acid catalyst (e.g., p-TsOH, 1.2 eq). Alternatively, for a Lewis acid like ZnCl₂, the solvent should be evaporated and replaced with a high-boiling solvent like triethylene glycol.[11]

  • Microwave Cyclization: Reseal the vial and heat in the microwave reactor. A good starting point is 150°C for 15-20 minutes.[3] Monitor a test reaction to optimize time and temperature.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a beaker of crushed ice and water. Basify to pH > 8 with 2M NaOH solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conventional Thermal Synthesis using Polyphosphoric Acid (PPA)

This protocol is for more challenging substrates that require stronger conditions.

  • Hydrazone Formation: In a round-bottom flask, dissolve the ketone (1.0 eq) and this compound (1.1 eq) in ethanol. Add a few drops of acetic acid and reflux for 1 hour.

  • Solvent Removal: Remove the ethanol under reduced pressure to yield the crude hydrazone.

  • Indolization: In a separate flask, pre-heat polyphosphoric acid (PPA, ~10x the weight of the hydrazone) to 100°C with vigorous mechanical stirring.

  • Addition: Carefully add the crude hydrazone in portions to the hot PPA. The mixture will darken.

  • Reaction: Increase the temperature to 130-150°C for 10-30 minutes. Monitor closely for charring.

  • Work-up: Allow the mixture to cool to below 100°C and then carefully pour it onto a large amount of crushed ice with stirring. The product should precipitate.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol, to remove residual PPA and impurities.[3] The solid can be further purified by recrystallization or chromatography if needed.

Section 5: Data Summary Table

This table summarizes the key variables and their likely impact, providing a starting point for your optimization.

ParameterOptionsRationale & Potential Impact on (2-Methoxyethyl)hydrazine Reactions
Acid Catalyst Brønsted Acids: p-TsOH, H₂SO₄, HCl, Acetic AcidLewis Acids: ZnCl₂, BF₃·OEt₂, AlCl₃Dehydrating Acids: PPA, Eaton's Reagentp-TsOH: Good starting point, balances activity with lower risk of ether cleavage.[9]H₂SO₄/PPA: Very strong; high activity but significant risk of ether cleavage and charring.[3]ZnCl₂: Classic Lewis acid, can be effective but may chelate with the ether oxygen, requiring higher temperatures or loadings.[1]
Solvent Toluene, Xylenes, Acetic Acid, Ethanol, Triethylene Glycol (TEG), Neat (no solvent)Toluene/Xylenes: High boiling, good for azeotropic water removal.[12]Acetic Acid: Acts as both solvent and catalyst; good for sensitive substrates but can participate in side reactions.[9]TEG: Very high boiling point, excellent for difficult cyclizations with Lewis acids like ZnCl₂.[11]
Temperature 80°C to 180°C (or higher)Lower Temp (80-110°C): Minimizes risk of ether cleavage and tar formation. May require longer reaction times or a more active catalyst.[6]Higher Temp (>140°C): Drives the reaction forward but significantly increases the risk of decomposition.[3] Best used with microwave heating to limit exposure time.

References

Technical Support Center: Purification of (2-Methoxyethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of (2-Methoxyethyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and detailed protocols for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the hydrochloride salt of (2-Methoxyethyl)hydrazine. Hydrazine derivatives are utilized in various chemical syntheses, including the formation of hydrazones and other heterocyclic compounds, which are important intermediates in medicinal chemistry and drug development.[1]

Q2: What are the typical impurities I might encounter after synthesizing this compound?

Common byproducts can arise from side reactions during the synthesis, which often involves the reaction of a hydrazine source with a methoxyethylating agent. Potential impurities include:

  • Unreacted starting materials: Residual hydrazine or 2-methoxyethanol.

  • Over-alkylation products: Bis(2-methoxyethyl)hydrazine.

  • Side-reaction products: Formation of azines or hydrazones if carbonyl compounds are present.

  • Decomposition products: Hydrazine derivatives can be unstable under certain conditions.

Q3: What are the primary methods for purifying crude this compound?

The most common and effective methods for purifying this compound are:

  • Recrystallization: This is the preferred method for obtaining high-purity crystalline solid.

  • Vacuum Distillation (of the free base): The free base, (2-Methoxyethyl)hydrazine, can be distilled under reduced pressure before conversion to the hydrochloride salt.

  • Column Chromatography: While possible, it can be challenging due to the polarity and reactivity of hydrazines.

Q4: What are the critical safety precautions I should take when handling this compound?

Hydrazine derivatives are classified as hazardous materials and require strict safety protocols. Always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: The crude product is an oil and will not solidify.
  • Question: My reaction work-up yielded an oily product that I cannot filter. How can I isolate my this compound as a solid?

  • Answer: An oily product often indicates the presence of significant impurities that depress the melting point and inhibit crystallization.

    • Plausible Cause: Excess hydrazine, residual solvents, or a high concentration of byproducts.

    • Solution:

      • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure.

      • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. This can help to induce crystallization by washing away soluble impurities.

      • Conversion to Hydrochloride Salt: If you have isolated the free base as an oil, dissolve it in a suitable solvent like isopropanol or ethanol and carefully add a stoichiometric amount of concentrated hydrochloric acid or bubble HCl gas through the solution. The hydrochloride salt is often a crystalline solid that will precipitate.

Issue 2: Poor recovery after recrystallization.
  • Question: I performed a recrystallization, but my yield of pure this compound is very low. What could be the cause?

  • Answer: Low recovery is a common issue in recrystallization and can be attributed to several factors.

    • Plausible Causes:

      • The chosen recrystallization solvent is too good a solvent for your compound, even at low temperatures.

      • Too much solvent was used during the recrystallization process.

      • The cooling process was too rapid, leading to the formation of fine crystals that are difficult to collect or the product remaining in solution.

    • Solutions:

      • Optimize Solvent System: If the product is too soluble, consider a mixed solvent system. For example, dissolve the compound in a minimal amount of a "good" solvent (like methanol or ethanol) at an elevated temperature, and then slowly add a "poor" solvent (like diethyl ether or dichloromethane) until the solution becomes slightly turbid. Then, allow it to cool slowly.

      • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

      • Concentrate the Mother Liquor: A second crop of crystals can often be obtained by concentrating the filtrate from the first crystallization.

Issue 3: The purified product is still discolored.
  • Question: After recrystallization, my this compound crystals have a yellow or brown tint. How can I obtain a colorless product?

  • Answer: Discoloration is typically due to the presence of minor, highly colored impurities.

    • Plausible Cause: Trace amounts of oxidized byproducts or azines.

    • Solution:

      • Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing the solution to cool and crystallize. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.

      • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.

Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed, step-by-step methodology for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Methanol

  • Diethyl ether

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of methanol and begin stirring.

    • Gently heat the mixture to 40-50°C while stirring. Add methanol portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the warm solution.

    • Reheat the mixture to 40-50°C with stirring for 5-10 minutes.

  • Hot Filtration (if charcoal was used):

    • If charcoal was used, perform a hot filtration to remove it. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by rinsing with a small amount of hot methanol.

    • Quickly filter the hot solution into the preheated flask. This prevents premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities and residual methanol.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.

Data Summary Table
ParameterRecommended Value/RangeNotes
Recrystallization Solvent System Methanol / Diethyl EtherMethanol is the primary solvent; diethyl ether is the anti-solvent/washing solvent.
Dissolution Temperature 40-50°CAvoid excessive heat to prevent decomposition.
Cooling Protocol Slow cooling to room temperature, followed by an ice bath.Promotes the formation of larger, purer crystals.
Washing Solvent Cold Diethyl EtherRemoves residual methanol and soluble impurities.
Expected Yield 60-80% (after one recrystallization)Yields will vary depending on the purity of the crude material.

Purification Workflow Diagram

PurificationWorkflow Crude Crude (2-Methoxyethyl)hydrazine Hydrochloride Dissolution Dissolve in minimal hot Methanol (40-50°C) Crude->Dissolution Charcoal Add Activated Charcoal (Optional for color removal) Dissolution->Charcoal if colored Cooling Slow Cooling to RT, then Ice Bath Dissolution->Cooling if colorless HotFilter Hot Filtration Charcoal->HotFilter HotFilter->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Diethyl Ether Filtration->Washing Drying Dry Under Vacuum Washing->Drying PureProduct Pure (2-Methoxyethyl)hydrazine Hydrochloride Drying->PureProduct

Caption: Recrystallization workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Problem Encountered OilyProduct Oily Product Start->OilyProduct LowYield Low Yield Start->LowYield DiscoloredProduct Discolored Product Start->DiscoloredProduct Sol1 Triturate with non-polar solvent OilyProduct->Sol1 Sol2 Ensure complete solvent removal OilyProduct->Sol2 Sol3 Optimize solvent system (e.g., mixed solvents) LowYield->Sol3 Sol4 Use minimal hot solvent and cool slowly LowYield->Sol4 Sol5 Treat with activated charcoal DiscoloredProduct->Sol5 Sol6 Perform a second recrystallization DiscoloredProduct->Sol6

Caption: Troubleshooting guide for common purification issues.

References

stability issues of (2-Methoxyethyl)hydrazine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Experimental Success

Welcome to the Technical Support Center for (2-Methoxyethyl)hydrazine hydrochloride. This guide, curated by our Senior Application Scientists, is designed to provide you with in-depth technical information and practical troubleshooting advice to ensure the stability of this compound in your experiments. We understand that unexpected results can be a significant hurdle in research and development. This resource aims to empower you with the knowledge to anticipate and address potential stability issues, leading to more reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound solutions.

Q1: My this compound solution has turned yellow/brown. What does this mean and can I still use it?

A yellowish or brownish discoloration is a common indicator of degradation, likely due to oxidation. Hydrazine derivatives are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and the presence of metal ions.[1] While slight discoloration may not always signify a complete loss of reactivity, it is a clear warning sign of reduced purity. For sensitive applications, it is strongly recommended to use a freshly prepared solution or to purify the discolored solution. For less sensitive qualitative applications, its use may be acceptable, but be aware that reaction yields and purity of the final product could be compromised.

Q2: What is the expected shelf-life of a this compound solution?

The shelf-life of a this compound solution is highly dependent on the solvent, concentration, storage conditions (temperature and light exposure), and the presence of contaminants. As a general guideline, aqueous solutions are more prone to degradation than solutions in anhydrous organic solvents. For optimal results, it is best practice to prepare solutions fresh before use. If storage is necessary, we recommend storing under an inert atmosphere (nitrogen or argon), in an amber glass vial, at 2-8°C for no longer than a few days. Regularly check for any signs of degradation such as color change or precipitation.

Q3: In which solvents is this compound most stable?

While this compound is soluble in water, its stability in aqueous solutions can be a concern due to the potential for oxidation and hydrolysis, especially at neutral to alkaline pH.[1] For reactions where water is not required, using anhydrous polar aprotic solvents such as ethanol or methanol can offer better stability, particularly when stored under an inert atmosphere. The hydrochloride salt form generally enhances stability compared to the free base, especially in acidic conditions.[2]

Q4: Can I neutralize my this compound solution to the free base? What are the stability implications?

Yes, you can neutralize the hydrochloride salt to obtain the free base by using a suitable base. However, the free base is significantly less stable than the hydrochloride salt. It is more susceptible to oxidation and other degradation pathways. If your protocol requires the free base, it is crucial to generate it immediately before use and handle it under an inert atmosphere. Do not store the free base in solution for any extended period.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Low or no product yield in a reaction. Degradation of this compound. 1. Prepare a fresh solution: The most common cause of failure is the use of a degraded solution. Prepare a fresh solution of this compound immediately before your reaction. 2. Check for signs of degradation: Inspect your stock solid and solution for any discoloration. 3. Use an inert atmosphere: If your reaction is sensitive to air, perform the reaction under a nitrogen or argon atmosphere to prevent oxidative degradation of the hydrazine.
Incompatible reaction conditions. 1. Avoid strong oxidizing agents: Hydrazines are potent reducing agents and will react with oxidizing agents.[1] Ensure your reaction mixture does not contain incompatible reagents. 2. Control the pH: For reactions like hydrazone formation, a slightly acidic pH (around 4-6) is often optimal.[3] Strongly acidic or basic conditions can lead to side reactions or degradation.
Formation of unexpected side products. Formation of azines. Azine formation (R₂C=N-N=CR₂) can occur if the formed hydrazone reacts with a second equivalent of a carbonyl compound.[3] To minimize this, use a slight excess of this compound or add the carbonyl compound slowly to the hydrazine solution.[3]
Decomposition products interfering with the reaction. The thermal decomposition of hydrazines can produce ammonia and nitrogen gas.[1][4] If your reaction is performed at elevated temperatures, consider if these byproducts could be interfering. Running the reaction at a lower temperature, if feasible, may help.
Inconsistent results between experiments. Variability in the quality of the this compound solution. 1. Standardize solution preparation: Always use the same procedure and solvent for preparing your solutions. 2. Use fresh solutions: Avoid using solutions that have been stored for varying lengths of time. 3. Quantify the active hydrazine: If you suspect significant degradation, you can quantify the concentration of active hydrazine using a titration method or by derivatization followed by HPLC or GC analysis.[5][6][7]

Experimental Protocols

Protocol 1: Preparation of a Standardized this compound Solution

This protocol describes the preparation of a standardized solution for use in sensitive applications.

Materials:

  • This compound (solid)

  • Degassed, deionized water or anhydrous ethanol

  • Amber glass vial with a PTFE-lined cap

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Weigh the required amount of this compound solid in a clean, dry vial.

  • Add the desired volume of degassed solvent to the vial.

  • Purge the headspace of the vial with an inert gas for 1-2 minutes.

  • Seal the vial tightly with the PTFE-lined cap.

  • Gently swirl the vial to dissolve the solid completely.

  • Store the solution at 2-8°C and protected from light. Use within 24-48 hours for best results.

Protocol 2: Monitoring the Stability of this compound Solution by UV-Vis Spectrophotometry

This is a simplified method to qualitatively monitor for degradation over time.

Materials:

  • This compound solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Immediately after preparing the solution, take an initial UV-Vis spectrum from 200-800 nm. Use the solvent as a blank.

  • Store the solution under the desired conditions.

  • At regular intervals (e.g., every 24 hours), take a new UV-Vis spectrum of the solution.

  • Compare the spectra. An increase in absorbance in the visible region (around 350-500 nm) is indicative of the formation of colored degradation products.

Visualizing Stability and Degradation

Diagram 1: Factors Influencing the Stability of this compound in Solution

Factors Affecting Stability cluster_factors Influencing Factors cluster_outcomes Degradation Outcomes Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation promotes Light Light Light->Oxidation accelerates Heat Heat Decomposition Decomposition Heat->Decomposition promotes MetalIons Metal Ions (e.g., Cu2+) MetalIons->Oxidation catalyzes pH pH pH->Decomposition influences rate SideReactions Side Reactions pH->SideReactions influences

Caption: Key factors that can negatively impact the stability of this compound solutions.

Diagram 2: Troubleshooting Workflow for Unexpected Reaction Outcomes

Troubleshooting Workflow Start Unexpected Result CheckReagent Check Reagent Solution (Color, Age) Start->CheckReagent PrepareFresh Prepare Fresh Solution CheckReagent->PrepareFresh Degradation Suspected RerunReaction Rerun Reaction PrepareFresh->RerunReaction CheckConditions Review Reaction Conditions (pH, Temp, Atmosphere) RerunReaction->CheckConditions Still Fails AnalyzeProducts Analyze Products/ Byproducts (LC-MS, NMR) RerunReaction->AnalyzeProducts Still Fails Consult Consult Literature/ Technical Support RerunReaction->Consult Success OptimizeConditions Optimize Conditions CheckConditions->OptimizeConditions OptimizeConditions->RerunReaction AnalyzeProducts->Consult

References

common impurities in (2-Methoxyethyl)hydrazine hydrochloride and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Methoxyethyl)hydrazine Hydrochloride

Introduction

This compound is a valuable reagent in synthetic and medicinal chemistry, often used as a building block for creating more complex molecules like hydrazones.[1] The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, difficult purification of the final product, and inaccurate analytical results. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing common impurities associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: Impurities typically originate from the synthetic route or degradation. Common synthesis involves reacting hydrazine with a 2-methoxyethyl source, such as 1-bromo-2-methoxyethane or 2-methoxyethanol.[1][2] Therefore, you should anticipate the following:

  • Unreacted Starting Materials: Residual hydrazine, 2-methoxyethanol, or related precursors. Hydrazine, in particular, is a common and reactive impurity that needs to be controlled.[3]

  • Over-Alkylation Products: Bis(2-methoxyethyl)hydrazine, formed if the secondary amine of the product reacts with another molecule of the alkylating agent.

  • Solvent Residues: Solvents used during the synthesis or initial purification, such as ethanol, isopropanol, or toluene.

  • Related Salts: The presence of the free base, (2-Methoxyethyl)hydrazine, or the dihydrochloride salt are common.[4][5] The ratio can be affected by the stoichiometry of HCl used during salt formation.

  • Degradation Products: Hydrazine derivatives can oxidize over time, especially if exposed to air.[6] This can lead to colored impurities and the formation of hydrazones or azines if carbonyl-containing compounds are present.[7]

Q2: How can I quickly assess the purity of my material before use?

A2: A combination of simple and advanced techniques is recommended:

  • Thin-Layer Chromatography (TLC): This is the fastest method. Dissolve a small amount of your hydrochloride salt in a polar solvent like methanol. Spot it on a silica gel plate and elute with a solvent system like dichloromethane/methanol (e.g., 9:1 ratio with a few drops of ammonia to neutralize the plate and visualize the free base). Impurities will often appear as separate spots with different Rf values.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

  • Spectroscopy (NMR): ¹H NMR is highly effective for identifying and quantifying organic impurities. You can identify characteristic peaks for starting materials, over-alkylation products, or residual solvents.

  • Chromatography (HPLC/GC): For quantitative analysis of trace impurities, HPLC and GC are the standard methods.[8] Hydrazine itself is challenging to detect directly due to its lack of a UV chromophore but can be analyzed after derivatization.[3] A GC-MS method can be developed to detect volatile impurities like 2-hydroxyethyl hydrazine after derivatization with benzaldehyde.[9]

Q3: My sample of this compound has a yellow or brown tint. What does this mean and can it be removed?

A3: A yellow or brown color typically indicates the presence of oxidized impurities or degradation products. Hydrazines are susceptible to air oxidation, which can form colored by-products.[6]

Yes, this can often be resolved. The most effective method is often a recrystallization step that includes activated charcoal. The charcoal adsorbs the high-molecular-weight, colored impurities.[10]

Causality: Activated charcoal has a highly porous structure with a large surface area, allowing it to adsorb colored, often polymeric or oxidized, impurities from the solution while leaving the desired, smaller product molecule dissolved.[10]

Q4: What is the best general-purpose method for purifying this compound?

A4: For a solid salt like this, recrystallization is the most robust and widely applicable purification technique.[11] The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.[10][11] A common and effective approach is to use a binary solvent system, such as isopropanol/diethyl ether or ethanol/hexane.

Q5: Recrystallization isn't working; the product either oils out or the yield is very low. What should I do next?

A5: If recrystallization fails, column chromatography is the next logical step. Since this compound is a polar salt, you have two primary options:

  • Normal-Phase Chromatography (Silica Gel): You would first need to convert the salt back to its free base form using a mild base (e.g., NaHCO₃ solution) and extracting it into an organic solvent. The free base is less polar and can be purified on a silica gel column. After purification, the hydrochloride salt can be reformed by adding a stoichiometric amount of HCl in a suitable solvent (like diethyl ether or isopropanol).

  • Reverse-Phase Chromatography (C18 Silica): This method can handle the polar salt directly. You would use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient. This is often used in preparative HPLC systems.[12]

Expert Tip: When a compound "oils out" during recrystallization, it means the solution has become supersaturated at a temperature above the compound's melting point in that solvent. To prevent this, try using a more dilute solution, cooling more slowly, or using a solvent system in which the compound is less soluble.[13]

Troubleshooting and Purification Protocols

This section provides detailed workflows for the most common purification challenges.

Data Summary: Impurity Profile
Impurity Type Potential Source Recommended Detection Method Primary Removal Strategy
HydrazineUnreacted starting materialDerivatization followed by HPLC/GC[3]Aqueous wash (as salt), Column Chromatography (as free base)
2-MethoxyethanolUnreacted starting material¹H NMR, GC-MSRecrystallization, Vacuum drying
Bis(2-methoxyethyl)hydrazineOver-alkylation side reaction¹H NMR, LC-MSRecrystallization, Column Chromatography
Dihydrochloride SaltExcess HCl during salt formationTitration, Elemental AnalysisNeutralization and re-precipitation
Oxidized By-productsAir degradationVisual (color), UV-VisRecrystallization with charcoal[10]
Purification Method Selection Workflow

This diagram outlines the decision-making process for purifying your sample.

G start Start: Impure (2-Methoxyethyl) hydrazine hydrochloride is_colored Is the sample colored? start->is_colored add_charcoal Add activated charcoal during dissolution step is_colored->add_charcoal Yes recrystallize Protocol 1: Perform Recrystallization is_colored->recrystallize No add_charcoal->recrystallize check_purity1 Assess Purity (TLC/NMR) recrystallize->check_purity1 is_pure1 Is purity acceptable? check_purity1->is_pure1 column_chrom Protocol 2: Purify via Column Chromatography is_pure1->column_chrom No end_pure Product is Pure is_pure1->end_pure Yes check_purity2 Assess Purity (TLC/NMR) column_chrom->check_purity2 is_pure2 Is purity acceptable? check_purity2->is_pure2 is_pure2->end_pure Yes end_impure Consider alternative purification or re-synthesis is_pure2->end_impure No

Caption: Decision workflow for purification.

Protocol 1: Recrystallization from Isopropanol/Diethyl Ether

This protocol is designed to remove both more polar and less polar impurities.

Principle of Operation: this compound is dissolved in a minimal amount of a hot "solvent" (isopropanol), in which it is highly soluble. A "co-solvent" or "anti-solvent" (diethyl ether), in which it is poorly soluble, is then added until the solution becomes cloudy (the saturation point). Upon slow cooling, the desired compound crystallizes out in high purity.[11]

Step-by-Step Methodology:

  • Dissolution: Place the impure solid (e.g., 5.0 g) in an Erlenmeyer flask. Heat a beaker of isopropanol on a hot plate. Add the minimum amount of hot isopropanol to the flask with swirling until the solid just dissolves.[10]

    • Expert Tip: If the sample is colored, add a small amount (e.g., 0.1 g) of activated charcoal to the hot solution and swirl for 2-3 minutes.[10]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal. This prevents premature crystallization in the funnel.

  • Induce Crystallization: While the isopropanol solution is still warm, slowly add diethyl ether dropwise with swirling. Continue adding until you see a persistent cloudiness. This is the point of saturation.

  • Crystal Growth: Add a few more drops of hot isopropanol to just re-dissolve the cloudiness, creating a perfectly saturated solution. Cover the flask and allow it to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Validation: Check the purity of the recrystallized material against the starting material using TLC and melting point analysis.

G A 1. Dissolve impure solid in minimal hot isopropanol B 2. (Optional) Add charcoal for colored impurities A->B C 3. Add diethyl ether until solution is cloudy B->C D 4. Cool slowly to induce crystal formation C->D E 5. Isolate crystals via vacuum filtration D->E F 6. Wash with cold diethyl ether E->F G 7. Dry crystals under vacuum F->G

Caption: Step-by-step recrystallization workflow.

Protocol 2: Purification via Column Chromatography (as Free Base)

This protocol is for cases where recrystallization is ineffective.

Principle of Operation: The hydrochloride salt is converted to the more non-polar free base. This allows for separation from impurities on a polar stationary phase (silica gel) based on differences in polarity. Less polar compounds elute faster, while more polar compounds are retained longer on the column.[14]

Step-by-Step Methodology:

  • Free Base Conversion: Dissolve the impure hydrochloride salt in water. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the solution is basic (pH ~8-9).

  • Extraction: Extract the aqueous solution three times with an organic solvent like dichloromethane or ethyl acetate. The free base will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude free base, likely as an oil.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable eluent (e.g., starting with 98:2 dichloromethane:methanol and gradually increasing polarity).

    • Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.

    • Elute the column, collecting fractions and monitoring them by TLC to identify those containing the pure free base.

  • Salt Reformation: Combine the pure fractions and remove the solvent. Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Add a 1M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitated pure this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

References

Technical Support Center: Reactions of (2-Methoxyethyl)hydrazine with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Methoxyethyl)hydrazine hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its reactions with carbonyl compounds. Our aim is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your experiments in a question-and-answer format.

Section 1: Hydrazone Formation and Stability

Question 1: My hydrazone formation is sluggish or incomplete. What are the likely causes and how can I improve the yield?

Answer: Slow or incomplete hydrazone formation is a common issue that can often be resolved by carefully controlling the reaction conditions. Here are the primary factors to consider:

  • pH of the Reaction Medium: The condensation of (2-Methoxyethyl)hydrazine with a carbonyl compound is acid-catalyzed. However, excessively acidic conditions (pH < 4) will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction. Conversely, in a basic medium, the carbonyl group is not sufficiently activated. The optimal pH for hydrazone formation is typically in the mildly acidic range of 4-6.

    • Troubleshooting: If you are using this compound, the reaction mixture will be acidic. You can adjust the pH by adding a small amount of a base like sodium acetate or pyridine. Monitoring the pH with pH paper is recommended.

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can significantly slow down the reaction rate.

    • Troubleshooting: For sterically hindered substrates, increasing the reaction temperature and/or extending the reaction time is often necessary. The use of a Dean-Stark apparatus to remove the water byproduct can also help drive the equilibrium towards the product.

  • Purity of Reagents: The presence of impurities in your carbonyl compound or this compound can interfere with the reaction.

    • Troubleshooting: Ensure your starting materials are of high purity. If necessary, purify the carbonyl compound by distillation or recrystallization.

Question 2: I'm observing an unexpected side product with a mass corresponding to the condensation of two equivalents of my carbonyl with one of hydrazine. What is this and how can I avoid it?

Answer: This is a classic side reaction leading to the formation of an azine . Azines are symmetrical compounds with the general structure R₂C=N-N=CR₂.[1][2] They are formed when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[3]

  • Mechanism of Azine Formation:

    • (2-Methoxyethyl)hydrazine reacts with the first equivalent of the carbonyl to form the desired hydrazone.

    • The remaining -NH₂ group of the hydrazine moiety in the hydrazone can then react with a second equivalent of the carbonyl, especially if the carbonyl is in excess or highly reactive.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the carbonyl compound.

    • Order of Addition: Add the carbonyl compound slowly to a solution of the hydrazine. This maintains a low concentration of the carbonyl, disfavoring the second condensation step.

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of azine formation more than the rate of hydrazone formation.

Section 2: Purification and Handling of (2-Methoxyethyl)hydrazones

Question 3: My (2-Methoxyethyl)hydrazone is an oil and is difficult to purify. What purification techniques are recommended?

Answer: Purifying oily hydrazones can be challenging, but several techniques can be employed:

  • Column Chromatography: This is often the most effective method.

    • Stationary Phase: Silica gel is commonly used. However, hydrazones can be sensitive to the acidic nature of silica. If you observe degradation on TLC, consider deactivating the silica gel by treating it with a base like triethylamine (typically 1% in the eluent).[4] Alternatively, basic alumina can be used as the stationary phase.

    • Eluent: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.

  • Recrystallization: Even if your product is an oil at room temperature, it may crystallize at lower temperatures or from a specific solvent system.

    • Solvent Selection: Experiment with a range of solvents. Good options to try include ethanol, methanol, acetonitrile, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexane or pentane).[2]

    • Trituration: If the oil is persistent, try triturating it with a cold, non-polar solvent like pentane or hexane. This can sometimes induce crystallization or solidify impurities, which can then be filtered off.[2]

Question 4: My purified (2-Methoxyethyl)hydrazone seems to be degrading over time. What are the stability issues and how should I store it?

Answer: Hydrazones are susceptible to hydrolysis, especially in the presence of moisture and acid.[5] The ether linkage in the methoxyethyl group is generally stable, but the C=N bond of the hydrazone is the weak point.

  • Storage Recommendations:

    • Anhydrous Conditions: Store the purified hydrazone under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

    • Low Temperature: Storing at low temperatures (e.g., in a refrigerator or freezer) will slow down decomposition.

    • Absence of Light: Some hydrazones can be light-sensitive, so storing them in an amber vial is a good practice.

Section 3: Specific Side Reactions and Advanced Topics

Question 5: I am using a 1,3-dicarbonyl compound and I am not getting the expected hydrazone. Instead, I see a cyclic product. What is happening?

Answer: When (2-Methoxyethyl)hydrazine reacts with a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester), the initial hydrazone can undergo a subsequent intramolecular cyclization to form a pyrazole .[6][7][8] This is a well-established and often high-yielding reaction.[9]

  • Mechanism of Pyrazole Formation:

    • One of the carbonyl groups reacts with the hydrazine to form a hydrazone.

    • The remaining -NH group of the hydrazone then attacks the second carbonyl group intramolecularly.

    • Dehydration of the resulting intermediate leads to the aromatic pyrazole ring.

  • Controlling the Reaction:

    • If the pyrazole is your desired product, this is an efficient synthesis method.

    • If you wish to isolate the intermediate hydrazone, you will need to use milder reaction conditions (e.g., lower temperature, shorter reaction time) and carefully monitor the reaction progress by TLC or LC-MS to stop it before cyclization occurs.

Question 6: I am attempting a Fischer indole synthesis with a (2-Methoxyethyl)hydrazone. Are there any specific side reactions I should be aware of?

Answer: The Fischer indole synthesis is a powerful reaction for forming indoles from hydrazones under acidic conditions.[10] While the (2-methoxyethyl) group is not directly on an aromatic ring, its presence can still influence the reaction. The key potential side reactions are those common to the Fischer indole synthesis itself:

  • Regiochemical Issues with Unsymmetrical Ketones: If your hydrazone is derived from an unsymmetrical ketone, you can get a mixture of two different indole regioisomers. The choice of acid catalyst can sometimes influence the product ratio.[11]

  • "Abnormal" Fischer Indole Synthesis: In some cases, particularly with methoxy-substituted phenylhydrazones, cyclization can occur at an unexpected position, leading to rearranged or halogenated indole products, especially when using hydrogen halide acids.[12] While your methoxy group is not on a phenyl ring, it's a possibility to be aware of, especially under harsh acidic conditions.

  • Failure of the[9][9]-Sigmatropic Rearrangement: For certain substrates, the key[9][9]-sigmatropic rearrangement step of the Fischer indole synthesis can fail. Instead, cleavage of the N-N bond can occur, leading to various side products.[13]

Question 7: Could the methoxyethyl group itself participate in any intramolecular side reactions?

Answer: While less common than the reactions at the hydrazone moiety, the potential for intramolecular cyclization involving the ether oxygen should be considered, particularly under certain conditions.

  • Potential for Intramolecular Cyclization: Under strongly acidic conditions, the ether oxygen could potentially act as a nucleophile and attack an electrophilic center in the molecule, such as a protonated imine or a carbocation intermediate. This could lead to the formation of a cyclic side product, such as a morpholine derivative. While there is no direct evidence for this with (2-Methoxyethyl)hydrazine in the provided search results, it is a chemically plausible pathway to consider if you observe unexpected byproducts.

    • Troubleshooting: If you suspect such a side reaction, using milder acidic conditions (e.g., a Lewis acid instead of a strong Brønsted acid) or lower reaction temperatures may help to suppress it.

Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of a (2-Methoxyethyl)hydrazone
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Add a base (e.g., sodium acetate, 1.1 eq) if starting from the hydrochloride salt to adjust the pH to 4-6.

  • Add the carbonyl compound (1.0-1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the limiting starting material), cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Troubleshooting Guide for Hydrazone Synthesis
Issue Potential Cause Recommended Solution
Low or no product formationIncorrect pHAdjust pH to 4-6 using a mild acid or base.
Steric hindranceIncrease reaction temperature and/or time. Use a Dean-Stark trap.
Impure reagentsPurify starting materials before use.
Formation of a higher molecular weight byproductAzine formationUse a slight excess of hydrazine. Add the carbonyl compound slowly.
Product degrades during workup or purificationHydrolysisPerform workup under anhydrous conditions. Use neutral or deactivated silica gel for chromatography.

Visualizing Reaction Pathways

Diagram 1: Competing Reactions of (2-Methoxyethyl)hydrazine with a Carbonyl Compound

G cluster_0 Reactants cluster_1 Products hydrazine (2-Methoxyethyl)hydrazine hydrazone Desired Hydrazone R₂C=N-NH(CH₂CH₂OCH₃) hydrazine->hydrazone + R₂C=O - H₂O carbonyl R₂C=O carbonyl->hydrazone azine Azine Side Product R₂C=N-N=CR₂ hydrazone->azine + R₂C=O - H₂O

Caption: Formation of the desired hydrazone and the competing azine side product.

Diagram 2: Troubleshooting Workflow for Low Hydrazone Yield

G start Low Hydrazone Yield check_ph Check pH of reaction start->check_ph adjust_ph Adjust pH to 4-6 check_ph->adjust_ph pH not 4-6 check_sterics Consider Steric Hindrance check_ph->check_sterics pH is optimal success Improved Yield adjust_ph->success increase_temp_time Increase Temperature/Time Use Dean-Stark check_sterics->increase_temp_time Sterically hindered check_purity Check Reagent Purity check_sterics->check_purity Not sterically hindered increase_temp_time->success purify_reagents Purify Starting Materials check_purity->purify_reagents Purity is questionable check_purity->success Reagents are pure purify_reagents->success

Caption: A logical workflow for troubleshooting low-yielding hydrazone formation reactions.

References

unexpected side products in reactions with (2-Methoxyethyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (2-Methoxyethyl)hydrazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common and unexpected issues, providing in-depth troubleshooting strategies and answers to frequently asked questions to ensure the success of your experiments.

Introduction to this compound

This compound is a valuable building block in organic synthesis, frequently employed in the formation of hydrazones, which are key intermediates in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Its unique structure, featuring a methoxyethyl group, can influence its reactivity and solubility, offering advantages in some contexts but also presenting specific challenges. This guide will help you anticipate and resolve potential side reactions and purification difficulties.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is primarily used as a reagent in the formation of hydrazones and oximes, which are important intermediates in organic chemistry. It is also utilized in medicinal chemistry for the synthesis of novel compounds with potential therapeutic activities, including in cancer research.

Q2: How should I handle and store this compound?

A2: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

Q3: Why is my reaction with this compound and an aldehyde/ketone giving a low yield of the desired hydrazone?

A3: Low yields can be attributed to several factors, including incomplete reaction, steric hindrance from the methoxyethyl group, or the formation of side products such as azines.[2] Following the detailed troubleshooting guide in the next section can help you diagnose and address the specific cause.

Q4: I am observing an unexpected byproduct in my reaction. What could it be?

A4: Unexpected byproducts can arise from various side reactions. Common possibilities include azine formation, over-alkylation if electrophiles are present, or cyclization reactions. Under oxidative conditions, more complex products can be formed. The troubleshooting section provides a more detailed breakdown of potential side products and their causes.

Q5: What is the best way to remove unreacted this compound from my reaction mixture?

A5: Due to its polarity and water solubility, an aqueous workup can be effective. Acid-base extraction can also be employed. For more persistent impurities, column chromatography on silica gel is a common purification method.[3][4] The choice of eluent will depend on the polarity of your desired product.

Troubleshooting Guide: Unexpected Side Products and Low Yields

This section provides a detailed guide to identifying and mitigating common and unexpected side products when using this compound.

Issue 1: Formation of Azine Byproducts in Hydrazone Synthesis

Symptom: You observe a significant amount of a symmetrical byproduct, often less polar than your desired hydrazone, leading to a reduced yield of the target compound. This is particularly common in reactions with aldehydes.

Causality: Azine formation occurs when two molecules of the aldehyde or ketone react with one molecule of hydrazine, eliminating two molecules of water. This side reaction is often favored by higher temperatures and an excess of the carbonyl compound.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of this compound relative to the carbonyl compound to favor hydrazone formation.

  • Temperature Management: Run the reaction at room temperature or below if the reactivity of your carbonyl compound allows. Avoid excessive heating.

  • pH Control: Maintain a slightly acidic pH (around 4-5). This protonates the carbonyl oxygen, activating it for nucleophilic attack, but avoids excessive protonation of the hydrazine, which would render it non-nucleophilic.

  • Order of Addition: Add the carbonyl compound slowly to a solution of the hydrazine to maintain a low concentration of the carbonyl reactant throughout the reaction.

ParameterRecommended ConditionRationale
Stoichiometry 1.1-1.2 eq. of HydrazineMinimizes excess carbonyl available for azine formation.
Temperature 0°C to Room TemperatureReduces the rate of the competing azine formation reaction.
pH 4-5Optimizes carbonyl activation without deactivating the hydrazine.
Addition Slow addition of carbonylMaintains a high hydrazine-to-carbonyl ratio locally.

Experimental Workflow for Minimizing Azine Formation

start Start: Reaction Setup dissolve_hydrazine Dissolve (2-Methoxyethyl)hydrazine HCl in a suitable solvent (e.g., EtOH). start->dissolve_hydrazine add_base Add a mild base (e.g., NaOAc) to adjust pH to 4-5. dissolve_hydrazine->add_base cool_mixture Cool reaction mixture to 0°C. add_base->cool_mixture prepare_carbonyl Prepare a solution of the aldehyde/ketone. cool_mixture->prepare_carbonyl slow_addition Add the carbonyl solution dropwise to the hydrazine mixture. prepare_carbonyl->slow_addition monitor_reaction Monitor reaction by TLC. slow_addition->monitor_reaction workup Perform aqueous workup. monitor_reaction->workup purify Purify by crystallization or chromatography. workup->purify end_product Isolated Hydrazone Product purify->end_product

Caption: Workflow to minimize azine byproducts.

Issue 2: Over-Alkylation or Unwanted N-Substitution

Symptom: In reactions involving electrophiles (e.g., alkyl halides), you observe products with multiple substitutions on the hydrazine nitrogens, or substitution on the undesired nitrogen atom.

Causality: (2-Methoxyethyl)hydrazine has two nitrogen atoms with different nucleophilicities. The terminal -NH2 group is generally more nucleophilic. However, under certain conditions, reaction at the other nitrogen or subsequent reaction at the already substituted nitrogen can occur, leading to a mixture of products.[5][6]

Troubleshooting Protocol:

  • Use of Protecting Groups: For selective alkylation, consider protecting one of the nitrogen atoms. A Boc group is a common choice for this purpose.

  • Control of Reaction Conditions: Use a non-nucleophilic base and a polar aprotic solvent. Carefully control the temperature, as higher temperatures can lead to a loss of selectivity.

  • Choice of Electrophile: Highly reactive electrophiles are more likely to lead to over-alkylation. If possible, choose a less reactive electrophile and allow for a longer reaction time.

Logical Relationship for Selective N-Alkylation

cluster_0 Desired Pathway cluster_1 Side Reactions a1 Mono-alkylation at terminal nitrogen b1 Di-alkylation b2 Alkylation at internal nitrogen start (2-Methoxyethyl)hydrazine + Electrophile start->a1 Controlled Conditions (Low Temp, 1 eq. Electrophile) start->b1 Excess Electrophile High Temperature start->b2 Steric/Electronic Effects of Substrate

Caption: Factors influencing N-alkylation selectivity.

Issue 3: Unexpected Cyclization Products

Symptom: Formation of a rigid, often heterocyclic, structure that was not the intended product. This is more likely when using substrates with multiple reactive functional groups.

Causality: The hydrazine moiety can participate in intramolecular reactions. For example, a hydrazone formed from a substrate containing a suitably positioned leaving group or an unsaturated bond can undergo subsequent cyclization. The methoxyethyl side chain itself is generally not reactive but could potentially participate in cyclization under harsh conditions or with specific catalysts.

Troubleshooting Protocol:

  • Substrate Design: If possible, modify the substrate to remove or protect functional groups that could participate in unwanted cyclization reactions.

  • Reaction Conditions: Avoid conditions that might promote cyclization, such as strong acids or bases, or high temperatures, unless cyclization is the desired outcome.

  • Stepwise Synthesis: Consider a synthetic route where the functionality that leads to cyclization is introduced in a later step, after the reaction with the hydrazine is complete.

Issue 4: Product Decomposition or Side Reactions under Oxidative Conditions

Symptom: In the presence of oxidizing agents (even atmospheric oxygen in some cases), you observe a complex mixture of products, a change in color, or evolution of gas.

Causality: Hydrazines can be oxidized to form highly reactive intermediates such as diazenes and carbon-centered radicals, which can lead to a variety of follow-on reactions.[7][8] For example, the reaction of hydrazines with alkenes under aerobic conditions can yield oxygenated products like ketones and alcohols.[7]

Troubleshooting Protocol:

  • Inert Atmosphere: If your reaction is sensitive to oxidation, perform it under an inert atmosphere of nitrogen or argon.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Incompatible Reagents: Be mindful of using reagents that are known to be strong oxidizing agents in the presence of hydrazines, unless this is the desired transformation.

References

storage conditions and shelf life for (2-Methoxyethyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Methoxyethyl)hydrazine hydrochloride

This technical guide provides in-depth information on the proper storage, handling, and shelf life of this compound. It is intended for researchers, scientists, and drug development professionals to ensure reagent integrity and achieve reproducible experimental outcomes.

Core Concepts: Storage and Stability

This compound is a valuable reagent in organic synthesis. However, like many hydrazine derivatives, its stability is paramount for successful reactions. The primary degradation pathway involves oxidation by atmospheric oxygen, which can be accelerated by moisture, light, and heat.[1] Improper storage leads to the formation of impurities, reducing the effective concentration of the active reagent and potentially introducing unwanted side-reactants into your experiments.

Quick Reference Data

For ease of access, the critical storage and handling parameters are summarized below.

ParameterRecommendationRationale & Causality
Storage Temperature 2-8°C (Refrigerated)Reduces the rate of thermal decomposition and oxidative degradation.[2][3]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).The hydrazine moiety is susceptible to air oxidation. Displacing oxygen with an inert gas is the most effective way to prevent this degradation pathway.[1]
Moisture Keep container tightly closed in a dry place.The compound is moisture sensitive.[1] Hydrolysis can occur, and moisture can accelerate oxidative processes.
Light Exposure Protect from light. Store in an opaque or amber vial.Exposure to light, particularly UV, can provide the energy to initiate decomposition reactions.[1]
Incompatible Materials Strong oxidizing agents.[1][2]Direct and vigorous reaction can occur, posing a safety hazard and completely degrading the reagent.
Shelf Life Refer to manufacturer's Certificate of Analysis (CoA).Shelf life is not definitively established and depends heavily on handling. Manufacturers do not typically provide a fixed expiration date without re-testing.[4] Visual inspection and proper handling are critical.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common user questions and provides solutions to issues encountered during experimentation.

Question: What are the ideal, long-term storage conditions for this compound?

Answer: Upon receipt, the vial should be stored, unopened, in a refrigerator at 2-8°C. For long-term storage, particularly after the container has been opened, we recommend placing the manufacturer's vial inside a larger, sealed container (like a desiccator jar) that has been backfilled with an inert gas such as argon or nitrogen. This secondary containment provides an extra barrier against atmospheric oxygen and moisture.

Question: The Safety Data Sheet (SDS) mentions the compound is "air sensitive" and "moisture sensitive."[1] How critical is this for routine lab use?

Answer: This is highly critical. Even brief or repeated exposure to the laboratory atmosphere can compromise the reagent's quality. Each time the vial is opened, oxygen and moisture are introduced. We strongly advise against weighing the compound directly on an open bench. Instead, handling should occur within a glove box or by using inert gas flushing techniques. (See Protocol 1).

Question: What is the actual shelf life of this compound? My bottle only has a "manufacturing date."

Answer: Most suppliers do not provide a fixed expiration date for this type of reactive chemical because its stability is overwhelmingly dependent on storage and handling conditions after it leaves their facility.[4] The "re-test date" on a Certificate of Analysis, if provided, is the manufacturer's suggestion for when the product should be re-analyzed to ensure it still meets specifications. If no date is present, the best practice is to assume a limited shelf life (e.g., 1-2 years) only if stored under ideal conditions and to qualify any older batches before use in critical experiments.

Question: My this compound, which was a white powder, has developed a yellow or brownish tint. Can I still use it?

Answer: A change in color is a clear visual indicator of degradation, most likely due to oxidation. While some discoloration might not completely inhibit a reaction, the purity is compromised. Using such a reagent will introduce unknown impurities and lower the concentration of the active hydrazine, leading to lower yields, complex purification, and poor reproducibility. We do not recommend using a visibly discolored reagent for any synthesis requiring high purity or stoichiometric precision.

Question: My reaction yield is significantly lower than expected. How do I know if the reagent has degraded?

Answer: If you suspect reagent degradation, first review your storage and handling procedures. If the material is old, has been opened multiple times, or shows visual signs of degradation, it is the most likely culprit. To confirm, you can perform a simple qualification test:

  • NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. Compare this to the reference spectrum on the manufacturer's CoA or in the literature. The presence of significant impurity peaks or a deviation from the expected chemical shifts can indicate degradation.

  • Test Reaction: Run a small-scale, previously validated reaction that is known to work well with this reagent. If this test reaction fails or gives a low yield, it provides strong evidence that the reagent is no longer viable.

Experimental Protocols

Adherence to strict handling protocols is essential for preserving the integrity of this compound.

Protocol 1: Recommended Procedure for Weighing and Aliquoting

This protocol minimizes exposure to air and moisture.

  • Preparation: Allow the reagent vial to warm to room temperature for at least 30 minutes inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere: Transfer the vial and necessary tools (spatulas, weighing boats, new storage vials for aliquots) into an inert atmosphere glove box.

  • Weighing: In the glove box, carefully weigh the desired amount of the compound into a tared vial.

  • Alternative (No Glove Box): If a glove box is unavailable, you can create a temporary inert environment. Place the vial in a sealable bag or a small chamber. Flush the container with a gentle stream of argon or nitrogen for several minutes to displace the air. Perform the weighing and transfer as quickly as possible under this positive pressure of inert gas.

  • Sealing and Storage: Tightly seal the main vial and any new aliquot vials before removing them from the inert atmosphere. Use electrical tape or parafilm around the cap for an enhanced seal. Place the main vial back into secondary containment at 2-8°C.

Troubleshooting Workflow

When an experiment fails, a logical diagnostic process can help identify the root cause. The following diagram illustrates a workflow for troubleshooting issues potentially related to reagent stability.

G cluster_0 start Low Yield or Failed Reaction check_reagent Is (2-Methoxyethyl)hydrazine hydrochloride a potential cause? start->check_reagent visual Perform Visual Inspection of the Reagent check_reagent->visual Yes reagent_ok Reagent is likely not the issue. Investigate other parameters: - Other reagents - Solvent purity - Reaction conditions (temp, time) - Work-up procedure check_reagent->reagent_ok No appearance Is the powder discolored, clumped, or oily? visual->appearance degraded High Likelihood of Degradation. Procure fresh reagent. Do not use in critical experiments. appearance->degraded Yes storage Review Storage & Handling History appearance->storage No improper_storage Stored improperly? (e.g., no inert gas, frequent opening, wrong temperature) storage->improper_storage qualify Degradation is possible. Qualify reagent via NMR or a small-scale test reaction. improper_storage->qualify Yes improper_storage->reagent_ok No, stored correctly

References

Validation & Comparative

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Validation of (2-Methoxyethyl)hydrazine Hydrochloride Purity by High-Performance Liquid Chromatography

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. (2-Methoxyethyl)hydrazine, and its more stable hydrochloride salt, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its utility in creating complex heterocyclic structures makes it invaluable to medicinal chemists.[1] However, like other hydrazine derivatives, it carries the risk of process-related impurities, including residual hydrazine, which is a known genotoxic and carcinogenic compound.[3][4]

The stringent limits on such impurities, often in the parts-per-million (ppm) range, necessitate the development and validation of highly sensitive and specific analytical methods.[4] This guide provides an in-depth, experience-driven protocol for the validation of this compound purity using a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will explore the causality behind our methodological choices, present a self-validating protocol in line with international guidelines, and compare this primary method against viable alternatives to equip researchers with a comprehensive analytical strategy.

The Analytical Challenge: Why Hydrazines Require a Specialized Approach

Direct analysis of (2-Methoxyethyl)hydrazine by HPLC with ultraviolet (UV) detection is inherently problematic. The molecule lacks a significant chromophore, resulting in poor UV absorbance and thus, inadequate sensitivity for detecting trace-level impurities.[5] To overcome this, a common and effective strategy is pre-column derivatization. This involves reacting the analyte with a reagent to form a new compound (a derivative) that possesses a strong chromophore, making it easily detectable by UV-Vis spectrophotometry.[5][6]

For this guide, we will employ salicylaldehyde as the derivatizing agent. The reaction between the hydrazine functional group and the aldehyde forms a stable salicylaldehyde hydrazone derivative. This product exhibits strong UV absorbance at a higher wavelength, shifting it away from potential interferences from the sample matrix and providing the sensitivity required for trace-level quantification.[6]

Section 1: The Primary Method: A Validated RP-HPLC-UV Protocol

Our primary focus is a method validated according to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2).[7][8] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9]

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials:

  • This compound Reference Standard

  • Salicylaldehyde (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (≥98%)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Detector

  • Analytical Balance

  • Volumetric flasks, pipettes, and autosampler vials

  • pH meter

  • Sonicator

Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)The C18 stationary phase provides excellent hydrophobic retention for the relatively nonpolar hydrazone derivative, ensuring good separation from polar impurities and the derivatizing agent.[6][10]
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic AcidB: AcetonitrileA buffered aqueous-organic mobile phase is standard for reversed-phase chromatography. Ammonium acetate is volatile and compatible with mass spectrometry if LC-MS is used for peak identification. The pH ensures consistent ionization state.
Gradient Program 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25.1-30 min: 30% B (Re-equilibration)A gradient elution is employed to ensure that both early-eluting polar impurities and the later-eluting, more retained hydrazone derivative are effectively separated and eluted with good peak shape within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and the kinetics of partitioning.
Detection UV at 360 nmThe salicylaldehyde hydrazone derivative exhibits a strong absorbance maximum around this wavelength, providing high sensitivity and selectivity, as most starting materials or other impurities will not absorb strongly here.[6]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Derivatizing Reagent: Prepare a 1.0 mg/mL solution of salicylaldehyde in the diluent.

  • Standard Stock Solution (100 µg/mL of (2-Methoxyethyl)hydrazine): Accurately weigh an appropriate amount of this compound reference standard, calculate the equivalent mass of the free base, and dissolve in diluent.

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask and dissolve with the diluent.

Derivatization and Sample Preparation Procedure:

  • To a 10 mL volumetric flask, add 1.0 mL of the Sample Solution (or Standard Solution for calibration).

  • Add 1.0 mL of the Derivatizing Reagent.

  • Vortex the mixture and allow it to react at room temperature for 20 minutes.

  • Dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.

Method Validation Workflow

The validation process follows a logical sequence to demonstrate the method's suitability.

Caption: Workflow for HPLC Method Validation according to ICH Q2(R2) guidelines.

Validation Parameters, Protocols, and Acceptance Criteria

A. Specificity

  • Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][11]

  • Protocol:

    • Analyze blank samples (diluent only).

    • Analyze the derivatizing reagent solution alone.

    • Analyze a solution of the un-derivatized this compound.

    • Analyze a derivatized reference standard solution.

    • Analyze a derivatized sample solution.

    • Spike the sample solution with known related substances and potential impurities (if available) and analyze.

  • Acceptance Criteria: The peak for the derivatized analyte must be free from any co-eluting peaks in the blank, derivatizing agent, and impurity-spiked chromatograms. The method must demonstrate baseline resolution (Resolution > 2.0) between the main peak and any adjacent impurity peaks.

B. Linearity

  • Purpose: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[11]

  • Protocol: Prepare at least five concentrations of the derivatized analyte from the Limit of Quantitation (LOQ) to 150% of the target analyte concentration. Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

Concentration LevelConcentration (µg/mL)Mean Peak Area
LOQ0.115,230
50%5.0755,100
80%8.01,210,500
100%10.01,512,000
120%12.01,815,600
150%15.02,265,400
Result -r² = 0.9995

C. Accuracy

  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.[11]

  • Protocol: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.12101.2%
120%12.011.8999.1%

D. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It includes Repeatability and Intermediate Precision.[9]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should be not more than 2.0%.

Precision TypeMean Assay Value (%)%RSD
Repeatability 99.80.8%
Intermediate Precision 100.31.2%

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be verified by analyzing a minimum of six replicates, which should yield acceptable accuracy and precision (%RSD ≤ 10%).

ParameterS/N RatioConcentration (µg/mL)Precision at LOQ (%RSD)
LOD 3:10.03-
LOQ 10:10.105.5%

F. Range

  • Purpose: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Acceptance Criteria: The established range for this method, based on the preceding validation data, is from 0.1 µg/mL (LOQ) to 15.0 µg/mL (150% of target).

G. Robustness

  • Purpose: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[11]

  • Protocol: Deliberately vary critical parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% absolute for the organic component)

  • Acceptance Criteria: The system suitability parameters (see Section 2) must still be met, and the assay results should not deviate significantly from the results under nominal conditions.

Section 2: System Suitability - The Daily Self-Validation Check

Before any sample analysis, the performance of the chromatographic system must be verified. This is mandated by pharmacopeias such as the USP General Chapter <621> to ensure the system is suitable for the intended analysis on any given day.[13][14][15]

System Suitability Test (SST) Protocol: A system suitability solution, typically a standard solution containing the main analyte and a known impurity, is injected five or six times before the sample sequence.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A high tailing factor indicates peak asymmetry, which can affect accurate integration and resolution.
Theoretical Plates (N) N ≥ 2000Measures column efficiency. A higher number indicates better separation power and sharper peaks.
Resolution (Rs) Rs ≥ 2.0 between the analyte and the closest eluting peakEnsures that the analyte peak is adequately separated from any potential interferences for accurate quantification.
%RSD of Peak Area ≤ 2.0% for replicate injectionsDemonstrates the precision of the injector and the stability of the detector response.

Section 3: Comparative Analysis - Alternative Analytical Methodologies

While HPLC is a powerful tool, it's essential to understand its place among other analytical techniques. The choice of method often depends on the specific analytical need, available equipment, and the stage of drug development.

MethodSelection start_node Start: Need to Quantify (2-Methoxyethyl)hydrazine? decision1 Need High Sensitivity & Specificity (e.g., for Genotoxic Impurities)? start_node->decision1 decision_node decision_node method_node method_node decision2 Need to separate multiple impurities? decision1->decision2 Yes decision3 Rapid in-process check for gross purity? decision1->decision3 No hplc Validated HPLC Method (with Derivatization) decision2->hplc Yes gc GC Method (with Derivatization) decision2->gc No (Volatile Analyte?) titration Titrimetric Method decision3->titration Yes spectrophotometry Spectrophotometric Method decision3->spectrophotometry No (Need moderate sensitivity?)

Caption: Decision tree for selecting an appropriate analytical method.

Comparison of Analytical Techniques:

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV (with Derivatization) Chromatographic separation of the derivatized analyte followed by UV detection.[6]High sensitivity and specificity; capable of separating multiple impurities; well-established and robust.[3]Requires method development for derivatization; can be more time-consuming than simpler methods.Final product release testing; stability studies; quantification of trace impurities.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase. Often requires derivatization for hydrazines.[16]Excellent for volatile impurities; high sensitivity with specific detectors (NPD, FID).[16]Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity.[4]Analysis of residual solvents and volatile impurities.
Spectrophotometry Measures the absorbance of a colored derivative formed by reacting hydrazine with a chromogenic agent.Simple, rapid, and cost-effective; good for routine checks.Low specificity (can't separate impurities); susceptible to interference from other absorbing species.Quick in-process controls; limit tests where specificity is not a major concern.
Titrimetry Quantifies the analyte based on its stoichiometric reaction with a titrant (e.g., potassium iodate).[17]Low cost, no specialized equipment needed; based on primary chemical principles.Low sensitivity and specificity; labor-intensive and not easily automated.Assay of raw materials or high-concentration samples.

Conclusion

The validation of an analytical method is a systematic process that provides documented evidence that the procedure is fit for its intended purpose. The pre-column derivatization RP-HPLC method detailed in this guide offers a robust, sensitive, and specific solution for determining the purity of this compound. By adhering to the principles of ICH Q2(R2) and consistently verifying system performance with suitability tests, laboratories can ensure the generation of reliable and accurate data, which is paramount for regulatory submissions and guaranteeing the quality of pharmaceutical products.

While alternative methods like GC and spectrophotometry have their place, the validated HPLC method stands as the gold standard for release testing where accuracy and the ability to resolve impurities are non-negotiable. The ultimate choice of methodology should always be guided by a scientific, risk-based approach tailored to the specific analytical challenge at hand.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Hydrazone Formation with (2-Methoxyethyl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise formation and quantification of hydrazone linkages are critical for applications ranging from antibody-drug conjugates (ADCs) to dynamic combinatorial chemistry and biomaterial synthesis. The hydrazone bond, formed by the condensation of a hydrazine with an aldehyde or ketone, is prized for its relative stability and, most notably, its pH-sensitive hydrolytic cleavage, a feature ingeniously exploited for drug release in acidic endosomal or lysosomal compartments.[1][2]

(2-Methoxyethyl)hydrazine is a valuable building block in this space, offering a hydrophilic and flexible linker. However, the successful implementation of this or any hydrazine linker hinges on the ability to accurately monitor and quantify the formation of the resulting hydrazone. This guide provides a comparative analysis of common analytical techniques, supported by detailed protocols and the underlying chemical principles, to empower you to select and execute the optimal quantification strategy for your research needs.

Core Principles of Hydrazone Bond Formation

A robust quantification method is built upon a solid understanding of the reaction's fundamental mechanism and kinetics.

The Reaction Mechanism: A Two-Step Process

Hydrazone formation is a reversible, acid-catalyzed reaction that proceeds in two main steps.[3]

  • Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a transient, tetrahedral intermediate known as a carbinolhydrazine (or hemiaminal).[3][4]

  • Acid-Catalyzed Dehydration: The carbinolhydrazine intermediate then undergoes dehydration, eliminating a water molecule to form the stable C=N double bond of the hydrazone. This dehydration step is typically the rate-limiting step of the reaction at neutral or mildly acidic pH.[1][3][5]

G cluster_intermediate Intermediate RCHO Aldehyde/Ketone (R-C(=O)-R') Intermediate Tetrahedral Intermediate (Carbinolhydrazine) RCHO->Intermediate Step 1: Nucleophilic Addition Hydrazine (2-Methoxyethyl)hydrazine (CH₃O-C₂H₄-NHNH₂) Hydrazone Hydrazone (R-C(=N-NH-C₂H₄-OCH₃)-R') Intermediate->Hydrazone Step 2: Acid-Catalyzed Dehydration (Rate-Limiting) Water Water (H₂O)

Caption: Mechanism of Hydrazone Formation.

Kinetics and the Critical Role of pH

The rate of hydrazone formation is profoundly dependent on the pH of the reaction medium. Acid catalysis is required to protonate the hydroxyl group of the carbinolhydrazine intermediate, making it a better leaving group (water). However, at very low pH, the hydrazine nucleophile itself becomes protonated, rendering it unreactive. This results in a characteristic bell-shaped rate profile, with the maximum reaction rate typically observed between pH 4.5 and 5.5.[4]

For many bioconjugation applications, reactions must be performed at a physiological pH of ~7.4. Under these conditions, the reaction is significantly slower, making accurate quantification even more crucial to determine reaction completion and yield.[1][5][6]

A Comparative Guide to Quantification Methods

Several analytical techniques can be employed to quantify hydrazone formation. The choice of method depends on factors such as the required sensitivity, available equipment, and the specific properties of the reactants and product.

Method Principle Advantages Disadvantages Best For
UV-Vis Spectrophotometry Measures the change in absorbance at a specific wavelength corresponding to the formation of the hydrazone chromophore.[7]Simple, rapid, widely available equipment, non-destructive.Requires a unique chromophore on the product. Lower sensitivity and specificity compared to HPLC. Potential for interference from other absorbing species.Rapid reaction monitoring, initial screening, and routine yield determination when product has a distinct λmax.
Reverse-Phase HPLC Separates reactants, intermediates, and the final product based on polarity. Quantification is achieved by integrating peak areas.[2][8]High sensitivity, specificity, and resolution. Can quantify multiple components simultaneously. The gold standard for purity analysis.Requires more specialized equipment and method development. Can be destructive depending on the detector. Slower than UV-Vis.Accurate determination of reaction yield and purity, kinetic studies, and analysis of complex reaction mixtures.
NMR Spectroscopy Monitors the disappearance of reactant signals (e.g., aldehyde -CHO proton at ~9-10 ppm) and the appearance of product signals (e.g., imine -CH=N proton at ~7-8 ppm).[9][10]Provides unambiguous structural information. Can be used for in-situ reaction monitoring without standards.Lower sensitivity. Requires relatively high concentrations. Expensive instrumentation. Complex data analysis for overlapping signals.Mechanistic studies, structural confirmation of the product, and kinetic analysis in simple systems.
Mass Spectrometry (MS) Detects and confirms the mass of the final hydrazone product. Often coupled with HPLC (LC-MS) for separation and quantification.[4][11]Extremely high sensitivity and specificity. Confirms product identity with high confidence.Requires specialized and expensive equipment. Quantification can be complex and may require internal standards.Product identity confirmation, analysis of low-concentration samples, and bioconjugation analysis.[8]

Detailed Experimental Protocols

The following protocols provide a validated starting point for quantifying the reaction between an aldehyde and (2-Methoxyethyl)hydrazine hydrochloride.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_reagents Prepare Stock Solutions: - Aldehyde (e.g., in DMSO) - Hydrazine (in buffer) - Reaction Buffer (e.g., PBS, pH 7.4) prep_standards Prepare Calibration Standards (if required for HPLC/UV-Vis) prep_reagents->prep_standards mix Initiate Reaction: Mix reactants in buffer at desired temperature (e.g., 25-37°C) prep_reagents->mix aliquots Take Time-Point Aliquots (t=0, t=x, ...) Quench if necessary (e.g., pH change, dilution) mix->aliquots method Choose Method aliquots->method uv UV-Vis Spectrophotometry: Measure absorbance at λmax method->uv hplc RP-HPLC: Inject sample, separate components method->hplc nmr NMR Spectroscopy: Acquire spectrum method->nmr process Calculate Concentration/Conversion: - UV: Use Beer-Lambert Law - HPLC: Integrate Peak Areas - NMR: Integrate Signal Peaks uv->process hplc->process nmr->process plot Plot Data: Concentration vs. Time process->plot

Caption: General workflow for hydrazone formation quantification.

Protocol 1: Quantification by UV-Vis Spectrophotometry

This method is ideal for rapid monitoring, particularly if the aldehyde substrate contains an aromatic ring, which often results in a significant shift in the maximum absorbance (λmax) upon hydrazone formation.

Causality: The formation of the C=N-N conjugated system in the hydrazone alters the electronic structure compared to the individual reactants, leading to a new absorbance band at a longer wavelength, which can be selectively monitored.

Methodology:

  • Determine the λmax of the Hydrazone:

    • Synthesize and purify a small amount of the target hydrazone to serve as a standard.

    • Dissolve the purified hydrazone in the reaction buffer.

    • Scan the absorbance from 220 nm to 500 nm to identify the λmax where the hydrazone absorbs maximally and the starting materials absorb minimally.

  • Generate a Calibration Curve:

    • Prepare a series of known concentrations of the purified hydrazone in the reaction buffer.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot Absorbance vs. Concentration. The slope of this line, according to the Beer-Lambert Law (A = εbc), will be the molar extinction coefficient (ε) if using a 1 cm cuvette.

  • Monitor the Reaction:

    • Set up the reaction by mixing the aldehyde and this compound in the chosen buffer at a known concentration.

    • At various time points, take an aliquot of the reaction mixture and dilute it into the buffer to stop the reaction and bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Measure the absorbance of the diluted aliquot at the predetermined λmax.

  • Calculate Concentration:

    • Use the measured absorbance and the calibration curve (or the calculated ε) to determine the concentration of the hydrazone at each time point.

    • Calculate the reaction yield by dividing the final hydrazone concentration by the initial theoretical maximum concentration.

Protocol 2: Quantification by Reverse-Phase HPLC (RP-HPLC)

This method provides superior accuracy and is essential for analyzing purity.

Causality: The conversion of a polar aldehyde and a very polar hydrazine into a less polar hydrazone product allows for excellent separation on a C18 stationary phase. The retention time of each species is distinct, and the area under each peak is proportional to its concentration.[12]

Methodology:

  • Method Development:

    • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks and protonation of relevant species.

      • Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.

    • Detection: Use a UV detector set to a wavelength where both the reactant and product absorb (e.g., 254 nm if aromatic) or, ideally, a diode array detector (DAD) to monitor multiple wavelengths.[13]

    • Injection Volume: 10-20 µL.

  • Run Standards:

    • Inject known concentrations of the starting aldehyde and the purified hydrazone product to determine their respective retention times and response factors.

  • Monitor the Reaction:

    • Set up the reaction as described previously.

    • At each time point, take an aliquot and quench the reaction, typically by diluting it in the initial mobile phase.

    • Inject the quenched sample onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to the starting aldehyde and the hydrazone product based on their retention times.

    • Integrate the area of each peak.

    • Calculate the percent conversion or yield using the relative peak areas (assuming similar response factors) or a calibration curve for absolute quantification.

    • % Yield = [Area_Product / (Area_Product + Area_StartingMaterial)] * 100

Conclusion: Selecting the Right Tool for the Job

The accurate quantification of hydrazone formation is not a one-size-fits-all problem. For high-throughput screening or initial rate assessments where a distinct chromophore is present, UV-Vis spectrophotometry offers an unmatched combination of speed and simplicity. For the rigorous demands of drug development, process optimization, and purity assessment, the high resolution and sensitivity of RP-HPLC are indispensable.[8] Finally, for fundamental mechanistic investigations where structural confirmation is paramount, NMR spectroscopy provides the most detailed molecular picture. By understanding the principles and protocols outlined in this guide, researchers can confidently select and apply the most appropriate analytical method to advance their work in the dynamic field of chemical biology and drug discovery.

References

A Senior Application Scientist's Guide to (2-Methoxyethyl)hydrazine Hydrochloride: Applications, Comparative Performance, and Limitations in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity with efficiency and precision. Among the vast arsenal of synthetic tools, hydrazine derivatives hold a significant position as versatile building blocks for a myriad of heterocyclic scaffolds. This guide provides an in-depth technical review of (2-Methoxyethyl)hydrazine hydrochloride, a commercially available yet often overlooked N-alkylated hydrazine. We will explore its applications, objectively compare its potential performance against common alternatives, and delineate its limitations, offering field-proven insights to guide your experimental design.

Introduction to this compound: An N-Alkylated Hydrazine with Unique Potential

This compound is an organic salt with the chemical formula C₃H₁₁ClN₂O. It is characterized by the presence of a 2-methoxyethyl group attached to one of the nitrogen atoms of the hydrazine moiety. This N-alkylation imparts distinct chemical properties compared to its unsubstituted or N-aryl counterparts, influencing its reactivity, solubility, and performance in key synthetic transformations.[1]

Key Properties:

PropertyValue
Molecular FormulaC₃H₁₂Cl₂N₂O (dihydrochloride)
Molecular Weight163.04 g/mol (dihydrochloride)[2][3]
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water and various organic solvents

The hydrochloride salt form enhances its stability and ease of handling compared to the free base.[4]

Core Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of nitrogen-containing heterocycles, most notably indoles and pyrazoles. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products.[5][6][7]

Fischer Indole Synthesis: A Promising Reagent for N-Alkoxyalkyl Indoles

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the construction of the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[8][9][10] The use of an N-alkylated hydrazine, such as (2-Methoxyethyl)hydrazine, offers a direct route to N-substituted indoles.

Recent studies have indicated that terminal alkylation of hydrazines can lead to higher yields and faster reaction rates in the Fischer indole synthesis compared to their unalkylated counterparts.[1] This is attributed to the electronic and steric effects of the alkyl group, which can influence the key[11][11]-sigmatropic rearrangement step of the reaction mechanism.

Conceptual Workflow for Fischer Indole Synthesis

fischer_indole_synthesis reagents (2-Methoxyethyl)hydrazine HCl + Ketone/Aldehyde hydrazone Hydrazone Formation (Acid-catalyzed) reagents->hydrazone enamine Tautomerization to Ene-hydrazine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization & Aromatization (Elimination of NH₃) rearrangement->cyclization product N-(2-Methoxyethyl)-indole cyclization->product

Caption: Generalized workflow for the Fischer indole synthesis.

Pyrazole Synthesis: A Versatile Building Block

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are significant pharmacophores found in numerous approved drugs.[12] The condensation of a hydrazine with a 1,3-dicarbonyl compound or a suitable precursor is a common and effective method for pyrazole synthesis.[13][14]

This compound can be employed to introduce a 2-methoxyethyl substituent at the N1 position of the pyrazole ring, offering a handle for further functionalization or for modulating the physicochemical properties of the final molecule. The choice of reaction conditions can influence the regioselectivity of the condensation, particularly with unsymmetrical 1,3-dicarbonyls.[15]

General Scheme for Pyrazole Synthesis

pyrazole_synthesis reagents (2-Methoxyethyl)hydrazine HCl + 1,3-Dicarbonyl condensation Condensation reagents->condensation cyclization Dehydration/Cyclization condensation->cyclization product N-(2-Methoxyethyl)-pyrazole cyclization->product

Caption: Simplified reaction scheme for pyrazole synthesis.

Comparative Performance Analysis

While direct, side-by-side quantitative comparisons for this compound are not extensively documented in readily available literature, we can infer its performance based on established principles of hydrazine chemistry and studies on analogous N-alkylated hydrazines.

Comparison with Phenylhydrazine in Fischer Indole Synthesis

Phenylhydrazine is the archetypal reagent for the Fischer indole synthesis. However, the resulting indole is unsubstituted at the nitrogen atom. For the synthesis of N-substituted indoles, a subsequent N-alkylation step is required, adding to the synthetic sequence.

Feature(2-Methoxyethyl)hydrazine HClPhenylhydrazine HCl
Direct N-Substitution YesNo
Potential Yield Potentially higher due to N-alkylation[1]Generally good, but can be variable
Reaction Rate Potentially faster[1]Dependent on substrate and conditions
Byproducts Potential for byproducts related to the alkyl groupGenerally cleaner in terms of N-substitution
Cost Generally higherLower

The use of this compound offers a more convergent approach to N-(2-methoxyethyl) indoles.

Comparison with other N-Alkylhydrazines

The 2-methoxyethyl group introduces a flexible, polar side chain containing an ether linkage. This can influence the solubility of both the starting material and the final product, which can be advantageous in certain solvent systems and for modulating the pharmacokinetic properties of drug candidates.

HydrazineKey Differentiating FeaturePotential Impact
Methylhydrazine Smallest alkyl groupMay have different steric and electronic effects on reactivity.
Ethylhydrazine Simple alkyl groupProvides a baseline for comparison of alkyl chain effects.
(2-Methoxyethyl)hydrazine Contains an ether linkageIncreased polarity and potential for hydrogen bonding, affecting solubility and biological interactions.

Limitations and Experimental Considerations

As with any reagent, an understanding of the potential limitations and side reactions is crucial for successful application.

  • Stability: Hydrazine derivatives can be sensitive to heat and oxidation.[16] The hydrochloride salt of (2-Methoxyethyl)hydrazine enhances its stability, but it should still be stored in a cool, dry place, away from oxidizing agents.[11][17]

  • Side Reactions in Fischer Indole Synthesis: The Fischer indole synthesis can be prone to side reactions, including the formation of isomeric indoles and tarry byproducts, particularly under harsh acidic conditions.[15] Careful optimization of the acid catalyst, solvent, and temperature is essential.

  • Toxicity: Hydrazine and its derivatives are generally considered toxic and should be handled with appropriate safety precautions, including the use of a fume hood and personal protective equipment.[11][17]

  • Azine Formation: A common side reaction in the formation of hydrazones is the further reaction of the hydrazone with another equivalent of the carbonyl compound to form an azine. This can often be minimized by using a slight excess of the hydrazine reagent.[18]

Experimental Protocols (Exemplary)

Exemplary Protocol: Fischer Indole Synthesis of 1-(2-Methoxyethyl)-2-methylindole

Materials:

  • This compound

  • Acetone

  • Glacial Acetic Acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add acetone (1.1 eq) and a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.

    • Remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step.

  • Indole Cyclization:

    • To the crude hydrazone, add a suitable acid catalyst (e.g., polyphosphoric acid or a mixture of acetic acid and sulfuric acid).

    • Heat the reaction mixture to 80-100 °C, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Work-up and Purification:

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-(2-Methoxyethyl)-2-methylindole.

Conclusion: A Valuable Tool for the Synthetic Chemist

This compound presents itself as a valuable and somewhat underutilized reagent in the synthetic chemist's toolbox. Its N-alkoxyalkyl nature offers a direct route to N-functionalized indoles and pyrazoles, potentially with improved yields and reaction rates in certain applications compared to traditional methods that require post-synthesis modification. While specific comparative data is still emerging, the foundational principles of hydrazine chemistry suggest its utility in streamlining synthetic routes to complex heterocyclic molecules. As with all reactive intermediates, a thorough understanding of its handling, stability, and potential side reactions is essential for its successful and safe implementation in the laboratory.

References

A Comparative Safety Analysis of (2-Methoxyethyl)hydrazine hydrochloride and Other Hydrazine Reagents for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, the selection of a chemical reagent extends beyond its reactivity profile; a thorough understanding of its safety and handling characteristics is paramount. This is particularly true for the hydrazine family of compounds, invaluable synthons in modern organic chemistry, yet notorious for their potential hazards. This guide provides a detailed comparison of the safety profile of (2-Methoxyethyl)hydrazine hydrochloride against other commonly employed hydrazine reagents, namely hydrazine hydrate, monomethylhydrazine, and phenylhydrazine. By synthesizing available data with practical, field-proven insights, this document aims to empower researchers to make informed decisions that ensure both scientific integrity and personal safety.

The Hydrazine Conundrum: Balancing Reactivity and Risk

Hydrazine and its derivatives are powerful nucleophiles and reducing agents, rendering them essential in a myriad of chemical transformations, including the venerable Fischer indole synthesis, Wolff-Kishner reduction, and the formation of various heterocycles. However, this desirable reactivity is intrinsically linked to their hazardous nature. The weak N-N bond makes them energetically unstable, and their ability to act as potent biological alkylating agents underlies their toxicity.[1][2]

A nuanced understanding of the structure-activity relationship concerning the safety of these reagents is therefore critical. Alkyl and aryl substitution on the hydrazine moiety can significantly alter its physical properties, reactivity, and, most importantly, its toxicological and safety profile.

Comparative Safety Profiles: A Data-Driven Overview

To facilitate a direct comparison, the following table summarizes the key safety data for this compound and its more common counterparts. It is crucial to note that while extensive data exists for hydrazine, monomethylhydrazine, and phenylhydrazine, specific toxicological data for this compound is less comprehensive. The information presented is based on available GHS classifications and extrapolated understanding from related structures.

Parameter This compound Hydrazine Hydrate Monomethylhydrazine (MMH) Phenylhydrazine
Physical Form Solid[3]Colorless liquid[4]Fuming, colorless liquid[5][6]Pale yellow crystals/oily liquid[7]
Acute Toxicity (Oral) Harmful if swallowed (H302)[8][9]Toxic if swallowed[4][10]Highly toxicToxic by ingestion[7][11]
Acute Toxicity (Dermal) Harmful in contact with skin (H312)[7]Toxic in contact with skin[4][10]Highly toxicToxic by skin absorption[7][11]
Acute Toxicity (Inhalation) Harmful if inhaled (H332)[7]Fatal if inhaled[4][12]Highly toxicToxic by inhalation[7]
Skin Corrosion/Irritation Causes skin irritation (H315)[8][9]Causes severe skin burns and eye damage[4][10]CorrosiveCan cause dermatitis[11]
Eye Irritation Causes serious eye irritation (H319)[8][9]Causes serious eye damage[4][10]CorrosiveIrritating
Carcinogenicity No specific classification available, but hydrazine derivatives are often suspect carcinogens.May cause cancer (H350)[4][10], Probable human carcinogen (EPA)Possible occupational carcinogen[13]Potential occupational carcinogen[7]
Mutagenicity No specific data available.Some hydrazine derivatives are mutagenic.[14][15][16]Some hydrazine derivatives are mutagenic.[14][15][16]Suspected of causing genetic defects.[17]
Explosive/Reactivity Hazards Data not available. Assumed to be a stable salt.Extremely reactive and/or explosive with oxidizing agents and metals.[18] Can self-ignite at low temperatures.[18]Highly reactive liquid, hypergolic with some oxidizers.[13]May ignite spontaneously with oxidants.[7]

Expert Interpretation:

Visualizing Relative Risk: A Qualitative Comparison

To visually represent the relative safety concerns, the following diagram provides a qualitative assessment based on the available data.

G cluster_0 Relative Hazard Profile of Hydrazine Reagents cluster_1 Key Hazard Categories MEH (2-Methoxyethyl)hydrazine hydrochloride Toxicity High Acute Toxicity MEH->Toxicity Harmful Irritation Corrosive/Irritant MEH->Irritation Irritant HH Hydrazine Hydrate HH->Toxicity Fatal if inhaled Carcinogenicity Carcinogenic Potential HH->Carcinogenicity Reactivity Explosive/Reactive HH->Reactivity Highly Reactive HH->Irritation Corrosive MMH Monomethylhydrazine MMH->Toxicity Highly Toxic MMH->Carcinogenicity MMH->Reactivity Hypergolic PH Phenylhydrazine PH->Toxicity Toxic PH->Carcinogenicity PH->Reactivity Reactive PH->Irritation Irritant

Caption: A qualitative comparison of the primary hazards associated with selected hydrazine reagents.

Experimental Protocol: Safe Handling of Hydrazine Reagents in Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction that frequently employs hydrazine reagents.[11] The following protocol outlines the critical safety measures and handling procedures, using the synthesis of 2-phenylindole from phenylhydrazine and acetophenone as a representative example. The principles outlined here are broadly applicable to other hydrazine derivatives, with adjustments for their specific physical properties.

Pre-Reaction Safety Assessment and Preparation
  • Literature Review: Before commencing any work, thoroughly review the Safety Data Sheets (SDS) for all reagents and solvents.[4]

  • Designated Area: All work with hydrazine reagents must be conducted in a designated area within a certified chemical fume hood.[15][18] This area should be clearly marked with appropriate warning signs.

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Flame-resistant lab coat.

    • Chemical splash goggles and a face shield.[18]

    • Heavy-duty nitrile or neoprene gloves. Double-gloving is recommended.[18]

  • Spill Kit: An appropriate spill kit containing absorbent materials (e.g., sand, vermiculite) and a neutralizing agent (e.g., a weak acid like citric acid, followed by a solution of sodium hypochlorite) must be readily accessible. Do not use combustible materials for absorption.

  • Emergency Plan: Ensure all personnel in the laboratory are aware of the hazards and the emergency procedures in case of a spill or exposure.

Step-by-Step Experimental Procedure

Reaction: Phenylhydrazine + Acetophenone → 2-Phenylindole

  • Reagent Dispensing:

    • Work exclusively within the fume hood.[15][18]

    • For solid phenylhydrazine, use a dedicated spatula and weighing boat.

    • For liquid hydrazine hydrate or monomethylhydrazine, use a syringe or cannula transfer technique to minimize exposure to vapors.

    • This compound, being a solid, should be handled with the same precautions as phenylhydrazine.

  • Reaction Setup:

    • Set up the reaction in a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine.

  • Reaction Execution:

    • Slowly add the phenylhydrazine to a solution of acetophenone in a suitable solvent (e.g., ethanol or acetic acid).

    • Heat the reaction mixture using a heating mantle with a temperature controller. Never use an open flame.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding it to a beaker of ice water.

    • Collect the precipitated product by vacuum filtration.

    • Wash the product thoroughly with water to remove any residual acid and unreacted hydrazine.

    • Recrystallize the crude product from a suitable solvent.

  • Waste Disposal:

    • All hydrazine-containing waste (liquid and solid) must be collected in a designated, labeled hazardous waste container.[15]

    • Contaminated glassware should be rinsed with a dilute acid solution followed by a bleach solution before final cleaning.

Experimental Workflow Diagram

G cluster_0 Safe Handling Workflow for Hydrazine Reagents Start Pre-Reaction Safety Assessment Dispense Dispense Hydrazine Reagent in Fume Hood Start->Dispense Don appropriate PPE React Perform Reaction Under Inert Atmosphere Dispense->React Workup Quench and Isolate Product React->Workup Purify Purify Product Workup->Purify Waste Dispose of Hydrazine Waste Purify->Waste End Decontaminate Glassware and Workspace Waste->End

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2-Methoxyethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is as critical as the research itself. (2-Methoxyethyl)hydrazine hydrochloride, a member of the hydrazine derivative family, requires meticulous handling and disposal due to its inherent hazardous properties. This guide provides an in-depth, procedural framework for its safe disposal, ensuring the protection of personnel and the environment while maintaining strict regulatory compliance. Our objective is to instill a culture of safety that extends beyond product use to its entire lifecycle.

The Inherent Risks: A Hazard Profile

This compound and its parent compounds are recognized for their reactivity and toxicity. The Global Harmonized System (GHS) provides a clear classification of its dangers, which form the basis for our disposal protocol. Understanding these hazards is the first step toward mitigating risk.

Based on data submitted to the European Chemicals Agency (ECHA), this compound presents multiple health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. Hydrazine derivatives as a class are treated with significant caution; many are considered potential carcinogens and potent sensitizers[3][4]. Therefore, treating this compound as a hazardous substance is not merely a recommendation but a critical safety imperative.

Hazard Class GHS Hazard Statement Implication for Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedPrevents accidental ingestion through proper labeling and containment.
Skin Irritation (Category 2)H315: Causes skin irritationMandates the use of chemical-resistant gloves and lab coats.
Eye Irritation (Category 2A)H319: Causes serious eye irritationRequires safety goggles or face shields to prevent splashes.
Specific Target Organ ToxicityH335: May cause respiratory irritationDictates that all handling and preparation for disposal occur in a well-ventilated area, preferably a chemical fume hood.

Data sourced from PubChem and the European Chemicals Agency (ECHA)[1][2].

The Regulatory Mandate: Compliance is Non-Negotiable

The disposal of this compound is governed by stringent federal and state regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes the framework for "cradle-to-grave" management of hazardous waste[5][6].

Under RCRA, any chemical waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity is classified as hazardous. Given the toxicological profile of hydrazine derivatives, this compound waste must be managed as regulated hazardous waste [7][8]. Disposal through standard laboratory drains or as common refuse is a serious regulatory violation and poses a significant threat to public health and the environment[7]. State and local regulations may impose even stricter requirements[5].

Core Principles of Safe Disposal

Before detailing the step-by-step procedure, it is essential to understand the foundational principles that guide the safe disposal of this compound.

  • Waste Characterization : All waste streams containing this compound, including pure unused product, contaminated personal protective equipment (PPE), and spill cleanup materials, must be classified as hazardous waste[3][9].

  • Segregation : Never mix hydrazine-containing waste with other chemical waste streams unless directed by a hazardous waste professional. Hydrazines are reducing agents and can react violently with oxidizing agents and acids[10].

  • Containment : Use only designated, chemically compatible, and leak-proof containers for waste accumulation. The container must be kept closed except when adding waste.

  • Professional Management : The final disposition of the waste must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[11][12]. These experts are equipped to manage transportation and final treatment, often via high-temperature incineration[13].

Procedural Workflow for Disposal

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_manage Management & Hand-Off start Waste Generation (e.g., unused reagent, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood container Select a Designated, Labeled Hazardous Waste Container hood->container collect Transfer Waste into Container container->collect close Securely Close Container collect->close label_waste Ensure Proper Labeling: 'Hazardous Waste' Chemical Name Associated Hazards close->label_waste storage Store in Satellite Accumulation Area (SAA) (Away from incompatibles) label_waste->storage contact_ehs Contact EHS/Licensed Waste Contractor storage->contact_ehs end Waste Collected for Final Disposal (e.g., Incineration) contact_ehs->end

Caption: Disposal workflow from waste generation to final collection.

Detailed Disposal Protocol

This protocol provides the step-by-step methodology for safely preparing this compound for disposal.

Step 1: Assemble Personal Protective Equipment (PPE)

  • Rationale : To prevent skin, eye, and respiratory exposure to the hazardous chemical.

  • Procedure : Before handling the waste, put on a flame-resistant lab coat, ANSI Z87.1-compliant safety goggles, and chemical-resistant nitrile or chloroprene gloves[3]. If there is a risk of splashing, a face shield is also required.

Step 2: Prepare the Waste Collection Area

  • Rationale : To ensure any vapors are contained and to prevent accidental spills from spreading.

  • Procedure : Conduct all waste handling operations within a certified chemical fume hood[3]. Place absorbent, plastic-backed pads on the work surface to contain any minor drips or spills.

Step 3: Waste Consolidation and Containment

  • Rationale : To safely collect and secure the hazardous waste in a compliant container.

  • Procedure :

    • Obtain a designated hazardous waste container from your EHS department. The container must be made of a material compatible with the chemical and be in good condition with a secure, screw-top lid.

    • Carefully transfer the waste (unwanted solid/liquid product, or contaminated items like weigh boats and wipes) into the container. Use a funnel for liquids to prevent spills.

    • Do not fill the container beyond 90% capacity to allow for expansion.

    • Wipe the exterior of the container clean with a damp cloth (this cloth must also be disposed of as hazardous waste).

    • Securely fasten the lid. The container must remain closed at all times unless waste is actively being added[11].

Step 4: Accurate and Compliant Labeling

  • Rationale : To communicate the container's contents and associated hazards to all handlers and to comply with federal and institutional regulations.

  • Procedure :

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound".

    • Indicate the hazards by checking the appropriate boxes (e.g., Toxic).

    • Write the date accumulation started.

Step 5: Temporary Storage and Disposal Request

  • Rationale : To safely store the waste pending pickup by trained professionals.

  • Procedure :

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.

    • Ensure the storage location is away from incompatible materials, particularly oxidizing agents and strong acids.

    • Follow your institution's specific procedures to request a waste pickup from your EHS department or approved hazardous waste vendor[12]. Do not allow waste to accumulate beyond regulatory time limits.

Emergency Procedures: Spill and Exposure

In the event of a spill, treat it as a major incident. Do not attempt to clean it up yourself[3]. Evacuate the area, notify your supervisor and colleagues, and call emergency services or your institution's EHS hotline. Provide first responders with the Safety Data Sheet (SDS) upon their arrival.

For any skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[3][11]. If inhaled, move to fresh air and seek medical attention immediately[3].

By adhering to this comprehensive guide, you contribute to a robust safety culture and ensure that the lifecycle of this compound is managed with the scientific rigor it demands.

References

Safeguarding Your Research: A Guide to Handling (2-Methoxyethyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, direct guidance for the safe handling of (2-Methoxyethyl)hydrazine hydrochloride. By understanding the nature of this compound and adhering to rigorous safety protocols, we can ensure a secure research environment. This document moves beyond a simple checklist, offering a procedural framework rooted in scientific causality to empower you with the knowledge to handle this chemical responsibly.

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Given its structural relation to the hydrazine family of compounds, which are known for their potential toxicity, it is prudent to handle it with the utmost care.[3][4]

Immediate Safety and Hazard Assessment

Before beginning any work with this compound, a thorough risk assessment is critical. The primary hazards include:

  • Acute Toxicity (Oral): Harmful if ingested.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Leads to serious eye irritation.[2]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[2]

Given that hydrazine and its derivatives can be toxic through inhalation, skin contact, and ingestion, and some are considered potential carcinogens, a conservative approach to handling is essential.[3][5] All operations should be conducted under the assumption that this compound shares these broader hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield.Protects against splashes and potential vapors that can cause severe eye irritation.[6][7]
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile or Neoprene).Prevents skin contact, which can cause irritation and potential systemic absorption.[6][8] Always inspect gloves for integrity before use.
Body Protection A flame-resistant lab coat or chemical-resistant coveralls.Provides a barrier against accidental spills and splashes.[3][7]
Respiratory Protection All handling must occur in a certified chemical fume hood.Mitigates the risk of inhaling vapors, which can cause respiratory irritation.[6][9] For situations with inadequate ventilation or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge is mandatory.[10]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures that safety is integrated into every step of your workflow.

  • Preparation and Engineering Controls :

    • Verify that a certified chemical fume hood is operational.[6] All weighing, transferring, and experimental procedures must be performed within the fume hood.[9]

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[9][11]

    • Designate a specific area within the lab for handling this compound and clearly label it with appropriate hazard warnings.[3]

  • Handling the Compound :

    • Before use, inspect the container for any signs of damage or leaks.[7]

    • When transferring the solid, use non-sparking tools and techniques that minimize dust formation.[8][12]

    • Keep containers tightly closed when not in use to prevent the release of vapors.[8][11]

    • Avoid eating, drinking, or smoking in areas where the chemical is handled.[11][12]

  • Post-Handling Procedures :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[12]

    • Decontaminate all equipment and the work surface within the fume hood after use.

Emergency and Disposal Plans

Preparedness for unexpected events is a cornerstone of laboratory safety.

Spill Procedures

In the event of a spill, immediate and decisive action is required.

SpillResponse cluster_spill Spill Detected cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup (Trained Personnel Only) cluster_decontamination Decontamination & Disposal Spill Spill of this compound Evacuate Evacuate immediate area. Alert nearby personnel. Spill->Evacuate IMMEDIATELY Ventilate Ensure fume hood is operational and ventilating the area. Evacuate->Ventilate PPE Don appropriate PPE (respirator, full protective suit). Ventilate->PPE Contain Contain the spill with inert, non-combustible absorbent material (e.g., sand, vermiculite). PPE->Contain Collect Carefully collect absorbed material into a labeled hazardous waste container. Contain->Collect Decontaminate Decontaminate the spill area and all equipment used. Collect->Decontaminate Dispose Dispose of waste according to institutional and local regulations. Decontaminate->Dispose

First Aid Measures

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[13]

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[12][13]

By implementing these comprehensive safety measures, you contribute to a culture of safety and responsibility in your laboratory. This proactive approach not only protects you and your colleagues but also upholds the integrity of your vital research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.